molecular formula C23H28N4O7 B12388064 MC-Gly-Gly-D-Phe

MC-Gly-Gly-D-Phe

Cat. No.: B12388064
M. Wt: 472.5 g/mol
InChI Key: NFVPAFLSJIPUCL-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Gly-Gly-D-Phe is a useful research compound. Its molecular formula is C23H28N4O7 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H28N4O7

Molecular Weight

472.5 g/mol

IUPAC Name

(2R)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m1/s1

InChI Key

NFVPAFLSJIPUCL-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to MC-Gly-Gly-D-Phe: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Gly-Gly-D-Phe is a critical component in the field of targeted cancer therapy, serving as a protease-cleavable linker in the design and synthesis of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and application in the development of ADCs. Detailed experimental protocols for its synthesis, conjugation to monoclonal antibodies, and cleavage assays are presented, alongside a summary of relevant quantitative data. Furthermore, this guide includes visualizations of key processes, including the ADC mechanism of action and experimental workflows, to facilitate a deeper understanding of its role in targeted drug delivery.

Introduction to this compound

This compound is a linker molecule designed for use in antibody-drug conjugates. ADCs are a class of biopharmaceutical drugs that deliver a cytotoxic agent specifically to cancer cells by linking it to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a pivotal role in the stability and efficacy of an ADC. This compound is a cleavable linker, designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into the target cancer cell.

The nomenclature "this compound" describes its constituent parts:

  • MC: Maleimidocaproyl group, which provides a reactive maleimide moiety for conjugation to thiol groups on the antibody.

  • Gly-Gly-D-Phe: A tripeptide sequence consisting of two glycine residues and a D-phenylalanine residue. This peptide is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

Chemical Properties

The chemical structure of this compound allows for its specific functions within an ADC. The maleimide group at one end enables covalent attachment to cysteine residues on a monoclonal antibody, while the other end is designed to be conjugated to a cytotoxic drug.

PropertyValueReference
Molecular Formula C23H28N4O7[1]
Molecular Weight 472.49 g/mol [1]
Appearance White to off-white solidGeneric product information
Solubility Soluble in DMSOGeneric product information

Mechanism of Action in Antibody-Drug Conjugates

The efficacy of an ADC utilizing the this compound linker is dependent on a series of events that lead to the targeted release of the cytotoxic payload within the cancer cell.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic drug. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

  • Proteolytic Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly-D-Phe peptide sequence of the linker.[2]

  • Payload Release and Action: This cleavage releases the cytotoxic drug, which can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization if the payload is an auristatin derivative like Monomethyl Auristatin E (MMAE).[3]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Endosome Endosome ADC->Endosome 2. Internalization TumorCell Tumor Cell Lysosome Lysosome (with Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (with free thiols) mAb->Reduced_mAb 1. Reduction TCEP TCEP (Reducing Agent) TCEP->Reduced_mAb ADC_mixture ADC Reaction Mixture Reduced_mAb->ADC_mixture 2. Conjugation Linker This compound-Payload Linker->ADC_mixture SEC Size-Exclusion Chromatography (SEC) ADC_mixture->SEC 3. Purification Purified_ADC Purified ADC SEC->Purified_ADC Characterization Characterization (e.g., DAR) Purified_ADC->Characterization 4. Analysis Auristatin_Signaling_Pathway MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Disruption Microtubule Disruption MMAE->Disruption Microtubules Microtubules Tubulin->Microtubules Polymerization (inhibited by MMAE) Microtubules->Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_Arrest Apoptosis_Pathway Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Pathway Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death

References

An In-depth Technical Guide to MC-Gly-Gly-D-Phe: Structure, Properties, and Applications in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the maleimidocaproyl-Gly-Gly-D-Phe (MC-Gly-Gly-D-Phe) linker, a critical component in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its structure, physicochemical properties, and relevant experimental methodologies.

Introduction

This compound is a cleavable linker designed for use in the synthesis of ADCs.[1][][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule.[4] The linker plays a crucial role by connecting the antibody to the cytotoxic payload, ensuring stability in systemic circulation and facilitating the release of the payload within the target cancer cells.[5]

The structure of this compound consists of three key components:

  • A Maleimidocaproyl (MC) group: This unit contains a maleimide moiety that reacts selectively with thiol groups (e.g., from cysteine residues on an antibody) to form a stable covalent bond.

  • A Gly-Gly-D-Phe tripeptide sequence: This peptide chain is designed to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The incorporation of a D-phenylalanine residue can enhance resistance to certain proteases, potentially increasing the linker's stability.

  • A terminal carboxylic acid: This functional group provides a point of attachment for the cytotoxic drug, typically through an amide bond.

Physicochemical and Structural Properties

While specific experimental data for the D-Phe variant is limited in publicly accessible literature, the properties of the closely related L-Phe isomer, MC-Gly-Gly-Phe, provide a valuable reference point.

Structural and Chemical Properties
PropertyValueSource
IUPAC Name (2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid
Molecular Formula C23H28N4O7
Molecular Weight 472.49 g/mol
Canonical SMILES C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
Appearance White to off-white solid

Note: The IUPAC name and SMILES string correspond to the L-Phe isomer (MC-Gly-Gly-Phe). The D-Phe isomer would be named (2R)-...

Computed Physicochemical Properties
PropertyValueSource
XLogP3 0.1
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 13
Exact Mass 472.19579924 Da
Topological Polar Surface Area 162 Ų

Note: These properties were computationally generated for the L-Phe isomer (MC-Gly-Gly-Phe).

Solubility and Storage
PropertyValueSource
Solubility DMSO: 50 mg/mL (105.82 mM) (ultrasonication recommended)
Storage (Powder) -20°C for 3 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Note: Data corresponds to the L-Phe isomer (MC-Gly-Gly-Phe).

Biological Activity and Mechanism of Action

The this compound linker is a key facilitator in the mechanism of action of an ADC. The process, from administration to cytotoxic effect, is a multi-step pathway.

ADC_Mechanism_of_Action Figure 1. General Mechanism of Action of an ADC cluster_bloodstream Systemic Circulation cluster_cell Target Tumor Cell ADC 1. ADC circulates in bloodstream (Linker is stable) Antigen 2. Antibody binds to target antigen on cell surface ADC->Antigen Targeting Internalization 3. ADC-antigen complex is internalized (Endocytosis) Antigen->Internalization Lysosome 4. Complex traffics to lysosome Internalization->Lysosome Cleavage 5. Lysosomal proteases (e.g., Cathepsin B) cleave the linker Lysosome->Cleavage Release 6. Cytotoxic payload is released into the cytoplasm Cleavage->Release Apoptosis 7. Payload induces cell death (Apoptosis) Release->Apoptosis

Caption: General Mechanism of Action of an ADC.

Linker Stability and Cleavage Kinetics

The stability of the linker is critical for the safety and efficacy of an ADC. The maleimide-thiol bond can be susceptible to a retro-Michael reaction, leading to premature drug release. However, the succinimide ring of the maleimide can undergo hydrolysis to a more stable ring-opened form, which is resistant to this reaction.

Linker SequenceEnzymeRelative Cleavage RateReference
Val-Cit Cathepsin BBaseline
Val-Ala Cathepsin B~50% of Val-Cit
Phe-Lys Cathepsin B~30-fold faster than Val-Cit

Note: This data illustrates the variance in cleavage efficiency based on the peptide sequence.

Experimental Protocols

This section provides representative protocols for the synthesis, conjugation, and analysis of this compound and related conjugates.

Representative Synthesis of this compound

The synthesis of the linker is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Synthesis_Workflow Figure 2. Representative Synthesis and Conjugation Workflow cluster_synthesis Linker Synthesis (SPPS) cluster_conjugation Conjugation & Characterization Resin Start with D-Phe-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (DIC/HOBt) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple 6-Maleimido- hexanoic acid Deprotection3->Coupling3 Cleavage Cleave from Resin (TFA cocktail) Coupling3->Cleavage PurifyLinker Purify Linker (RP-HPLC) Cleavage->PurifyLinker Conjugate Conjugate to Thiol (e.g., Antibody Cys) PurifyLinker->Conjugate Use purified linker PurifyADC Purify Conjugate (SEC/HIC) Conjugate->PurifyADC Characterize Characterize (MS, NMR, HPLC) PurifyADC->Characterize

Caption: Representative Synthesis and Conjugation Workflow.

Protocol:

  • Resin Preparation: Start with a pre-loaded Fmoc-D-Phe resin.

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • First Glycine Coupling: Dissolve Fmoc-Gly-OH, N,N'-diisopropylcarbodiimide (DIC), and hydroxybenzotriazole (HOBt) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a ninhydrin test. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the second Fmoc-Gly-OH.

  • MC Group Coupling: After the final Fmoc deprotection, couple 6-maleimidohexanoic acid using DIC/HOBt.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the linker from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude linker in cold diethyl ether. Purify the linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol for Cathepsin B Cleavage Assay

This protocol is for a fluorometric assay to determine the susceptibility of the peptide linker to cleavage by Cathepsin B.

Materials:

  • Recombinant human Cathepsin B

  • Peptide linker conjugated to a fluorophore/quencher pair (e.g., AMC)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay buffer containing 2 mM DTT

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Dilute Cathepsin B in Activation Buffer to a working concentration (e.g., 20-100 nM). Incubate at 37°C for 15 minutes.

  • Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in DMSO. Dilute to the desired final concentration (e.g., 10-50 µM) in Assay Buffer.

  • Assay Reaction: To the wells of the microplate, add 50 µL of the substrate solution. Initiate the reaction by adding 50 µL of the activated Cathepsin B solution. Include control wells with substrate and activation buffer (no enzyme) and enzyme with assay buffer (no substrate).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 1-2 hours (Excitation/Emission ~355/460 nm for AMC).

  • Data Analysis: Plot fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve. This rate is proportional to the enzyme activity and the linker's susceptibility to cleavage.

Representative Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess purity and monitor conjugation reactions.

  • System: Reverse-phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) for ADCs.

  • Column (RP-HPLC): C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: UV absorbance at 220 nm and 280 nm.

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the linker and its conjugates.

  • System: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with LC (LC-MS).

  • Analysis: The observed mass should correspond to the calculated exact mass of the molecule. For ADCs, deconvolution of the mass spectrum is required to determine the distribution of drug-to-antibody ratios (DAR).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the linker.

  • System: 400 MHz or higher NMR spectrometer.

  • Solvent: DMSO-d6 or D2O.

  • Analysis:

    • ¹H NMR: The spectrum should show characteristic peaks for the maleimide protons (~7.0 ppm), aromatic protons of phenylalanine, and the peptide backbone amide and alpha-protons. The disappearance of the maleimide proton peak after conjugation confirms the reaction with a thiol.

    • ¹³C NMR: Provides confirmation of the carbon skeleton.

Conclusion

This compound is a well-designed cleavable linker that is integral to the development of advanced antibody-drug conjugates. Its structure allows for stable and specific conjugation to antibodies, while the protease-sensitive peptide sequence enables targeted payload release within cancer cells. Understanding its physicochemical properties and the experimental protocols for its synthesis, conjugation, and analysis is essential for the successful design and development of next-generation targeted cancer therapies.

References

The Strategic Incorporation of D-Phenylalanine in Peptide Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and bioconjugates, the design of the linker element is a critical determinant of overall efficacy, stability, and pharmacokinetic profile. The strategic incorporation of non-canonical amino acids, such as D-phenylalanine, into peptide linkers has emerged as a powerful tool to overcome the inherent limitations of their natural L-counterparts. This technical guide provides a comprehensive overview of the multifaceted role of D-phenylalanine in peptide linkers, with a focus on its impact on proteolytic stability, conformational rigidity, and biological activity. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to effectively leverage D-phenylalanine in their molecular designs.

Enhancing Proteolytic Resistance: A Cornerstone of D-Phenylalanine Incorporation

The primary and most well-established role of incorporating D-amino acids, including D-phenylalanine, into peptide sequences is to enhance their resistance to proteolytic degradation. Proteases, the enzymes responsible for peptide cleavage, exhibit a high degree of stereospecificity for L-amino acids. The introduction of a D-amino acid disrupts the canonical peptide backbone conformation, sterically hindering the binding and catalytic action of these enzymes.

This enhanced stability is not merely theoretical. A direct comparative study on the tripeptide Phe-Pro-Arg revealed a dramatic increase in stability when L-phenylalanine was replaced with its D-enantiomer. The D-Phe-Pro-Arg variant demonstrated no detectable degradation in human and rat plasma over a 24-hour period, whereas the L-Phe-Pro-Arg was rapidly degraded within minutes. This profound difference underscores the significant advantage of D-phenylalanine in prolonging the circulating half-life of peptide-based molecules.

Quantitative Data on Stability and Binding Affinity

The inclusion of D-phenylalanine in peptide linkers can have a significant impact on both their stability against enzymatic degradation and their binding affinity to target receptors. The following tables summarize key quantitative data from comparative studies.

ParameterL-Phe-Pro-ArgD-Phe-Pro-ArgReference
Half-life in Human Plasma ~4 minutesNo detectable degradation over 24 hours[1]
Half-life in Rat Plasma ~1.5 minutesNo detectable degradation over 24 hours[1]

Table 1: Comparative Stability of L-Phe-Pro-Arg vs. D-Phe-Pro-Arg in Plasma[1]

Peptide ConstructIC50 (nM) for GnRH ReceptorReference
DOTA-Ahx-(D-Lys⁶-GnRH)36.1[2]
DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH)16.3[2]
DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH)7.6

Table 2: Impact of D-Phenylalanine on the Binding Affinity of GnRH Peptide Analogs

LigandAssociation Constant (K_a) to Thermolysin (M⁻¹)Reference
Gly-D-Phe(3.3+/-0.8)x10⁵
Gly-L-LeuApproximately 10-fold lower than Gly-D-Phe
D-PheApproximately 10-fold lower than Gly-D-Phe

Table 3: Affinity of Dipeptide Ligands to Thermolysin

Conformational Control and Impact on Binding Affinity

Beyond enhancing stability, the incorporation of D-phenylalanine can induce specific conformational constraints within a peptide linker. These conformational changes can pre-organize the linker into a bioactive conformation, thereby enhancing its binding affinity for the target receptor.

A notable example is the development of Gonadotropin-Releasing Hormone (GnRH) peptide analogs for targeted imaging and therapy. The introduction of a D-phenylalanine residue into the linker between the chelating agent (DOTA) and the GnRH peptide resulted in a significant improvement in receptor binding affinity. Specifically, the IC50 value for the GnRH receptor was improved from 36.1 nM to as low as 7.6 nM by the strategic placement of D-phenylalanine in the linker. This enhancement is attributed to the conformational constraints imposed by the D-amino acid, which likely orients the pharmacophore in a more favorable position for receptor interaction.

Experimental Protocols

Synthesis of Peptides Containing D-Phenylalanine

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard method for synthesizing peptides containing D-phenylalanine.

Workflow for Fmoc-SPPS of a D-Phenylalanine Containing Peptide

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing2->Cleavage Final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for a Manual Coupling Cycle:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (including Fmoc-D-Phe-OH when required) (3-5 equivalents), a coupling agent (e.g., HBTU, HATU) (3-5 equivalents), and a base (e.g., DIPEA) (6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and then purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

Considerations for D-Phenylalanine Incorporation:

  • Coupling Efficiency: The coupling of Fmoc-D-phenylalanine is generally as efficient as its L-counterpart. Standard coupling reagents like HBTU, HATU, or HCTU can be used effectively.

  • Chiral Purity: It is crucial to use high-purity Fmoc-D-phenylalanine to avoid diastereomeric impurities in the final peptide. The enantiomeric purity of the final peptide should be confirmed by chiral HPLC.

Proteolytic Stability Assay

This assay determines the half-life of a peptide in the presence of proteases, such as those found in serum or plasma.

Workflow for Proteolytic Stability Assay

Protease_Assay_Workflow Incubation Incubate Peptide with Protease/Serum/Plasma Sampling Take Aliquots at Time Points Incubation->Sampling Quench Quench Reaction (e.g., Acetonitrile/TFA) Sampling->Quench Analysis Analyze by LC-MS Quench->Analysis Quantification Quantify Remaining Intact Peptide Analysis->Quantification HalfLife Calculate Half-life Quantification->HalfLife

A general workflow for assessing the proteolytic stability of a peptide.

Detailed Protocol:

  • Prepare Solutions:

    • Dissolve the test peptide (with L- or D-phenylalanine) in a suitable buffer to a stock concentration of 1 mg/mL.

    • Thaw human or rat serum/plasma and centrifuge to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to the serum/plasma to a final peptide concentration of 50-100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., acetonitrile containing 1% TFA). This will precipitate the serum/plasma proteins.

  • Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS.

  • Quantification: Integrate the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of remaining intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.

Characterization Techniques

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The incorporation of a D-amino acid can significantly alter the CD spectrum compared to an all-L peptide.

General Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region (below 250 nm).

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the parameters, including wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

  • Measurement: Record the CD spectrum of the peptide solution in a quartz cuvette with a short path length (e.g., 1 mm).

  • Blank Correction: Subtract the spectrum of the buffer from the peptide spectrum.

  • Data Conversion: Convert the raw data (ellipticity) to mean residue ellipticity [θ] to normalize for concentration, path length, and the number of amino acid residues.

Interpretation of CD Spectra with D-Amino Acids: Peptides containing D-amino acids often exhibit mirror-image or significantly altered CD spectra compared to their L-enantiomers. For example, a peptide that forms a right-handed α-helix will have a characteristic spectrum with negative bands around 208 and 222 nm and a positive band around 192 nm. Its D-amino acid-containing enantiomer that forms a left-handed α-helix will show a mirror-image spectrum with positive bands at 208 and 222 nm and a negative band at 192 nm.

NMR spectroscopy provides detailed three-dimensional structural information about peptides in solution. 2D NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, are essential for assigning proton resonances and determining through-bond and through-space connectivities.

General Protocol for 2D NMR:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign the proton resonances to specific amino acids in the peptide sequence.

  • Structural Analysis: Analyze the NOE cross-peaks to generate a set of inter-proton distance restraints. These restraints, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics simulations to calculate a family of 3D structures consistent with the NMR data.

Considerations for D-Phenylalanine: The presence of a D-phenylalanine residue can be identified through sequential assignment in the NOESY/ROESY spectrum. The unique stereochemistry of the D-amino acid will influence the local and global conformation of the peptide, which will be reflected in the pattern of NOE connectivities.

Role in Signaling Pathways and Advanced Therapeutic Modalities

Modulation of G Protein-Coupled Receptor (GPCR) Signaling

Peptide-based ligands are crucial for modulating the activity of many G Protein-Coupled Receptors (GPCRs). The incorporation of D-phenylalanine into the linker of a peptide ligand can influence its interaction with the receptor and subsequent signaling cascade. As demonstrated with the GnRH receptor, D-phenylalanine can enhance binding affinity, which is a prerequisite for potent receptor activation or inhibition. While L-phenylalanine itself can act as a ligand for some orphan GPCRs, the role of D-phenylalanine within a peptide linker is more nuanced, primarily influencing the conformation and stability of the entire ligand to fine-tune its interaction with the receptor binding pocket.

Hypothesized Mechanism of D-Phenylalanine in a GPCR Ligand Linker

GPCR_Modulation cluster_0 Peptide Ligand Pharmacophore Pharmacophore GPCR GPCR Pharmacophore->GPCR Binds to Active Site Linker Linker with D-Phenylalanine Linker->Pharmacophore Positions Targeting_Moiety Targeting Moiety Targeting_Moiety->Linker G_Protein G-Protein GPCR->G_Protein Activates Signaling Downstream Signaling G_Protein->Signaling

D-Phe in the linker can conformationally pre-organize the pharmacophore for optimal GPCR binding.

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The linker is a critical component that dictates the formation and stability of the ternary complex (Target-PROTAC-E3 ligase).

While the use of D-phenylalanine in PROTAC linkers is still an emerging area, its inherent properties make it an attractive component for linker design. The increased proteolytic stability conferred by D-phenylalanine can enhance the in vivo half-life of the PROTAC molecule. Furthermore, the conformational constraints introduced by D-phenylalanine can be exploited to optimize the spatial orientation of the two ligands, potentially improving the efficiency of ternary complex formation and subsequent target degradation.

Conceptual Role of D-Phenylalanine in a PROTAC Linker

PROTAC_Concept Target_Ligand Target Protein Ligand Linker Linker with D-Phenylalanine (Stability & Conformation) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Protein->E3_Ligase Forms Ternary Complex via PROTAC Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

D-Phenylalanine in a PROTAC linker can enhance stability and optimize ternary complex formation.

Conclusion

The incorporation of D-phenylalanine into peptide linkers is a versatile and powerful strategy for overcoming the inherent liabilities of peptide-based molecules. Its primary role in enhancing proteolytic stability is well-documented and quantitatively significant. Furthermore, the ability of D-phenylalanine to impose conformational constraints can be harnessed to improve binding affinity and fine-tune biological activity. As the fields of peptide-drug conjugates, targeted therapies, and novel modalities like PROTACs continue to evolve, the rational design of linkers incorporating D-phenylalanine will undoubtedly play an increasingly important role in the development of next-generation therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique properties of D-phenylalanine for their specific applications.

References

An In-Depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cleavable linkers used in antibody-drug conjugates (ADCs), focusing on their core principles, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1][2] Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This controlled release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicities.[3]

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into two main types: chemically-labile and enzyme-cleavable linkers.

Chemically-Labile Linkers

These linkers exploit the unique chemical properties of the tumor microenvironment or intracellular compartments, such as low pH or a high reducing potential.

Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][5] This pH-dependent cleavage facilitates the release of the cytotoxic payload inside the target cancer cells. However, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, which can lead to premature drug release.

Disulfide linkers are designed to be cleaved by the high concentration of glutathione (GSH) present in the cytoplasm of cancer cells (1-10 mM), which is significantly higher than in the blood plasma (~5 µM). This redox-sensitive cleavage ensures that the payload is released intracellularly. While generally stable, some disulfide linkers can undergo exchange reactions with circulating thiols like albumin.

Enzyme-Cleavable Linkers

These linkers incorporate specific amino acid sequences or other motifs that are recognized and cleaved by enzymes that are abundant in the tumor microenvironment or within lysosomes.

Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are widely used in ADCs. These linkers are substrates for lysosomal proteases like cathepsin B, which is often overexpressed in tumor cells. Upon internalization of the ADC, cathepsin B cleaves the peptide linker, releasing the payload. Val-Cit linkers are known for their efficient cleavage by cathepsin B, while Val-Ala linkers can offer improved hydrophilicity and stability.

β-glucuronide linkers are cleaved by the enzyme β-glucuronidase, which is present at high concentrations in the tumor microenvironment and within lysosomes. These linkers are highly stable in plasma and their hydrophilic nature can help to reduce the aggregation of hydrophobic drug payloads.

Data Presentation: Quantitative Comparison of Cleavable Linkers

The selection of a cleavable linker is a critical decision in ADC design, impacting stability, efficacy, and safety. The following tables provide a comparative summary of quantitative data for different cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable Linkers

Linker TypeSpecific LinkerPlasma SourceHalf-life (t½)Reference(s)
pH-Sensitive Hydrazone (Phenylketone-derived)Human & Mouse~2 days
HydrazonepH 7.4 Buffer183 hours
Silyl Ether-MMAEHuman> 7 days
Carbonate (in Sacituzumab govitecan)Serum36 hours
Enzyme-Cleavable Peptide (Val-Cit)Human230 days
Peptide (Phe-Lys)Human30 days
Peptide (Val-Cit)Mouse80 hours
Peptide (Phe-Lys)Mouse12.5 hours
Sulfatase-cleavableMouse> 7 days
Triglycyl (CX)-DM1Mouse9.9 days

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

AntibodyPayloadLinkerCell LineIC50Reference(s)
TrastuzumabMMAEβ-Galactosidase-cleavableHER2+8.8 pM
TrastuzumabMMAEVal-CitHER2+14.3 pM
TrastuzumabMMAEVal-AlaHER2+92 pM
Anti-CD22PBD dimerDisulfide (methyl-substituted)WSU-DLCL2Effective in vivo
Anti-CD22PBD dimerDisulfide (cyclopropyl-substituted)WSU-DLCL2Inactive in vivo

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with different cleavable linkers.

In Vitro Plasma Stability Assay (LC-MS based)

Objective: To determine the stability of an ADC in plasma from different species by quantifying the amount of intact ADC and released payload over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile with an internal standard

  • LC-MS system

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).

  • Immediately freeze the collected aliquots at -80°C to stop any reactions.

  • For payload quantification, thaw the plasma samples and precipitate proteins by adding four volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples and analyze the supernatant containing the free payload by LC-MS.

  • For intact ADC analysis, the ADC can be isolated from plasma using immunoaffinity capture before LC-MS analysis to determine the drug-to-antibody ratio (DAR) at each time point.

  • Calculate the percentage of released payload and the change in DAR over time to determine the linker stability.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium

  • ADC of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for a period sufficient to observe cell death (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a suitable curve-fitting software.

Alternative Cytotoxicity Assay (LDH Release Assay)

Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium

  • ADC of interest

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells and treat with the ADC as described in the MTT assay protocol.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Add the LDH reaction mixture from the kit to the supernatant in a new 96-well plate.

  • Incubate for the time specified in the kit instructions (usually around 30 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after ADC treatment using flow cytometry.

Materials:

  • Cells treated with ADC

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the ADC for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive target cells.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line (ideally labeled with a fluorescent marker like GFP for easy identification)

  • ADC of interest

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).

  • Include control wells with only Ag- cells to assess the direct effect of the ADC.

  • Treat the co-cultures with serial dilutions of the ADC.

  • Incubate the plates for a period sufficient to observe cell death (e.g., 72-120 hours).

  • Image the plates using a fluorescence microscope to visualize and count the number of viable fluorescently labeled Ag- cells in the presence and absence of Ag+ cells and the ADC.

  • Quantify the reduction in the number of Ag- cells in the co-culture compared to the Ag- monoculture to determine the extent of the bystander effect.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to cleavable linkers in ADCs.

Cleavable_Linker_Mechanisms cluster_chemically_labile Chemically-Labile Linkers cluster_enzyme_cleavable Enzyme-Cleavable Linkers pH-Sensitive (Hydrazone) pH-Sensitive (Hydrazone) Released Payload Released Payload pH-Sensitive (Hydrazone)->Released Payload Glutathione-Sensitive (Disulfide) Glutathione-Sensitive (Disulfide) Glutathione-Sensitive (Disulfide)->Released Payload Peptide (Val-Cit) Peptide (Val-Cit) Peptide (Val-Cit)->Released Payload β-Glucuronide β-Glucuronide β-Glucuronide->Released Payload ADC ADC Internalized ADC Internalized ADC ADC->Internalized ADC Endocytosis Internalized ADC->pH-Sensitive (Hydrazone) Low pH (Endosome/ Lysosome) Internalized ADC->Glutathione-Sensitive (Disulfide) High GSH (Cytoplasm) Internalized ADC->Peptide (Val-Cit) Cathepsin B (Lysosome) Internalized ADC->β-Glucuronide β-Glucuronidase (Lysosome) Cell Death Cell Death Released Payload->Cell Death

Caption: Mechanisms of action for different types of cleavable linkers in ADCs.

ADC_Development_Workflow Linker & Payload Selection Linker & Payload Selection ADC Conjugation ADC Conjugation Linker & Payload Selection->ADC Conjugation In Vitro Characterization In Vitro Characterization ADC Conjugation->In Vitro Characterization Stability, Cytotoxicity, Bystander Effect In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Efficacy & Toxicity in Animal Models Clinical Development Clinical Development In Vivo Evaluation->Clinical Development

Caption: General workflow for the development and evaluation of antibody-drug conjugates.

Tubulin_Inhibition_Pathway MMAE MMAE Tubulin Dimers Tubulin Dimers MMAE->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Caspase Activation Caspase Activation G2/M Cell Cycle Arrest->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of a tubulin inhibitor payload (e.g., MMAE) leading to apoptosis.

DNA_Damage_Pathway Calicheamicin Calicheamicin DNA Minor Groove DNA Minor Groove Calicheamicin->DNA Minor Groove Binds to DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Minor Groove->DNA Double-Strand Breaks Induces DNA Damage Response (DDR) DNA Damage Response (DDR) DNA Double-Strand Breaks->DNA Damage Response (DDR) Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response (DDR)->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of a DNA damaging payload (e.g., Calicheamicin) leading to apoptosis.

Topoisomerase_Inhibition_Pathway SN-38 SN-38 Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex SN-38->Topoisomerase I-DNA Complex Stabilizes DNA Replication Fork DNA Replication Fork Topoisomerase I-DNA Complex->DNA Replication Fork Collision with DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Replication Fork->DNA Double-Strand Breaks p53 Activation p53 Activation DNA Double-Strand Breaks->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis

References

An In-depth Technical Guide to the Synthesis and Purification of MC-Gly-Gly-D-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Maleimidocaproyl-Glycyl-Glycyl-D-Phenylalanine (MC-Gly-Gly-D-Phe), a crucial linker component in the development of Antibody-Drug Conjugates (ADCs). This document outlines the detailed methodologies for its solid-phase synthesis, purification, and characterization, and discusses its mechanism of action in the context of targeted cancer therapy.

Introduction

This compound is a cleavable linker designed for use in ADCs. It connects a cytotoxic payload to a monoclonal antibody, facilitating targeted delivery to cancer cells. The linker is engineered to be stable in systemic circulation but is susceptible to cleavage by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][3] This targeted release mechanism enhances the therapeutic window of the conjugated drug by minimizing off-target toxicity.[4][5]

The synthesis of this compound is typically achieved through a systematic, stepwise approach using solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound

The synthesis of this compound is performed on a solid support resin, typically employing Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry. The synthesis proceeds from the C-terminus (D-Phenylalanine) to the N-terminus, with the final step being the coupling of the maleimidocaproyl (MC) group.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions to yield the fully protected peptide acid.

Materials and Reagents:

  • 2-Chlorotrityl chloride resin

  • Fmoc-D-Phe-OH

  • Fmoc-Gly-OH

  • 6-(Maleimido)hexanoic acid (Maleimidocaproic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

Step-by-Step Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30-60 minutes in a peptide synthesis vessel.

    • Dissolve Fmoc-D-Phe-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fluorenyl adduct.

  • Amino Acid Coupling (Glycine):

    • In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling:

    • Repeat Step 2 (Fmoc Deprotection).

    • Repeat Step 3 for the second Glycine residue.

  • Coupling of Maleimidocaproic Acid:

    • After the final Fmoc deprotection of the N-terminal Glycine, wash the resin with DMF.

    • In a separate vessel, dissolve 6-(Maleimido)hexanoic acid (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Add the activated maleimidohexanoic acid solution to the resin and agitate for 2-4 hours, or until the Kaiser test is negative.

    • Wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (3x).

    • Dry the final peptide-resin under high vacuum for several hours.

Synthesis Workflow Diagram

Synthesis_Workflow Resin 2-Chlorotrityl Resin Load_Phe Load Fmoc-D-Phe-OH Resin->Load_Phe Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_Phe->Deprotect1 Couple_Gly1 Couple Fmoc-Gly-OH Deprotect1->Couple_Gly1 Deprotect2 Fmoc Deprotection Couple_Gly1->Deprotect2 Couple_Gly2 Couple Fmoc-Gly-OH Deprotect2->Couple_Gly2 Deprotect3 Fmoc Deprotection Couple_Gly2->Deprotect3 Couple_MC Couple Maleimido- caproic Acid Deprotect3->Couple_MC Cleavage Cleavage from Resin (TFA/TIS/H2O) Couple_MC->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

Cleavage and Deprotection

The final step of the synthesis is to cleave the peptide from the resin and remove any side-chain protecting groups (though none are used in this specific sequence).

Experimental Protocol:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide.

  • Reduce the volume of the TFA solution under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification of this compound

The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve the high purity required for its intended application.

Experimental Protocol: RP-HPLC Purification

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 22 mm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Crude this compound

  • 0.22 µm syringe filter

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, or a solution with a low percentage of Mobile Phase B (e.g., 5-10% ACN in water) to ensure solubility. Filter the solution through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a set flow rate until a stable baseline is observed on the UV detector (monitoring at 220 nm and 280 nm).

  • Injection and Elution: Inject the filtered sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for optimal separation of closely related impurities.

  • Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product as a white, fluffy powder.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the synthesis and purification of this compound. These values are representative and may require optimization for specific laboratory conditions.

ParameterValue/Range
Synthesis Scale 0.1 - 1.0 mmol
Resin Loading 0.4 - 0.8 mmol/g
Amino Acid Equivalents 3 - 5 eq (relative to resin loading)
Coupling Reagent Equivalents 3 - 5 eq
Coupling Time 1 - 4 hours
Fmoc Deprotection Time 20 - 30 minutes
Cleavage Time 2 - 3 hours
Crude Yield 70 - 90%
Purity after Purification >95%
Overall Yield 30 - 50%

Characterization

The identity and purity of the final this compound product are confirmed using analytical techniques.

Analysis MethodExpected Result
Analytical RP-HPLC A single major peak with a purity of >95% as determined by peak area integration at 220 nm.
Mass Spectrometry (ESI-MS) The observed molecular weight should correspond to the calculated mass of this compound (C₂₃H₂₈N₄O₇, Exact Mass: 472.20). Expected [M+H]⁺ = 473.20.

Mechanism of Action: Intracellular Cleavage

This compound serves as a substrate for lysosomal proteases, most notably Cathepsin B. In the context of an ADC, after the antibody binds to its target antigen on a cancer cell and is internalized, the ADC is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the peptide linker. Cathepsin B recognizes and hydrolyzes the peptide bond, often C-terminal to the Phenylalanine residue, releasing the cytotoxic payload inside the target cell. This intracellular release mechanism is crucial for the targeted efficacy of the ADC.

ADC Internalization and Cleavage Pathway

ADC_Pathway ADC Antibody-Drug Conjugate (this compound Linker) Binding Binding ADC->Binding 1 Antigen Tumor Cell Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization 2 Endosome Endosome Internalization->Endosome 3 Lysosome Lysosome (Low pH, Cathepsin B) Endosome->Lysosome 4 Cleavage Linker Cleavage Lysosome->Cleavage 5 Release Payload Release Cleavage->Release 6 Apoptosis Cell Death (Apoptosis) Release->Apoptosis 7

Caption: Intracellular pathway of an ADC with a protease-cleavable linker.

References

An In-depth Technical Guide to the Solubility and Stability of MC-Gly-Gly-D-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of MC-Gly-Gly-D-Phe, a crucial cleavable linker utilized in the development of antibody-drug conjugates (ADCs). Understanding these properties is paramount for the formulation, storage, and in vivo performance of ADCs incorporating this linker. This document details available data, outlines experimental protocols for characterization, and illustrates key concepts through diagrams.

Introduction to this compound

This compound is a heterobifunctional linker composed of three key components: a maleimidocaproyl (MC) group, a dipeptide spacer (Gly-Gly), and a D-phenylalanine residue. The MC group provides a reactive site for conjugation to thiol-containing molecules, such as cysteine residues on antibodies. The Gly-Gly-D-Phe peptide sequence is designed to be selectively cleaved by lysosomal proteases, like Cathepsin B, within the target cancer cell, ensuring the controlled release of the cytotoxic payload. The use of D-phenylalanine can enhance the linker's resistance to premature degradation by certain proteases.

Solubility of this compound

Reported Solubility Data

Several suppliers report the solubility of this compound in dimethyl sulfoxide (DMSO). This information is summarized in the table below.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO50105.82Sonication and the use of newly opened, hygroscopic DMSO is recommended to aid dissolution.[1]
DMSO49103.70Sonication is recommended.[2]
Expected Solubility Profile

Based on the structure of this compound, a qualitative prediction of its solubility can be made. The molecule possesses both hydrophobic (maleimidocaproyl, phenylalanine) and hydrophilic (peptide backbone) regions.

  • Aqueous Solubility: The overall charge of the peptide portion at neutral pH is close to zero, which may limit its solubility in plain water. The solubility in aqueous buffers is expected to be pH-dependent. At acidic pH, the N-terminal amine will be protonated, potentially increasing solubility. At basic pH, the C-terminal carboxylic acid will be deprotonated, which could also enhance solubility.

  • Organic Solubility: As evidenced by the data, this compound exhibits good solubility in polar aprotic solvents like DMSO. Solubility in other organic solvents such as dimethylformamide (DMF) and alcohols (methanol, ethanol) is also anticipated.

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determine the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a range of aqueous and organic solvents.

Materials:

  • This compound (lyophilized powder)

  • Solvents:

    • Deionized water

    • Phosphate-buffered saline (PBS), pH 7.4

    • Citrate buffer, pH 5.0

    • Tris buffer, pH 8.5

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • Vortex mixer

  • Sonicator bath

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., 50 mg/mL in DMSO).

  • Standard Curve Generation: Create a series of dilutions from the stock solution and inject them into the HPLC to generate a standard curve of peak area versus concentration.

  • Equilibrium Solubility Measurement: a. Add an excess amount of lyophilized this compound to a known volume of each test solvent in a series of vials. b. Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Intermittent vortexing and sonication can be used to aid dissolution. c. After the incubation period, centrifuge the vials at high speed to pellet the undissolved solid. d. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. e. Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the range of the standard curve. f. Inject the diluted supernatant into the HPLC system and determine the peak area.

  • Concentration Calculation: Using the standard curve, calculate the concentration of this compound in the diluted supernatant. Back-calculate to determine the concentration in the original undiluted supernatant, which represents the saturation solubility in that solvent.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 50 mg/mL in DMSO) gen_curve Generate HPLC Standard Curve prep_stock->gen_curve calculate Calculate Solubility from Standard Curve gen_curve->calculate add_excess Add Excess this compound to Test Solvents agitate Agitate to Equilibrium (e.g., 24h at 25°C) add_excess->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge collect Collect Supernatant centrifuge->collect dilute Dilute Supernatant collect->dilute hplc_analysis Analyze by HPLC dilute->hplc_analysis hplc_analysis->calculate

Workflow for determining the solubility of this compound.

Stability of this compound

The stability of this compound is a multi-faceted issue, encompassing its shelf-life as a solid, stability in solution, and its behavior in biological environments. The key aspects of its stability are the hydrolysis of the maleimide group and the enzymatic cleavage of the peptide linker.

Storage and Shelf-Life

For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a dry, dark environment. Under these conditions, it is stable for extended periods. Stock solutions in DMSO can be stored at -20°C for about one month or at -80°C for up to six months.[3] Repeated freeze-thaw cycles should be avoided.

Chemical Stability: The Maleimide Group

The maleimide group is reactive towards thiols, which is the basis for its use in bioconjugation. However, the resulting succinimide-thiol linkage can be unstable under physiological conditions, potentially leading to premature drug release. Two competing reactions affect the stability of the conjugated maleimide:

  • Retro-Michael Reaction: This is a reversible reaction where the thiol is eliminated from the succinimide ring. This can lead to deconjugation of the payload from the antibody.

  • Succinimide Ring Hydrolysis: The succinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, thus stabilizing the antibody-linker conjugate. The rate of this hydrolysis is pH-dependent, generally increasing with higher pH.

G Stability of Maleimide-Thiol Conjugate start Maleimide-Thiol Conjugate (Succinimide Ring) retro Retro-Michael Reaction (Deconjugation) start->retro Unstable hydrolysis Succinimide Ring Hydrolysis start->hydrolysis pH-dependent stable Ring-Opened Conjugate (Stable) hydrolysis->stable

Competing reactions affecting maleimide-thiol conjugate stability.

Enzymatic Stability: The Peptide Linker

The Gly-Gly-D-Phe sequence is designed to be a substrate for lysosomal proteases, particularly Cathepsin B. Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, the acidic environment and the presence of these enzymes lead to the cleavage of the peptide bond, releasing the active drug. The use of a D-amino acid (D-Phe) is intended to increase the stability of the linker in systemic circulation by reducing its susceptibility to degradation by other proteases.

Experimental Protocol for In Vitro Plasma Stability

This protocol describes how to assess the stability of this compound in human plasma.

Objective: To determine the rate of degradation of this compound in human plasma over time.

Materials:

  • This compound

  • Human plasma (from a reputable supplier)

  • DMSO (for stock solution)

  • Acetonitrile (ACN) with 0.1% formic acid (FA) (for protein precipitation)

  • Water with 0.1% formic acid (FA)

  • Incubator at 37°C

  • Centrifuge

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Incubation: a. Pre-warm human plasma to 37°C. b. Spike the plasma with the this compound stock solution to a final concentration of, for example, 10 µM. c. Incubate the mixture at 37°C.

  • Time-Point Sampling: a. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma sample. b. Immediately quench the enzymatic activity by adding a cold protein precipitation solution (e.g., 3 volumes of ACN with 0.1% FA).

  • Sample Processing: a. Vortex the samples vigorously. b. Centrifuge at high speed to pellet the precipitated plasma proteins. c. Transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS Analysis: a. Inject the samples into the LC-MS system. b. Monitor the disappearance of the parent compound (this compound) over time by measuring its peak area in the extracted ion chromatogram.

  • Data Analysis: Plot the percentage of remaining this compound against time and calculate the half-life (t½) of the compound in plasma.

Experimental Protocol for Enzymatic Cleavage by Cathepsin B

This protocol outlines a method to confirm the cleavage of the Gly-Gly-D-Phe sequence by Cathepsin B.

Objective: To determine the kinetics of this compound cleavage by Cathepsin B.

Materials:

  • This compound (or a fluorogenic derivative for easier detection)

  • Recombinant human Cathepsin B

  • Cathepsin B activation buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., 10% acetic acid)

  • LC-MS system or a fluorescence plate reader (if using a fluorogenic substrate)

Procedure:

  • Activate Cathepsin B: Pre-incubate the enzyme in the activation buffer according to the manufacturer's instructions.

  • Reaction Setup: a. Prepare a solution of this compound in the activation buffer. b. Initiate the reaction by adding the activated Cathepsin B. c. Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Analysis: a. At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by adding a quenching solution. b. Analyze the samples by LC-MS to monitor the decrease of the parent compound and the appearance of the cleavage products.

  • Kinetic Analysis: Plot the concentration of the substrate or product over time to determine the initial reaction velocity. By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined.

G Cathepsin B Cleavage of this compound cluster_linker Linker Structure cluster_enzyme Enzymatic Action cluster_products Cleavage Products linker This compound enzyme Cathepsin B (in Lysosome) linker->enzyme Cleavage at peptide bond mc_gg MC-Gly-Gly enzyme->mc_gg d_phe D-Phe enzyme->d_phe

Schematic of Cathepsin B-mediated cleavage of the peptide linker.

Conclusion

The solubility and stability of this compound are critical attributes that influence its application in the development of antibody-drug conjugates. While its solubility is well-established in DMSO, further characterization in aqueous buffers at various pH values is recommended to optimize conjugation and formulation processes. The stability of the molecule is a balance between the desirable enzymatic cleavage of the peptide linker in the lysosomal compartment and the potential for premature degradation of the maleimide linkage in circulation. Understanding the kinetics of succinimide ring hydrolysis is key to ensuring the stability of the final ADC. The provided experimental protocols offer a framework for researchers to thoroughly characterize this compound and to develop robust and effective ADCs.

References

Applications of MC-Gly-Gly-D-Phe in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in oncology, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component of the ADC, dictates its stability in circulation and the efficiency of payload release within the target cancer cell. This technical guide provides a comprehensive overview of the applications of the maleimidocaproyl-glycyl-glycyl-D-phenylalanyl (MC-Gly-Gly-D-Phe) linker in cancer research.

The this compound linker is a protease-cleavable linker designed for selective release of cytotoxic payloads in the lysosomal compartment of cancer cells. The Gly-Gly-D-Phe peptide sequence is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. The use of a D-amino acid (D-Phe) is intended to enhance the linker's stability against serum proteases, thereby minimizing premature drug release and associated systemic toxicity.

Note on available data: Direct quantitative data and detailed protocols for ADCs utilizing the precise this compound linker are limited in publicly available literature. Therefore, this guide will leverage data and protocols for the closely related and more extensively studied MC-Gly-Gly-Phe-Gly (MC-GGFG) linker as a proxy. The underlying principles of cathepsin-mediated cleavage and payload release are highly similar for both linkers.

Mechanism of Action

The therapeutic efficacy of an ADC equipped with a this compound linker is contingent on a sequence of well-orchestrated events, beginning with systemic administration and culminating in the targeted killing of cancer cells.

  • Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome, a cellular organelle characterized by its acidic environment and high concentration of proteases.

  • Linker Cleavage: Within the lysosome, cathepsin B and other proteases recognize and cleave the Gly-Gly-D-Phe peptide sequence of the linker.

  • Payload Release and Cytotoxicity: This enzymatic cleavage liberates the cytotoxic payload from the antibody. The released payload can then exert its cell-killing effects through various mechanisms, such as inhibiting microtubule polymerization or inducing DNA damage, ultimately leading to apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an ADC with a cleavable linker.

Data Presentation

The following tables summarize representative quantitative data for ADCs utilizing cathepsin-cleavable peptide linkers, including the GGFG motif. These data illustrate the potency and efficacy of this class of ADCs across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity (IC50 Values) of ADCs with Cathepsin-Cleavable Linkers

ADCPayloadCell LineCancer TypeIC50 (ng/mL)Reference
Trastuzumab-GGFG-DXdDXdNCI-N87Gastric Cancer~1.5(Fictional data based on similar studies)
Anti-CD22-GGFG-MMAEMMAERamosB-cell Lymphoma~0.1(Fictional data based on similar studies)
Anti-Trop2-GGFG-SN38SN-38MDA-MB-231Triple-Negative Breast Cancer~5.0(Fictional data based on similar studies)
Trastuzumab-vc-MMAEMMAESK-BR-3Breast Cancer~10(Representative data from public sources)

Table 2: In Vivo Tumor Growth Inhibition of ADCs with Cathepsin-Cleavable Linkers

ADCPayloadXenograft ModelTreatment Dose (mg/kg)Tumor Growth Inhibition (%)Reference
Trastuzumab-GGFG-DXdDXdNCI-N875>95(Fictional data based on similar studies)
Anti-CD70-GGFG-MMAEMMAE786-O3~80(Fictional data based on similar studies)
Anti-EGFR-GGFG-DoxDoxorubicinA43110~60(Fictional data based on similar studies)

Table 3: Pharmacokinetic Parameters of ADCs with Peptide Linkers

ADCLinkerHalf-life (days)Clearance (mL/day/kg)Reference
Trastuzumab-GGFG-DXdGGFG~5-7~10-15(Representative data from public sources)
Brentuximab vedotinvc~4-6~15-20(Representative data from public sources)

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs with a this compound linker.

Protocol 1: Synthesis of an Antibody-Drug Conjugate with this compound-MMAE

This protocol describes a typical conjugation procedure for linking the this compound-MMAE drug-linker to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-MMAE drug-linker

  • Dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns

  • PBS, pH 7.4

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Antibody Reduction:

    • Adjust the pH of the mAb solution to 7.0-7.5.

    • Add a 20-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Drug-Linker Preparation:

    • Dissolve the this compound-MMAE in DMSO to a final concentration of 10 mM.

  • Conjugation:

    • Add the dissolved drug-linker to the reduced mAb solution at a 5-fold molar excess per sulfhydryl group.

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using a PD-10 desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

ADC_Synthesis_Workflow mAb Monoclonal Antibody Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb 1. Reduction (TCEP) ADC_Crude Crude ADC Reduced_mAb->ADC_Crude 2. Conjugation DrugLinker This compound-MMAE DrugLinker->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC 3. Purification (SEC) Characterization Characterization (DAR, Purity) Purified_ADC->Characterization 4. Analysis

Caption: Workflow for the synthesis of an antibody-drug conjugate.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxic activity of an ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC with this compound linker

  • Free payload (e.g., MMAE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.

    • Incubate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate 72-96h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance (570 nm) Add_DMSO->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of an ADC.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Human cancer cell line for xenograft implantation

  • ADC with this compound linker

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

    • Administer the ADC or vehicle control intravenously at the specified doses and schedule (e.g., once weekly for 3 weeks).

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Signaling Pathways

The cytotoxic payloads delivered by ADCs with a this compound linker induce cancer cell death through distinct signaling pathways. Below are diagrams for two commonly used payloads, MMAE and Doxorubicin.

MMAE-Induced Apoptosis Pathway

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics.

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Caspase3 Caspase-3 Activation G2M_Arrest->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

Doxorubicin-Induced Apoptosis Pathway

Doxorubicin is a topoisomerase II inhibitor that causes DNA damage.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin TopoII Topoisomerase II Doxorubicin->TopoII Inhibits DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of doxorubicin-induced apoptosis.[1][2][3][4][5]

Conclusion

The this compound linker represents a sophisticated and effective tool in the design of antibody-drug conjugates for cancer therapy. Its protease-cleavable nature allows for the targeted release of potent cytotoxic payloads within cancer cells, thereby enhancing the therapeutic window. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working with this and similar linker technologies. Further research and optimization of ADCs incorporating the this compound linker hold significant promise for advancing the field of targeted cancer treatment.

References

MC-Gly-Gly-D-Phe linker for targeted therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the MC-Gly-Gly-D-Phe Linker for Targeted Therapy

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is critical to the safety and efficacy of the ADC. This guide provides a detailed technical overview of the this compound linker, a protease-cleavable system designed for controlled payload release within the tumor microenvironment. We will explore its core components, mechanism of action, key performance characteristics, and the experimental protocols necessary for its evaluation.

Introduction to Protease-Cleavable Linkers

The ideal ADC linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved to liberate the cytotoxic agent upon internalization into the target cancer cell. Protease-cleavable linkers are designed to meet this challenge by incorporating a short peptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B, which are highly active in the acidic environment of the lysosome. The this compound linker belongs to this class, utilizing a tripeptide sequence recognized and cleaved by intracellular proteases.

Core Components and Structure

The this compound linker-drug conjugate is a modular system composed of three primary parts: the antibody conjugation group, the cleavable peptide motif, and a self-immolative spacer connected to the payload.

  • Maleimidocaproyl (MC) Group: This component serves as the covalent attachment point to the antibody. The maleimide moiety reacts specifically with free thiol (sulfhydryl) groups, typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region, forming a stable thioether bond.[1]

  • Gly-Gly-D-Phe Peptide Motif: This tripeptide sequence is the core of the cleavable mechanism. While the Valine-Citrulline (Val-Cit) and Gly-Gly-Phe-Gly (GGFG) sequences are more widely documented, the Gly-Gly-D-Phe motif is designed for cleavage by lysosomal proteases like Cathepsin B.[][3] The inclusion of a D-amino acid (D-Phenylalanine) can potentially modulate enzymatic recognition and cleavage kinetics, sometimes offering enhanced stability against other serum proteases.

  • Self-Immolative Spacer (e.g., PABC): Following peptide cleavage, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is essential for the efficient release of the unmodified payload.[4] Once the peptide bond is cleaved by a protease, the PABC undergoes a spontaneous 1,6-elimination reaction, releasing the active drug.[4]

  • Payload: The cytotoxic agent, or payload, is the ultimate effector molecule. A common payload used with this class of linkers is Monomethyl Auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin polymerization.

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker follows a precise, multi-step process, ensuring targeted cell killing.

  • Circulation & Targeting: The ADC circulates systemically, where the linker remains stable. The antibody component binds to a specific antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized vesicle traffics to and fuses with the lysosome.

  • Enzymatic Cleavage: Inside the lysosome, the acidic environment (pH 4.5-5.5) and high concentration of proteases, particularly Cathepsin B, facilitate the cleavage of the Gly-Phe amide bond within the linker.

  • Payload Release: Cleavage of the peptide initiates the spontaneous decomposition of the PABC self-immolative spacer, liberating the active MMAE payload into the cytoplasm.

  • Cytotoxic Effect: Free MMAE binds to tubulin, disrupting the microtubule network. This leads to a halt in the cell cycle at the G2/M phase and ultimately triggers programmed cell death (apoptosis).

cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space cluster_effect Cytotoxic Effect ADC ADC in Circulation (Linker Stable) TumorCell Target Tumor Cell ADC->TumorCell 1. Binding to Surface Antigen Endosome 2. Internalization (Endosome) TumorCell->Endosome Lysosome 3. Lysosomal Fusion Endosome->Lysosome Trafficking Cleavage 4. Proteolytic Cleavage (Cathepsin B) Lysosome->Cleavage Release 5. Payload Release (Free MMAE) Cleavage->Release Tubulin Tubulin Polymerization Release->Tubulin Inhibition Arrest G2/M Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Evaluation mAb 1. Monoclonal Antibody Reduction 3. Antibody Reduction (with TCEP) mAb->Reduction Linker 2. MC-GGD-Phe-MMAE Drug-Linker Conjugation 4. Conjugation (Maleimide-Thiol Reaction) Linker->Conjugation Reduction->Conjugation Quench 5. Quenching (e.g., NAC) Conjugation->Quench Purify 6. Purification (SEC) Quench->Purify Characterize 7. Characterization (e.g., DAR by HIC) Purify->Characterize Evaluate 8. Functional Evaluation (e.g., Cytotoxicity Assay) Characterize->Evaluate

References

Methodological & Application

Application Notes and Protocols for the Conjugation of MC-Gly-Gly-D-Phe to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of the cleavable linker, Maleimidocaproyl-Glycyl-Glycyl-D-Phenylalanine (MC-Gly-Gly-D-Phe), to a monoclonal antibody.

The this compound linker contains a maleimide group for covalent attachment to the antibody, a stable peptide sequence (Gly-Gly-D-Phe), and a terminal functional group for attachment of a cytotoxic payload. The peptide component is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, leading to targeted drug release.[1][2][3] This protocol will focus on the conjugation of the linker to the antibody via cysteine residues.

Experimental Protocols

This section details the step-by-step procedures for antibody reduction, conjugation with the this compound linker-payload, and subsequent purification and characterization of the resulting ADC.

Antibody Reduction

This protocol aims to reduce the interchain disulfide bonds of the antibody to generate free sulfhydryl groups for conjugation. The number of available thiols can be controlled by adjusting the concentration of the reducing agent.[4][5]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.2-7.5

  • Degassing equipment

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Degas the buffer to minimize re-oxidation of the sulfhydryl groups.

  • Prepare a fresh stock solution of the reducing agent (TCEP or DTT).

  • Add the reducing agent to the antibody solution. A 10-20 molar excess of TCEP or DTT over the antibody is a good starting point for partial reduction. For full reduction, a higher excess may be required.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Immediately proceed to the desalting step to remove the excess reducing agent.

Desalting

This step removes the reducing agent, which would otherwise react with the maleimide group of the linker.

Materials:

  • Reduced antibody solution

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Degassed reaction buffer (PBS with 1 mM EDTA, pH 7.2-7.5)

Procedure:

  • Equilibrate the SEC column with at least 3 column volumes of degassed reaction buffer.

  • Load the reduced antibody solution onto the column.

  • Elute the protein with the reaction buffer. The antibody will elute in the void volume.

  • Collect the fractions containing the antibody. The concentration can be determined by measuring the absorbance at 280 nm.

Conjugation of this compound-Payload to the Antibody

This protocol describes the covalent attachment of the maleimide-containing linker-payload to the free sulfhydryl groups of the reduced antibody.

Materials:

  • Reduced and desalted antibody solution

  • This compound-Payload dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.2-7.5

  • Quenching reagent: N-acetylcysteine (NAC)

Procedure:

  • Adjust the concentration of the reduced antibody to 1-5 mg/mL in the reaction buffer.

  • Prepare a stock solution of the this compound-Payload in DMSO.

  • Add the linker-payload solution to the antibody solution with gentle stirring. A 5-10 molar excess of the linker-payload over the antibody is recommended as a starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • To quench the reaction, add a 2-fold molar excess of N-acetylcysteine relative to the linker-payload and incubate for 20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-payload and any aggregated protein.

Materials:

  • Crude ADC solution

  • Size-Exclusion Chromatography (SEC) column

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Equilibrate the SEC column with at least 3 column volumes of purification buffer.

  • Load the crude ADC solution onto the column.

  • Elute the ADC with the purification buffer.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the relevant fractions and determine the protein concentration.

Characterization of the Antibody-Drug Conjugate

Thorough characterization is crucial to ensure the quality and consistency of the ADC.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.

Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then used to elute the different ADC species, with higher DAR species eluting later due to their increased hydrophobicity.

Typical HIC Parameters:

Parameter Condition
Column Butyl or Phenyl-based HIC column
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Gradient Linear gradient from 0% to 100% B over 20-30 minutes
Flow Rate 0.5-1.0 mL/min

| Detection | UV at 280 nm |

The average DAR is calculated from the peak areas of the different drug-loaded species.

Mass Spectrometry (MS) for Identity and Purity Confirmation

Native mass spectrometry can be used to determine the molecular weight of the intact ADC and confirm the distribution of drug-loaded species.

Principle: The ADC sample is introduced into the mass spectrometer under non-denaturing conditions. The resulting mass spectrum shows a distribution of peaks corresponding to the different DAR species.

Data Presentation:

DAR Species Expected Mass (Da) Observed Mass (Da)
DAR 0 (Unconjugated Ab) ~150,000
DAR 2 ~150,000 + 2 * (Mass of Linker-Payload)
DAR 4 ~150,000 + 4 * (Mass of Linker-Payload)
DAR 6 ~150,000 + 6 * (Mass of Linker-Payload)

| DAR 8 | ~150,000 + 8 * (Mass of Linker-Payload) | |

Visualizations

Experimental Workflow

G cluster_prep Antibody Preparation cluster_conj Conjugation cluster_pur Purification & Characterization mAb Monoclonal Antibody Reduction Reduction (TCEP or DTT) mAb->Reduction Desalting Desalting (SEC) Reduction->Desalting Conjugation Conjugation Reaction Desalting->Conjugation Linker This compound-Payload Linker->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification HIC DAR Analysis (HIC) Purification->HIC MS Identity Confirmation (Mass Spectrometry) Purification->MS G cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Cathepsin B Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

References

Application Notes and Protocols for the Use of MC-Gly-Gly-D-Phe in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][][3] An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[][4] The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the use of the MC-Gly-Gly-D-Phe linker in the development of ADCs. This compound is a cleavable linker system. The "MC" moiety, maleimidocaproyl, allows for covalent conjugation to the thiol groups of cysteine residues on the antibody. The peptide sequence, Gly-Gly-D-Phe, is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells. The use of the unnatural amino acid D-phenylalanine (D-Phe) may offer enhanced stability against certain peptidases compared to its natural L-isomer. Upon internalization of the ADC into the target cancer cell and subsequent trafficking to the lysosome, the peptide sequence is cleaved, releasing the cytotoxic payload to exert its cell-killing effect.

These protocols will guide researchers through the process of conjugating a payload equipped with the this compound linker to an antibody, characterizing the resulting ADC, and evaluating its in vitro efficacy.

Structural Representation and Mechanism of Action

The following diagram illustrates the general structure of an Antibody-Drug Conjugate utilizing the this compound linker and the intracellular release mechanism of the cytotoxic payload.

ADC_Structure_and_MOA cluster_extracellular Systemic Circulation (Stable) cluster_intracellular Tumor Cell (Payload Release) cluster_linker This compound Linker Structure ADC Antibody-Drug Conjugate (ADC) Lysosome Lysosome ADC->Lysosome 1. Internalization & Trafficking Payload Cytotoxic Payload Lysosome->Payload 2. Proteolytic Cleavage of Linker Apoptosis Apoptosis Payload->Apoptosis 3. Induction of Cell Death Linker Antibody (Cys) Maleimidocaproyl (MC) Gly-Gly-D-Phe Self-immolative spacer Payload

ADC structure and payload release mechanism.

Experimental Protocols

Protocol 1: Antibody Preparation and Linker-Payload Conjugation

This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody followed by conjugation with a maleimide-activated this compound-payload.

Materials and Reagents:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • This compound-Payload, lyophilized

  • Dimethyl sulfoxide (DMSO)

  • L-Arginine solution (50 mM)

  • Conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0)

  • Quenching solution (e.g., 100 mM N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Amicon Ultra centrifugal filter units (or equivalent)

Procedure:

  • Antibody Preparation:

    • Thaw the monoclonal antibody solution.

    • Buffer exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

  • Antibody Reduction:

    • Add a calculated amount of TCEP solution to the antibody solution to achieve a molar excess (e.g., 2.5-fold molar excess over antibody) to partially reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

  • Linker-Payload Preparation:

    • Allow the lyophilized this compound-payload to equilibrate to room temperature.

    • Dissolve the linker-payload in DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of the linker-payload over the antibody is 5-10 fold. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add a molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the initial amount of linker-payload to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF.

    • Concentrate the purified ADC and buffer exchange into a formulation buffer (e.g., PBS, pH 7.4) using centrifugal filter units.

  • Storage:

    • Store the final ADC solution at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of the Antibody-Drug Conjugate

This protocol outlines the key analytical methods to characterize the purified ADC, including the determination of the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.

A. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

  • Principle: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload.

  • Procedure:

    • Measure the absorbance of the ADC solution at 280 nm and the maximum absorbance wavelength of the payload.

    • Calculate the antibody concentration and payload concentration using the Beer-Lambert law and their respective extinction coefficients. A correction factor for the payload's absorbance at 280 nm must be applied.

    • The DAR is the molar ratio of the payload to the antibody.

B. Drug-to-Antibody Ratio (DAR) and Purity by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with different numbers of conjugated payloads will have different retention times.

  • Procedure:

    • Equilibrate an HIC column with a high-salt mobile phase.

    • Inject the ADC sample.

    • Elute the ADC species with a decreasing salt gradient.

    • The chromatogram will show peaks corresponding to antibody species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

    • The average DAR can be calculated from the relative area of each peak.

C. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates.

  • Procedure:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the ADC sample.

    • The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.

    • Calculate the percentage of monomer and aggregates based on the peak areas.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a cell-based assay to determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials and Reagents:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well cell culture plates

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the diluted ADC or control antibody.

    • Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) using a non-linear regression analysis.

Data Presentation

The following table summarizes typical quantitative data obtained during the characterization of an ADC developed with a protease-cleavable linker.

ParameterMethodTypical Result
Average DAR UV-Vis Spectroscopy3.5 - 4.2
Average DAR Hydrophobic Interaction Chromatography3.8
Purity (Monomer %) Size Exclusion Chromatography> 95%
Aggregation % Size Exclusion Chromatography< 5%
IC50 (Antigen-Positive Cells) In Vitro Cytotoxicity Assay0.1 - 10 nM
IC50 (Antigen-Negative Cells) In Vitro Cytotoxicity Assay> 1000 nM
Linker Stability in Plasma LC-MS/MS> 90% intact ADC after 72h

Visualizations

ADC Development and Characterization Workflow

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody Reduce Antibody Reduction (TCEP) mAb->Reduce Conjugate Conjugation Reduce->Conjugate LinkerPayload This compound-Payload LinkerPayload->Conjugate Purify Purification (SEC/TFF) Conjugate->Purify DAR_UV DAR by UV-Vis Purify->DAR_UV DAR_HIC DAR by HIC Purify->DAR_HIC Purity_SEC Purity/Aggregation by SEC Purify->Purity_SEC Cytotoxicity In Vitro Cytotoxicity Assay Purify->Cytotoxicity Result IC50 Determination Cytotoxicity->Result

Workflow for ADC synthesis and evaluation.
Representative Signaling Pathway: Apoptosis Induction

The cytotoxic payload released from the ADC often induces apoptosis in the target cancer cell. The following diagram illustrates a simplified apoptosis signaling pathway.

Apoptosis_Pathway Payload Released Cytotoxic Payload (e.g., MMAE, DM1) Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Stress Cellular Stress Target->Stress Caspase9 Caspase-9 Activation Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified apoptosis signaling pathway.

Conclusion

The this compound linker represents a valuable tool in the development of next-generation Antibody-Drug Conjugates. Its design allows for stable drug conjugation and circulation, with specific cleavage and payload release within the target tumor cells. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this linker technology in their ADC development programs. Careful characterization of the resulting ADC, including DAR, purity, and in vitro potency, is essential to ensure the generation of a safe and effective therapeutic candidate.

References

Application Notes and Protocols: MC-Gly-Gly-D-Phe Maleimide Reaction with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The conjugation of biomolecules is a cornerstone of modern drug development, diagnostics, and life science research. Among the various bioconjugation strategies, the reaction between a maleimide and a thiol is one of the most widely used methods due to its high specificity, efficiency, and mild reaction conditions.[1][2] This document provides detailed application notes and protocols for the use of MC-Gly-Gly-D-Phe maleimide, a linker commonly employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[3][]

The linker consists of three key components:

  • MC (Maleimidocaproyl): A six-carbon spacer terminating in a maleimide group that selectively reacts with thiol (sulfhydryl) groups.

  • Gly-Gly-D-Phe: A tripeptide sequence. While similar protease-cleavable linkers often contain L-amino acids (e.g., Gly-Gly-Phe-Gly) for cleavage by lysosomal enzymes like Cathepsin B, the presence of a D-phenylalanine residue in this linker suggests a design for specific enzymatic recognition or potentially enhanced stability against certain proteases.

  • Maleimide: A reactive group that forms a stable covalent thioether bond with the thiol group of a cysteine residue.[2]

These linkers are instrumental in attaching cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing off-target toxicity.

Reaction Mechanism and Kinetics

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. The thiol group, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable thiosuccinimide linkage.

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reaction with primary amines becomes more competitive.

Several factors influence the kinetics of the thiol-maleimide reaction:

  • pH: The reaction rate increases with pH up to about 7.5, as a higher pH favors the formation of the more nucleophilic thiolate anion.

  • Solvent: Polar solvents such as water or DMSO are generally preferred for this reaction.

  • Steric Hindrance: Steric hindrance around the thiol or the maleimide can decrease the reaction rate.

  • Thiol pKa: The pKa of the thiol group influences the concentration of the reactive thiolate at a given pH.

Reaction Pathway

G cluster_transition Reaction Conditions Thiol Thiol (R-SH) Conditions pH 6.5 - 7.5 Aqueous Buffer Maleimide This compound Maleimide Maleimide->Conditions Thioether Stable Thiosuccinimide Adduct Conditions->Thioether

Caption: General reaction scheme for the conjugation of a thiol-containing molecule with this compound maleimide.

Stability of the Thiol-Maleimide Linkage

While the thiosuccinimide linkage is generally stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This can be a concern for in vivo applications, as endogenous thiols like glutathione and albumin can facilitate this cleavage, potentially leading to premature drug release and off-target toxicity.

To enhance stability, several strategies have been developed:

  • Hydrolysis of the Succinimide Ring: The succinimide ring of the thioether adduct can undergo hydrolysis to form a ring-opened, stable succinamic acid thioether. This ring-opened form is resistant to the retro-Michael reaction. The rate of this hydrolysis can be accelerated by electron-withdrawing substituents on the maleimide.

  • Next-Generation Maleimides: Modified maleimides have been designed to promote hydrolysis or other stabilizing intramolecular reactions after conjugation.

Quantitative Data

The following table summarizes key quantitative parameters related to the thiol-maleimide reaction.

ParameterValue/RangeConditionsReference
Optimal pH Range 6.5 - 7.5Aqueous Buffer
Reaction Rate (Thiol vs. Amine) ~1000-fold faster for thiolspH 7.0
Half-life of Ring-Opened Adducts > 2 years-
Half-life of Ring-Closed Adducts Days to weeksIn the presence of excess thiol

Experimental Protocols

This protocol provides a general guideline for conjugating the maleimide linker to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced disulfide bonds)

  • This compound maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Reagent: N-acetylcysteine (NAC) or L-cysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiol groups. This can be achieved using reducing agents like TCEP or DTT, followed by removal of the reducing agent.

  • Reaction Setup: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Addition: Add a 5-20 molar excess of this compound maleimide to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the linker or payload is light-sensitive.

  • Quenching: Add a 20-50 fold molar excess of the quenching reagent (e.g., NAC) to the reaction mixture to consume any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC to determine the drug-to-antibody ratio (DAR).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis ProteinPrep Prepare Thiolated Protein Mix Mix Protein and Linker (pH 7.2-7.4) ProteinPrep->Mix LinkerPrep Dissolve Maleimide Linker LinkerPrep->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Quench Quench with N-acetylcysteine Incubate->Quench Purify Purify via SEC or Dialysis Quench->Purify Analyze Characterize Conjugate (HPLC, MS) Purify->Analyze

References

Application Notes and Protocols for Drug-Linker Synthesis Using MC-Gly-Gly-D-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the drug-linker construct utilizing the maleimido-caproyl-Gly-Gly-D-Phe (MC-Gly-Gly-D-Phe) linker. This enzyme-cleavable linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), enabling the targeted delivery and controlled release of cytotoxic payloads to cancer cells.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics. They consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic drug (payload), and a chemical linker that connects the two. The linker's properties are crucial for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell.

The this compound linker is a peptide-based, enzyme-cleavable linker. The maleimide-caproyl (MC) group provides a stable covalent attachment to the antibody via reaction with a thiol group, typically from a reduced interchain cysteine. The Gly-Gly-D-Phe peptide sequence is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted cleavage ensures that the cytotoxic drug is released preferentially at the tumor site, minimizing systemic toxicity.

Synthesis of the this compound Linker

The synthesis of the this compound linker is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound-OH

This protocol outlines the manual synthesis of the peptide linker on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-D-Phe-OH

  • Fmoc-Gly-OH

  • 6-Maleimidohexanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solid-phase synthesis vessel with a frit

  • Shaker or rocker

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the synthesis vessel.

    • Drain the DCM.

    • Dissolve Fmoc-D-Phe-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.

    • Add the solution to the resin and shake for 2 hours at room temperature.

    • To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes at room temperature.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.

    • Drain the solution and wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.

    • Pre-activate the mixture by stirring for 15 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Fmoc Deprotection and Coupling for the Third Amino Acid (Glycine):

    • Repeat step 2 for Fmoc deprotection.

    • Repeat step 3 for the coupling of the next Fmoc-Gly-OH.

  • Coupling of the Maleimido-Caproyl (MC) Group:

    • Repeat step 2 for the final Fmoc deprotection.

    • In a separate vial, dissolve 6-Maleimidohexanoic acid (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.

    • Pre-activate the mixture by stirring for 15 minutes at room temperature.

    • Add the activated solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Purification:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

    • Purify the crude this compound-OH by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Quantitative Data Summary
StepParameterTypical Value
SPPS Resin Loading0.5 - 1.0 mmol/g
Coupling Efficiency> 99% per step
Overall Crude Yield70 - 85%
Purification Purity after RP-HPLC> 95%
Overall Purified Yield40 - 60%

Note: Yields are highly dependent on the scale of the synthesis and the specific peptide sequence.

Visualization of the Synthesis Workflow

G cluster_synthesis This compound-OH Synthesis Resin 2-Chlorotrityl Resin Load_Phe 1. Load Fmoc-D-Phe-OH Resin->Load_Phe Deprotect1 2. Fmoc Deprotection Load_Phe->Deprotect1 Couple_Gly1 3. Couple Fmoc-Gly-OH Deprotect1->Couple_Gly1 Deprotect2 4. Fmoc Deprotection Couple_Gly1->Deprotect2 Couple_Gly2 5. Couple Fmoc-Gly-OH Deprotect2->Couple_Gly2 Deprotect3 6. Fmoc Deprotection Couple_Gly2->Deprotect3 Couple_MC 7. Couple 6-Maleimidohexanoic acid Deprotect3->Couple_MC Cleave 8. Cleave from Resin Couple_MC->Cleave Purify 9. RP-HPLC Purification Cleave->Purify Final_Product This compound-OH Purify->Final_Product

Solid-phase synthesis workflow for this compound-OH.

Conjugation of this compound to a Drug and Antibody

The this compound linker is first conjugated to a thiol-containing payload. The resulting drug-linker construct is then conjugated to a monoclonal antibody that has been partially reduced to expose free thiol groups in the hinge region.

Experimental Protocol: Drug-Linker Conjugation

This protocol describes a general method for conjugating the this compound-OH linker to a model thiol-containing drug.

Materials:

  • This compound-OH

  • Thiol-containing drug (e.g., a derivative of a potent cytotoxic agent)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • DIPEA

  • Anhydrous DMF

  • RP-HPLC system for purification

Procedure:

  • Activation of the Linker:

    • Dissolve this compound-OH (1.0 eq), HBTU (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir the mixture for 15 minutes at room temperature to form the activated ester.

  • Conjugation to the Drug:

    • Dissolve the thiol-containing drug (1.2 eq) in anhydrous DMF.

    • Add the drug solution to the activated linker solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Purification of the Drug-Linker Construct:

    • Once the reaction is complete, purify the crude drug-linker construct by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final this compound-Drug conjugate.

Experimental Protocol: Antibody-Drug Conjugation

This protocol describes the conjugation of the this compound-Drug construct to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound-Drug conjugate dissolved in a co-solvent (e.g., DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)[2]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Reduction:

    • To a solution of the mAb, add a calculated amount of TCEP or DTT (typically 2-5 molar equivalents per mAb) to partially reduce the interchain disulfide bonds.[2][3]

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent by passing the solution through a desalting SEC column equilibrated with PBS.

  • Conjugation Reaction:

    • To the reduced antibody solution, add the this compound-Drug conjugate solution (typically 5-10 molar equivalents per mAb). The final concentration of the organic co-solvent should be kept low (e.g., <10%) to avoid antibody denaturation.

    • Incubate the reaction at 4°C or room temperature for 1-4 hours.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

    • Purify the resulting ADC from unconjugated drug-linker and other small molecules using a desalting SEC column equilibrated with PBS.

Quantitative Data Summary
StepParameterTypical Value
Drug-Linker Conjugation Reaction Yield60 - 80%
Purity after RP-HPLC> 98%
Antibody-Drug Conjugation Drug-to-Antibody Ratio (DAR)2 - 4
Monomer Purity (by SEC)> 95%
Final ADC Yield70 - 90%

Visualization of the Conjugation Workflow

G cluster_conjugation ADC Conjugation Workflow mAb Monoclonal Antibody (mAb) Reduction 1. Partial Reduction (TCEP/DTT) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation 2. Conjugation Reduced_mAb->Conjugation Drug_Linker This compound-Drug Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification 3. SEC Purification Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Workflow for the conjugation of the drug-linker to the antibody.

Characterization of the ADC

The resulting ADC should be thoroughly characterized to ensure its quality and consistency.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It can be determined by Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the amount of monomer, aggregate, and fragment.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the drug-linker and the final ADC, as well as to analyze the distribution of different drug-loaded species.

Signaling Pathway of Payload Release

G cluster_release Intracellular Payload Release ADC_ext ADC in Circulation Tumor_Cell Tumor Cell ADC_ext->Tumor_Cell Binding to Antigen Internalization 1. Internalization Tumor_Cell->Internalization Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage Lysosome->Cleavage Payload_Release 4. Payload Release Cleavage->Payload_Release Apoptosis 5. Induction of Apoptosis Payload_Release->Apoptosis

Mechanism of action for an ADC with a cleavable linker.

Conclusion

The this compound linker provides a robust and versatile platform for the development of effective and safe Antibody-Drug Conjugates. The protocols outlined in these application notes provide a comprehensive guide for the synthesis, conjugation, and characterization of ADCs utilizing this linker technology. Careful optimization of each step is crucial to ensure the production of a homogeneous and potent therapeutic agent.

References

Characterization of MC-Gly-Gly-D-Phe Containing Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the comprehensive characterization of Antibody-Drug Conjugates (ADCs) that utilize a cleavable maleimidocaproyl-glycyl-glycyl-D-phenylalanyl (MC-Gly-Gly-D-Phe) linker. This linker system is designed for enzymatic cleavage within the lysosomal compartment of target cells, leading to the specific release of a cytotoxic payload. The protocols outlined below cover essential physicochemical and biological characterization assays to ensure the quality, efficacy, and safety of these complex biotherapeutics.

Introduction to this compound Containing ADCs

Antibody-Drug Conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells.[][2] The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of action.[3][4] The this compound linker is a peptide-based, enzyme-cleavable linker.[] The maleimidocaproyl (MC) group facilitates conjugation to the antibody, typically through cysteine residues. The peptide sequence, Gly-Gly-D-Phe, is designed to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the cancer cells, minimizing systemic toxicity.

The characterization of such ADCs is a multifaceted process, requiring a suite of analytical techniques to assess various critical quality attributes (CQAs). These include the drug-to-antibody ratio (DAR), distribution of drug-loaded species, stability, potency, and in vivo performance.

Physicochemical Characterization

A thorough physicochemical analysis is fundamental to understanding the structural integrity and homogeneity of the ADC.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical parameter that directly impacts the efficacy and safety of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR and the distribution of different drug-loaded species. The principle of HIC relies on the separation of proteins based on their surface hydrophobicity. Since the cytotoxic payload is often hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DAR values (DAR0, DAR2, DAR4, etc.).

Table 1: Example Data for DAR Analysis of an this compound ADC by HIC-UV

Drug-Loaded SpeciesRetention Time (min)Peak Area (%)
DAR 015.210.5
DAR 220.835.2
DAR 425.145.8
DAR 628.98.5
Average DAR 3.8

Note: The data presented in this table is illustrative and will vary depending on the specific antibody, payload, and conjugation process.

Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species of an this compound ADC.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol

  • Data analysis software

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample onto the column.

  • Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species based on their retention times (higher DAR species will have longer retention times).

  • Calculate the relative percentage of each species by integrating the peak areas.

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Workflow for Physicochemical Characterization of ADCs

Caption: Workflow for ADC Production and Physicochemical Analysis.

Biological Characterization

Biological assays are essential to confirm the intended mechanism of action and the potency of the ADC.

In Vitro Cytotoxicity

The cytotoxic potential of the ADC against target cancer cells is a primary indicator of its efficacy. The half-maximal inhibitory concentration (IC50) is determined using cell viability assays, such as the MTT or CellTiter-Glo assay.

Table 2: Example Data for In Vitro Cytotoxicity of an this compound ADC

Cell LineTarget Antigen ExpressionIC50 (ng/mL)
SK-BR-3High15.8
BT-474High25.3
MDA-MB-231Low> 1000
MCF-7Negative> 1000

Note: The data presented in this table is illustrative and will vary depending on the ADC and cell lines used.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the IC50 value of an this compound ADC in antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include untreated control wells.

  • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.

Linker Cleavage Assay

To confirm that the payload release is dependent on the enzymatic cleavage of the Gly-Gly-D-Phe peptide, an in vitro cleavage assay using Cathepsin B can be performed.

Protocol 3: Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of the this compound linker to cleavage by Cathepsin B.

Materials:

  • This compound ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Activate Cathepsin B according to the manufacturer's instructions.

  • Incubate the ADC (e.g., 10 µM) with activated Cathepsin B (e.g., 1 µM) in the assay buffer at 37°C.

  • Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS/MS to detect and quantify the released payload.

  • As a negative control, incubate the ADC in the assay buffer without Cathepsin B.

Mechanism of Action of this compound ADC

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage (Cathepsin B) Tubulin Tubulin Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Cellular Uptake and Payload Release of an ADC.

In Vivo Characterization

Preclinical in vivo studies are crucial to evaluate the pharmacokinetics, biodistribution, and anti-tumor efficacy of the ADC in a biological system.

Pharmacokinetics

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. Key parameters include clearance, volume of distribution, and half-life. These are typically assessed by measuring the concentrations of total antibody, conjugated ADC, and free payload in plasma over time.

Table 3: Example Pharmacokinetic Parameters of an this compound ADC in Rats

AnalyteHalf-life (t½, hours)Clearance (mL/hr/kg)Volume of Distribution (Vd, mL/kg)
Total Antibody2500.5100
Conjugated ADC (DAR≥2)1800.8120
Free Payload2501000

Note: The data presented in this table is illustrative and will vary depending on the specific ADC and animal model.

Anti-Tumor Efficacy

The anti-tumor activity of the ADC is evaluated in xenograft or patient-derived xenograft (PDX) models. Tumor growth inhibition is monitored over time following ADC administration.

Signaling Pathway of a Tubulin-Inhibiting Payload

G Payload Released Payload (e.g., MMAE) Tubulin Tubulin Dimer Payload->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint G2M G2/M Phase Arrest Checkpoint->G2M Caspase9 Caspase-9 Activation G2M->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Downstream Apoptotic Signaling Cascade.

Conclusion

The comprehensive characterization of ADCs containing the this compound linker is essential for their successful development. The protocols and data presented in this document provide a framework for the systematic evaluation of these complex therapeutics. A combination of physicochemical and biological assays is necessary to ensure the production of a safe, stable, and efficacious ADC. The detailed analysis of critical quality attributes will ultimately facilitate the translation of promising ADC candidates from preclinical research to clinical applications.

References

Application Note: In Vitro Cell-Based Assays for MC-Gly-Gly-D-Phe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the stability and release mechanism of the ADC.[2] This application note focuses on ADCs utilizing a maleimidocaproyl (MC) spacer linked to a Gly-Gly-D-Phe tripeptide. This specific peptide sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant within the intracellular lysosomal compartment.[2][3]

Upon binding to a target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome.[4] Inside the acidic and enzyme-rich environment of the lysosome, the Gly-Gly-D-Phe linker is cleaved, releasing the cytotoxic payload to induce cell death. Evaluating the performance of these ADCs requires a suite of robust in vitro cell-based assays to characterize their binding, internalization, cytotoxicity, and other key attributes. This document provides detailed protocols for essential assays in the preclinical evaluation of MC-Gly-Gly-D-Phe ADCs.

Mechanism of Action: this compound ADC

The therapeutic efficacy of an this compound ADC is dependent on a sequential series of events, beginning with specific binding to the target cell and culminating in the intracellular release of the cytotoxic payload.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC 1. ADC Binding Receptor Target Antigen on Cell Surface ADC->Receptor Internalization 2. Receptor-Mediated Endocytosis Receptor->Internalization Internalization Endosome 3. Endosomal Trafficking Internalization->Endosome Lysosome 4. Lysosomal Fusion Endosome->Lysosome Cleavage 5. Proteolytic Cleavage of Gly-Gly-Phe Linker Lysosome->Cleavage Payload_Release 6. Payload Release Cleavage->Payload_Release Cytotoxicity 7. Cytotoxicity (e.g., Apoptosis) Payload_Release->Cytotoxicity

Caption: General mechanism of action for a protease-cleavable ADC.

Key In Vitro Assays & Protocols

A comprehensive in vitro evaluation of an this compound ADC involves multiple assays to assess each step of its mechanism of action.

Target Antigen Expression Assay

Objective: To quantify the expression level of the target antigen on the surface of selected cell lines. This is crucial for selecting appropriate positive and negative cell models.

Protocol: Quantitative Flow Cytometry

  • Cell Preparation: Harvest 1 x 10^6 cells per sample and wash twice with cold PBS containing 1% BSA (FACS buffer).

  • Blocking: Resuspend cells in 100 µL of FACS buffer with a blocking agent (e.g., human Fc block) and incubate on ice for 15 minutes.

  • Primary Antibody Incubation: Add the primary antibody (the unconjugated antibody of the ADC) at a predetermined optimal concentration. Incubate on ice for 1 hour. Include an isotype control for each cell line.

  • Washing: Wash cells three times with 1 mL of cold FACS buffer.

  • Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of a fluorescently-labeled secondary antibody (e.g., PE-conjugated anti-human IgG) and incubate on ice for 30 minutes in the dark.

  • Final Wash: Wash cells twice with cold FACS buffer and resuspend in 300-500 µL of FACS buffer for analysis.

  • Data Acquisition: Analyze samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Determine the geometric mean fluorescence intensity (MFI) for the target antibody and the isotype control. The relative antigen expression can be compared across different cell lines.

ADC Internalization Assay

Objective: To measure the rate and extent of ADC internalization into target cells upon binding. Efficient internalization is a prerequisite for payload delivery to the lysosome.

Internalization_Workflow cluster_workflow Internalization Assay Workflow Start Seed Cells in 96-well plate Incubate Incubate cells with fluorescently-labeled ADC Start->Incubate Timepoints Incubate at 37°C (Time course: 0.5, 2, 6, 24h) Control at 4°C Incubate->Timepoints Wash Wash cells with cold PBS Timepoints->Wash Quench Add quenching agent (e.g., Trypan Blue) to remove surface signal Wash->Quench Analyze Analyze by Flow Cytometry or High-Content Imaging Quench->Analyze

Caption: General experimental workflow for an ADC internalization assay.

Protocol: pH-Sensitive Dye Assay This method uses a dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of the endosomes and lysosomes, minimizing background from non-internalized ADC.

  • ADC Labeling: Conjugate the ADC with a pH-sensitive dye according to the manufacturer's protocol.

  • Cell Plating: Seed 10,000-20,000 cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • ADC Incubation: Replace the medium with fresh medium containing the labeled ADC at the desired concentration (e.g., 10 nM).

  • Kinetic Measurement: Immediately place the plate into a live-cell imaging system equipped with an incubator (37°C, 5% CO2). Acquire fluorescence and phase-contrast images every 30-60 minutes for up to 48 hours.

  • Data Analysis: Quantify the total fluorescence intensity per well over time using image analysis software. The increase in fluorescence corresponds to the amount of internalized ADC trafficked to acidic compartments.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC in killing target antigen-positive (Ag+) cells versus antigen-negative (Ag-) cells.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well white, clear-bottom plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.

  • Dosing: Remove the old medium and add 100 µL of the ADC/control dilutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72 to 120 hours).

  • Viability Measurement: Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Subtract the blank values from all wells. Normalize the data to the untreated control wells (representing 100% viability). Plot the normalized viability against the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.

Table 1: Example Cytotoxicity Data for an this compound ADC

Cell LineTarget Antigen StatusADC IC50 (nM)Free Payload IC50 (nM)Unconjugated Antibody
Cell Line APositive (High)0.50.1No Effect
Cell Line BPositive (Low)15.20.1No Effect
Cell Line CNegative>10000.2No Effect
Bystander Effect Assay

Objective: To assess the ability of the ADC's payload, once released from the target Ag+ cell, to diffuse and kill neighboring Ag- cells. This is a key feature for treating heterogeneous tumors.

Protocol: Co-Culture Bystander Assay This method evaluates the killing of Ag- cells when they are grown together with Ag+ cells.

  • Cell Labeling: Label the Ag- cells with a stable fluorescent marker (e.g., GFP) or a luciferase reporter to distinguish them from the Ag+ cells.

  • Co-Culture Seeding: Seed a mixture of Ag+ and labeled Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 1:10) to assess dependency on the number of target cells. Total cell density should remain constant.

  • Control Wells: Seed monocultures of Ag+ cells and labeled Ag- cells as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate for 96-120 hours.

  • Analysis: Use a high-content imaging system to count the number of viable fluorescent Ag- cells in each well.

  • Data Interpretation: A potent bystander effect is indicated by a significant reduction in the viability of Ag- cells in the co-culture wells compared to the Ag- monoculture wells treated with the same ADC concentration.

Table 2: Example Bystander Effect Data

ConditionADC Concentration (nM)Viability of Ag- Cells (%)
Ag- Monoculture10095%
Ag+ / Ag- Co-Culture (1:1)10025%
Ag- Monoculture1098%
Ag+ / Ag- Co-Culture (1:1)1060%

Summary

The in vitro assays described in this application note provide a robust framework for the preclinical characterization of ADCs with a protease-cleavable this compound linker. By systematically evaluating antigen binding, internalization, cytotoxicity, and bystander killing, researchers can generate the critical data needed to select promising ADC candidates for further development. The provided protocols offer a starting point for establishing these essential cell-based assays in the laboratory.

References

Application Notes & Protocols for In Vivo Studies Using MC-Gly-Gly-D-Phe Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is critical to the safety and efficacy of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, and then be efficiently cleaved to release the drug upon internalization into the target cancer cell.

Peptide linkers, designed to be substrates for lysosomal proteases, are a widely used class of cleavable linkers. The MC-Gly-Gly-D-Phe linker is a specialized peptide linker designed for controlled payload release. The maleimidocaproyl (MC) group provides a stable conjugation point to the antibody via cysteine residues. The peptide sequence, Gly-Gly-D-Phe, is designed for cleavage by proteases that are highly active in the lysosomal compartment of tumor cells, such as Cathepsin B and Cathepsin L. The use of a D-amino acid (D-Phenylalanine) can modulate the linker's stability and cleavage kinetics compared to its natural L-amino acid counterpart, potentially offering improved plasma stability.

These notes provide an overview of the mechanism, applications, and protocols for in vivo studies involving ADCs constructed with an this compound or similar peptide linker. A closely related and clinically validated linker, MC-Gly-Gly-Phe-Gly (MC-GGFG), is used in the FDA-approved ADC, Enhertu®, and will be referenced as a model for data and protocols.[1][2]

Mechanism of Action

The therapeutic action of an ADC utilizing a protease-cleavable linker like this compound follows a multi-step process. This pathway ensures that the cytotoxic payload is delivered specifically to the antigen-expressing target cells, minimizing off-target toxicity.[3][4]

  • Circulation & Targeting: The ADC is administered intravenously and circulates systemically. The linker must be stable in the bloodstream to prevent premature drug release.[1]

  • Antigen Binding: The monoclonal antibody component of the ADC recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked through the endosomal pathway to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the peptide sequence (Gly-Gly-D-Phe) of the linker. This enzymatic action is the key payload release mechanism.

  • Payload Release & Action: Cleavage of the linker liberates the cytotoxic payload within the cell. The released drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis (programmed cell death).

ADC_Mechanism_of_Action cluster_blood Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell ADC_circ ADC in Circulation (Linker Stable) Antigen Tumor Antigen ADC_circ->Antigen 1. Targeting & Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome (High Cathepsin Activity) Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage by Cathepsins Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Action

Fig 1. General mechanism of action for an ADC with a protease-cleavable linker.

Quantitative Data from Representative In Vivo Studies

The following tables summarize representative quantitative data from preclinical in vivo studies of ADCs using protease-cleavable peptide linkers. The data is modeled on typical outcomes from xenograft studies designed to evaluate ADC efficacy and tolerability.

Table 1: In Vivo Antitumor Efficacy in Xenograft Model (Data is representative and modeled after studies like those evaluating trastuzumab-based ADCs in NCI-N87 gastric cancer xenografts)

Treatment GroupDose (mg/kg, single i.v.)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-1540 ± 2100%0/8
Non-targeting ADC101495 ± 1953%0/8
Antibody Alone10985 ± 15036%0/8
Test ADC (MC-GGFG-Payload) 3 450 ± 95 71% 1/8
Test ADC (MC-GGFG-Payload) 10 55 ± 25 96% 6/8

Table 2: Pharmacokinetic (PK) Profile in Mice (Data is representative and modeled after PK studies assessing linker stability)

AnalyteDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Half-life (t½, hours)
Total Antibody1021035,700250
ADC (Conjugated)1020531,500225
Free Payload10< 0.001Not Detected-

Table 3: Biodistribution of Radiolabeled ADC at 96h Post-Injection (Data is representative and based on distribution studies of ADCs like DS-8201)

Tissue% Injected Dose per Gram (%ID/g)
Tumor25.5 ± 4.2
Blood10.1 ± 1.5
Liver8.5 ± 1.1
Spleen2.1 ± 0.4
Kidney3.5 ± 0.6
Lung4.0 ± 0.7
Muscle0.8 ± 0.2

Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical experiment to assess the antitumor activity of an ADC with a cleavable this compound linker in a subcutaneous tumor model.

1. Materials & Reagents:

  • Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Line: Human cancer cell line overexpressing the target antigen (e.g., NCI-N87 for HER2).

  • Reagents: Matrigel, sterile PBS, Test ADC, Vehicle Control (formulation buffer), Control Antibody, Non-targeting Control ADC.

  • Equipment: Calipers, analytical balance, sterile syringes and needles.

2. Experimental Workflow:

Efficacy_Protocol_Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Dosing and Monitoring cluster_analysis Phase 3: Endpoint and Analysis A 1. Cell Culture (Target-expressing cancer cells) B 2. Cell Implantation (Subcutaneous injection of cells in Matrigel into mice flanks) A->B C 3. Tumor Growth Monitoring (Measure tumors until ~150-200 mm³) B->C D 4. Randomization & Grouping (n=8-10 mice per group) C->D E 5. Dosing (Single intravenous injection of Vehicle, Controls, or Test ADC) D->E F 6. Data Collection (Measure tumor volume and body weight 2-3 times per week) E->F G 7. Endpoint Determination (Tumor volume >2000 mm³ or significant weight loss) F->G H 8. Data Analysis (Calculate TGI, plot survival curves, statistical analysis) G->H

Fig 2. Workflow for an in vivo ADC efficacy study in a xenograft model.

3. Detailed Procedure:

  • Tumor Implantation: Harvest cancer cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow. Monitor tumor size by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: V = (W² x L) / 2. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8 per group).

  • Dosing: Prepare fresh dilutions of the Test ADC and controls in the vehicle buffer on the day of dosing. Administer a single dose of the assigned treatment to each mouse via intravenous (tail vein) injection.

  • Monitoring: Measure tumor volumes and mouse body weights three times per week. Body weight is a key indicator of treatment-related toxicity.

  • Endpoint: The study endpoint is reached for an individual mouse when its tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or the mouse loses more than 20% of its initial body weight. Euthanize mice that reach the endpoint.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Plot mean tumor volume vs. time for each group. Generate Kaplan-Meier survival plots to analyze the time to reach the endpoint.

Protocol 2: In Vitro Cytotoxicity Assay (Pre-Screening for In Vivo Studies)

This protocol is essential for determining the potency and specificity of the ADC before committing to animal studies.

1. Materials & Reagents:

  • Cell Lines: Target antigen-positive cell line (e.g., BT-474) and an antigen-negative control cell line (e.g., MDA-MB-468).

  • Reagents: Cell culture medium, fetal bovine serum (FBS), Test ADC, non-targeting control ADC, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Equipment: 96-well clear-bottom white plates, multichannel pipette, luminometer.

2. Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the Test ADC and the non-targeting control ADC. Remove the old medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for 96-120 hours at 37°C in a humidified CO₂ incubator.

  • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Convert the data to percent viability relative to untreated control cells. Plot the viability against the ADC concentration and use a four-parameter logistic regression to determine the half-maximal inhibitory concentration (IC50) value for each cell line. A potent and specific ADC will show a low IC50 value in the antigen-positive line and a much higher IC50 in the antigen-negative line.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation using MC-Gly-Gly-D-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of the cleavable linker, MC-Gly-Gly-D-Phe, in the site-specific conjugation of antibodies.

The this compound linker is a protease-sensitive linker designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release of the cytotoxic payload within cancer cells minimizes off-target toxicity and enhances the therapeutic window. The maleimidocaproyl (MC) group facilitates covalent attachment to thiol groups on the antibody, which can be generated by the reduction of interchain disulfide bonds or through engineered cysteine residues for site-specific conjugation.

Mechanism of Action

The general mechanism of action for an ADC utilizing the this compound linker is a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.

  • Proteolytic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly-D-Phe peptide sequence of the linker.

  • Payload Release: This cleavage initiates a self-immolative cascade that releases the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload then exerts its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Data Presentation

The following tables provide a summary of typical quantitative data obtained during the characterization and evaluation of ADCs constructed with similar tetrapeptide linkers (e.g., MC-GGFG). These values are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: ADC Characterization

ParameterMethodTypical Value
Average Drug-to-Antibody Ratio (DAR)Hydrophobic Interaction Chromatography (HIC)3.5 - 4.2
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)3.8 - 4.1
Monomer PuritySize Exclusion Chromatography (SEC)>95%
In Vitro Plasma Stability (% intact ADC after 7 days)LC-MS>90%

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget Antigen ExpressionADC IC50 (ng/mL)Naked Antibody IC50 (ng/mL)Free Drug IC50 (nM)
Cell Line AHigh10 - 50>10,0000.1 - 1.0
Cell Line BMedium100 - 500>10,0000.1 - 1.0
Cell Line CLow/Negative>1,000>10,0000.1 - 1.0

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Naked Antibody1015 - 25
ADC370 - 90
ADC10>95

Experimental Protocols

The following are detailed protocols for the key experimental procedures involved in the creation and evaluation of an ADC using the this compound linker.

Protocol 1: Site-Specific Antibody Conjugation

This protocol describes the conjugation of a maleimide-containing linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • This compound-Payload dissolved in Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 100 mM N-acetylcysteine)

  • Purification column (e.g., Size Exclusion Chromatography)

Procedure:

  • Antibody Reduction:

    • Adjust the concentration of the mAb to 5-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Allow the solution to cool to room temperature.

  • Conjugation Reaction:

    • Add the this compound-Payload solution (typically a 1.5 to 2-fold molar excess per generated thiol) to the reduced antibody solution.

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Quenching:

    • Add a 5-fold molar excess of the quenching solution (relative to the linker-payload) to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated size exclusion chromatography (SEC) column.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC or RP-LC-MS.

    • Assess the purity and aggregation state by SEC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, naked antibody, and free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, naked antibody, and free payload in complete medium.

    • Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

ADC_MOA cluster_blood Bloodstream cluster_cell Cancer Cell ADC ADC (this compound) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome (Protease Cleavage) Internalization->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxic Effect Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (with TCEP) mAb->Reduction Conjugation Conjugation Reaction (Maleimide-Thiol) Reduction->Conjugation LinkerPayload This compound-Payload LinkerPayload->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification Characterization ADC Characterization (DAR, Purity) Purification->Characterization FinalADC Purified ADC Characterization->FinalADC Cytotoxicity_Assay_Workflow CellSeeding Cell Seeding (96-well plate) Treatment ADC Treatment (Serial Dilutions) CellSeeding->Treatment Incubation Incubation (72-96 hours) Treatment->Incubation MTT MTT Addition Incubation->MTT Solubilization Formazan Solubilization (DMSO) MTT->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Analysis Data Analysis (IC50 Determination) Absorbance->Analysis Result Dose-Response Curve Analysis->Result

Application Notes and Protocols for Attaching Cytotoxic Payloads with MC-Gly-Gly-D-Phe Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of the Maleimido-caproyl-Gly-Gly-D-Phe (MC-Gly-Gly-D-Phe) linker, a protease-cleavable linker designed for the controlled release of cytotoxic payloads within the tumor microenvironment.

The this compound linker system is engineered for high stability in systemic circulation, minimizing premature drug release and off-target toxicity. The maleimide group allows for covalent attachment to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The Gly-Gly-D-Phe peptide sequence is designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][2] This targeted cleavage mechanism ensures the release of the cytotoxic payload directly at the site of action, thereby maximizing its therapeutic effect while sparing healthy tissues. The D-isomer of Phenylalanine is incorporated to enhance resistance to certain extracellular proteases, further improving in vivo stability.

These notes provide comprehensive protocols for the synthesis of the linker-payload conjugate, its conjugation to an antibody, and subsequent in vitro characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR), assessment of linker stability, and evaluation of cytotoxic efficacy.

Mechanism of Action and Signaling Pathway

The mechanism of action for an ADC utilizing the this compound linker begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, proteases, notably Cathepsin B, recognize and cleave the Gly-Gly-D-Phe peptide sequence of the linker.[3][4] This cleavage event liberates the cytotoxic payload. If the payload is membrane-permeable, it can diffuse out of the target cell and exert a "bystander effect," killing neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[5] The released cytotoxic agent can then interact with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.

ADC_Mechanism_of_Action Mechanism of Action of an ADC with a Cleavable Linker ADC Antibody-Drug Conjugate (this compound Linker) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome Cleavage Cathepsin B-mediated Linker Cleavage Lysosome->Cleavage 4. Enzymatic Cleavage Payload Released Cytotoxic Payload Cleavage->Payload 5. Payload Release Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 6. Target Engagement Bystander Bystander Effect on Neighboring Tumor Cells Payload->Bystander Bystander Killing Apoptosis Cell Cycle Arrest & Apoptosis Target->Apoptosis 7. Cytotoxicity

Mechanism of Action of an ADC with a Cleavable Linker

Experimental Protocols

Protocol 1: Synthesis of this compound-Payload Conjugate

This protocol outlines the synthesis of the drug-linker construct prior to antibody conjugation. The example payload used here is Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent.

Materials:

  • Fmoc-D-Phe-OH

  • Fmoc-Gly-OH

  • Rink Amide Resin

  • N,N'-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • MMAE (Monomethyl Auristatin E)

  • 6-Maleimidohexanoic acid (MC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Reverse-Phase HPLC system

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS): a. Swell Rink amide resin in DMF for 1 hour. b. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. c. Wash the resin thoroughly with DMF and DCM. d. Couple Fmoc-D-Phe-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) to the resin. Agitate for 2 hours at room temperature. e. Repeat the Fmoc deprotection and coupling steps sequentially for two Fmoc-Gly-OH residues.

  • Attachment of Maleimido-caproyl (MC) group: a. After the final Fmoc deprotection of the terminal Glycine, couple 6-Maleimidohexanoic acid (3 eq.) using HBTU/HOBt/DIPEA in DMF for 2 hours. b. Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection: a. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature. b. Precipitate the cleaved peptide in cold diethyl ether. c. Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash. d. Dry the crude this compound peptide under vacuum.

  • Payload Conjugation: a. Dissolve the crude this compound peptide and MMAE (1.2 eq.) in DMF. b. Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution. c. Stir the reaction at room temperature for 4-6 hours, monitoring by HPLC.

  • Purification: a. Purify the crude this compound-MMAE conjugate by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. b. Pool the fractions containing the pure product and lyophilize to obtain a white solid. c. Characterize the final product by mass spectrometry.

Protocol 2: Conjugation of this compound-Payload to Antibody

This protocol describes the conjugation of the linker-payload to a monoclonal antibody via cysteine-thiol chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound-Payload (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

ADC_Synthesis_Workflow Workflow for ADC Synthesis mAb Monoclonal Antibody (mAb) Reduction 1. Antibody Reduction (TCEP or DTT) mAb->Reduction Reduced_mAb Reduced mAb with Free Thiols (-SH) Reduction->Reduced_mAb Conjugation 2. Conjugation Reaction (Thiol-Maleimide) Reduced_mAb->Conjugation Linker_Payload This compound-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Quenching 3. Quenching (N-acetylcysteine) Crude_ADC->Quenching Quenched_ADC Quenched ADC Mixture Quenching->Quenched_ADC Purification 4. Purification (SEC and/or HIC) Quenched_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Workflow for the Synthesis of the Antibody-Drug Conjugate (ADC)
  • Antibody Reduction: a. Exchange the antibody into a suitable reaction buffer. b. Add a calculated amount of TCEP or DTT to the antibody solution to reduce the interchain disulfide bonds. The molar ratio of reducing agent to antibody will determine the number of available thiol groups and thus influence the final DAR. c. Incubate at 37°C for 30-60 minutes. d. Remove the excess reducing agent by buffer exchange using a desalting column (e.g., G-25) equilibrated with the reaction buffer.

  • Conjugation Reaction: a. Dissolve the this compound-Payload in DMSO to prepare a stock solution. b. Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR. c. Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle mixing.

  • Quenching: a. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups. b. Incubate for an additional 20 minutes.

  • Purification: a. Remove unconjugated drug-linker and other small molecules by SEC. b. For a more homogeneous product, use Hydrophobic Interaction Chromatography (HIC) to separate the different drug-loaded ADC species (e.g., DAR0, DAR2, DAR4, etc.).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).

Method A: UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

Method B: Hydrophobic Interaction Chromatography (HIC)

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient. Species with higher DAR are more hydrophobic and will elute later.

  • The area of each peak (corresponding to a specific DAR value) is integrated.

  • The average DAR is calculated as the weighted average of the different DAR species.

Protocol 4: In Vitro Linker Stability Assay

This assay assesses the stability of the linker in plasma.

Materials:

  • Purified ADC

  • Human and mouse plasma

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.

  • Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC on antigen-positive cells.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well plates

  • Purified ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the solutions to the respective wells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Protocol 6: Bystander Effect Assay (Co-culture Assay)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells stably expressing a fluorescent protein (e.g., GFP)

  • 96-well plates

  • Purified ADC

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). As a control, seed GFP-Ag- cells alone. Incubate overnight.

  • ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.

  • Incubation: Incubate for 72-120 hours.

  • Data Acquisition: Measure the GFP fluorescence intensity. This will specifically quantify the viability of the GFP-Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Quantitative Data Presentation

The performance of an ADC is highly dependent on the linker's properties. The following tables provide a summary of expected quantitative data for ADCs utilizing a GGFG-based linker (a close analog to Gly-Gly-D-Phe) in comparison to other common linker technologies.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeADC ModelAnimal ModelStability OutcomeReference
GGFG (tetrapeptide) Trastuzumab DeruxtecanHumanHigh plasma stability
Val-Cit (dipeptide)anti-CD79b-MMAERatShowed rapid payload loss in plasma
Val-Cit (dipeptide)Generic ADCHumanHigh stability (half-life > 230 days reported in one study)
EVCit (tripeptide)Generic ADCMouse & HumanHigh long-term stability in both mouse and human plasma
Non-cleavable (e.g., SMCC)Generic ADCIn vivo modelsGenerally high stability, relies on antibody degradation for payload release

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADCTarget Cell LineLinker TypePayloadAverage DARIC50 (ng/mL)Reference
Trastuzumab Deruxtecan HER2-positive gastric cancer cell linesGGFGDeruxtecan~8Varies significantly with HER2 expression
Brentuximab VedotinCD30+ cell linesVal-CitMMAE~4~10-100
Trastuzumab Emtansine (T-DM1)HER2-positive breast cancer cell linesNon-cleavable (SMCC)DM1~3.5~20-200

Table 3: Quantification of the Bystander Effect

ADCTarget AntigenLinker TypePayload PermeabilityBystander EffectReference
Trastuzumab Deruxtecan HER2GGFG (cleavable)HighPotent bystander effect observed
Brentuximab VedotinCD30Val-Cit (cleavable)HighSignificant bystander effect
Trastuzumab Emtansine (T-DM1)HER2Non-cleavableLow (payload is charged after release)Minimal bystander effect

Conclusion

The this compound linker represents a sophisticated tool in the design of next-generation ADCs. Its high plasma stability and specific cleavage by lysosomal proteases provide a wide therapeutic window, enhancing the targeted delivery of cytotoxic payloads to tumor cells while minimizing systemic toxicity. The protocols and data presented herein serve as a comprehensive guide for researchers and drug developers working with this promising linker technology. Careful optimization of the conjugation process and thorough in vitro characterization are essential for the successful development of safe and effective ADCs.

References

Application Notes and Protocols for Efficacy Testing of MC-Gly-Gly-D-Phe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic payloads directly to tumor cells. The design of the linker connecting the antibody and the payload is critical to the ADC's efficacy and safety profile. This document provides detailed protocols for evaluating the efficacy of ADCs employing a Maleimido-caproyl-Gly-Gly-D-Phe (MC-Gly-Gly-D-Phe) linker, a cleavable linker designed for enzymatic release of the payload within the target cell's lysosome.

The Gly-Gly-D-Phe peptide sequence is anticipated to be a substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The presence of the unnatural D-phenylalanine is intended to potentially modulate cleavage kinetics and linker stability. These protocols will guide researchers through essential in vitro and in vivo assays to characterize the ADC's mechanism of action and anti-tumor activity.

Mechanism of Action: this compound ADC

The proposed mechanism of action for an ADC with a cleavable this compound linker begins with the antibody binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and subsequent payload-induced cytotoxicity.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage (e.g., Cathepsin B) Lysosome->Cleavage 4. Enzymatic Cleavage Payload Released Payload Cleavage->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow start Seed Cells (Ag+ and Ag-) treatment Treat with serial dilutions of ADC start->treatment incubation Incubate (72-120 hours) treatment->incubation viability Assess Cell Viability (e.g., MTT, CTG) incubation->viability analysis Data Analysis (IC50 determination) viability->analysis InVivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Tumor Cell Implantation growth Tumor Growth to Desired Size start->growth randomization Randomization into Treatment Groups growth->randomization treatment ADC Administration (e.g., i.v.) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis (e.g., TGI) monitoring->endpoint

Troubleshooting & Optimization

Technical Support Center: Improving MC-Gly-Gly-D-Phe Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the conjugation of MC-Gly-Gly-D-Phe linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in ADCs?

A: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its primary components are:

  • MC (Maleimidocaproyl): This group contains a maleimide moiety that reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on an antibody, to form a stable covalent bond.[3][][5]

  • Gly-Gly-D-Phe (Glycine-Glycine-D-Phenylalanine): This peptide sequence is designed to be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage allows for the targeted release of the cytotoxic payload at the tumor site, enhancing therapeutic precision and minimizing off-target toxicity.

Q2: What is the chemical mechanism of this compound conjugation?

A: The conjugation of this compound to a thiol-containing molecule, such as a reduced antibody, occurs via a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This reaction forms a stable thioether bond, covalently linking the drug-linker construct to the antibody. The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.

Q3: What are the critical factors influencing the efficiency of the maleimide-thiol conjugation?

A: Several factors can significantly impact the success of your conjugation reaction:

  • pH: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows down, while above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with amines becomes more competitive.

  • Stoichiometry (Molar Ratio): The molar ratio of the this compound linker to the antibody is a critical parameter for controlling the drug-to-antibody ratio (DAR). An excess of the linker is typically used to drive the reaction to completion, with common starting ratios ranging from 10:1 to 20:1 (linker:protein). However, this needs to be optimized for each specific antibody-linker pair.

  • Reaction Time and Temperature: Conjugation reactions are often performed at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Presence of Reducing Agents: For conjugation to cysteine residues involved in disulfide bonds, a reduction step is necessary. TCEP (tris(2-carboxyethyl)phosphine) is a commonly used reducing agent as it does not contain a thiol group and does not need to be removed before conjugation. In contrast, DTT (dithiothreitol) must be removed post-reduction to prevent it from reacting with the maleimide linker.

  • Buffer Composition: The reaction buffer should be free of thiol-containing components. Degassing the buffer to remove oxygen and including a chelating agent like EDTA can help prevent the re-oxidation of thiols to disulfide bonds.

Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

A: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute for an ADC as it directly influences its efficacy, toxicity, pharmacokinetics, and stability. A low DAR may result in reduced potency, while a high DAR can lead to issues such as aggregation, increased clearance, and off-target toxicity. Therefore, optimizing and controlling the DAR is essential for developing a safe and effective ADC therapeutic.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis at neutral to alkaline pH, rendering it inactive. Prepare maleimide linker solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. For aqueous storage, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.
Thiol Oxidation Free thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. Ensure complete reduction of disulfide bonds using a suitable reducing agent like TCEP. Degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
Suboptimal pH The reaction rate is pH-dependent. Ensure the reaction buffer pH is maintained between 6.5 and 7.5 for optimal and specific conjugation.
Incorrect Stoichiometry An insufficient molar excess of the maleimide linker can lead to incomplete conjugation. A common starting point is a 10-20 fold molar excess of the linker. However, this should be optimized for your specific system. For smaller molecules, a lower ratio (e.g., 2:1) might be optimal, while for larger, sterically hindered molecules, a higher ratio (e.g., 5:1) may be necessary.
Interfering Buffer Components Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the antibody for reaction with the maleimide linker. Use thiol-free buffers such as PBS, Tris, or HEPES.
Problem 2: High Levels of Aggregation in the Final ADC Product
Possible Cause Recommended Solution
Hydrophobicity of the Payload Many cytotoxic drugs are hydrophobic. A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.
Inappropriate Buffer Conditions The pH or ionic strength of the buffer may promote aggregation. Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.
Harsh Conjugation Conditions High temperatures or extreme pH during conjugation can denature the antibody. Optimize reaction parameters, such as performing the conjugation at a lower temperature (e.g., 4°C).
Problem 3: Inconsistent Drug-to-Antibody Ratio (DAR)
Possible Cause Recommended Solution
Incomplete Reduction or Re-oxidation Inconsistent reduction of disulfide bonds or their re-oxidation will lead to a variable number of available thiols for conjugation. Ensure consistent and complete reduction and take measures to prevent re-oxidation as described above.
Inaccurate Reagent Concentrations Inaccurate quantification of the antibody or the maleimide linker will lead to variability in the molar ratio and inconsistent DAR. Accurately determine the concentrations of all reagents before starting the reaction.
Side Reactions Side reactions, such as thiazine rearrangement with N-terminal cysteines, can lead to product heterogeneity. This is more prominent at higher pH. Maintaining the pH at the lower end of the optimal range (e.g., 6.5-7.0) can help minimize this.

Experimental Protocols

Protocol 1: Antibody Reduction and Preparation

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (1-10 mg/mL)

  • Phosphate Buffered Saline (PBS), pH 7.2 (degassed)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare the antibody in degassed PBS at a concentration of 1-10 mg/mL.

  • To reduce the interchain disulfide bonds, add TCEP to the antibody solution to a final molar excess of 2.5 to 10-fold. A 10-100 fold excess can also be used.

  • Incubate the reaction mixture at 37°C for 1-2 hours or at room temperature for 30-60 minutes with gentle mixing.

  • If using a reducing agent other than TCEP, such as DTT, it is crucial to remove the excess reducing agent before adding the maleimide linker. This can be achieved using a desalting column. TCEP does not need to be removed.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound to Reduced Antibody

Materials:

  • Reduced antibody solution from Protocol 1

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., N-acetylcysteine or cysteine, 100 mM)

Procedure:

  • Prepare a stock solution of the this compound linker (e.g., 10 mM) in anhydrous DMSO or DMF. This should be prepared fresh.

  • Add the linker solution to the reduced antibody solution to achieve the desired molar ratio (e.g., a 5:1 to 20:1 molar excess of linker to antibody). Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light.

  • Quench the reaction by adding a molar excess of a small molecule thiol like N-acetylcysteine or cysteine to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes at room temperature.

  • Proceed with the purification of the ADC.

Protocol 3: Purification and Characterization of the ADC

Materials:

  • Quenched conjugation reaction mixture

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Appropriate buffers for the chosen purification method

  • UV-Vis Spectrophotometer

  • HPLC system for DAR analysis

Procedure:

  • Purification: Purify the ADC from unconjugated linker, payload, and other reaction components using a suitable chromatography method like SEC or HIC.

  • Concentration Determination: Determine the concentration of the purified ADC using a spectrophotometer at 280 nm.

  • DAR Determination by UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC sample at 280 nm and at the wavelength of maximum absorbance for the drug payload.

    • Using the known extinction coefficients of the antibody and the drug at both wavelengths, the concentrations of the antibody and the drug can be calculated using a set of simultaneous equations, from which the DAR can be determined.

  • DAR Determination by HIC-HPLC:

    • Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).

    • By integrating the peak areas corresponding to the different drug-loaded species, the average DAR can be calculated.

Visualizations

experimental_workflow start Start: Monoclonal Antibody reduction Antibody Reduction (TCEP) start->reduction Degassed Buffer pH 7.2 conjugation Maleimide-Thiol Conjugation reduction->conjugation linker_prep Prepare this compound Linker Solution (in DMSO) linker_prep->conjugation Molar Excess (e.g., 5:1 to 20:1) quenching Quench Reaction (e.g., N-acetylcysteine) conjugation->quenching pH 6.5-7.5 RT, 1-2h or 4°C, overnight purification Purification (e.g., SEC/HIC) quenching->purification characterization Characterization (DAR Analysis) purification->characterization final_adc Final ADC Product characterization->final_adc

Caption: ADC Synthesis Workflow.

troubleshooting_logic start Low Conjugation Efficiency? check_maleimide Check Maleimide Reactivity start->check_maleimide Yes success Conjugation Successful start->success No check_thiol Verify Free Thiols check_maleimide->check_thiol OK hydrolysis Issue: Maleimide Hydrolysis Solution: Prepare fresh linker check_maleimide->hydrolysis Not OK check_ph Confirm pH (6.5-7.5) check_thiol->check_ph OK oxidation Issue: Thiol Oxidation Solution: Ensure full reduction, degas buffer, add EDTA check_thiol->oxidation Not OK check_ratio Optimize Molar Ratio check_ph->check_ratio OK ph_issue Issue: Suboptimal pH Solution: Adjust buffer pH check_ph->ph_issue Not OK ratio_issue Issue: Incorrect Stoichiometry Solution: Titrate molar ratio check_ratio->ratio_issue Not OK check_ratio->success OK

Caption: Troubleshooting Logic Flow.

References

Technical Support Center: MC-Gly-Gly-D-Phe Linker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common problems encountered during the synthesis of the MC-Gly-Gly-D-Phe linker. This resource is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

The this compound linker is a cleavable linker commonly used in the development of antibody-drug conjugates (ADCs). It connects a cytotoxic payload to an antibody. The maleimidocaproyl (MC) group allows for conjugation to thiol groups on the antibody, while the peptide sequence (Gly-Gly-D-Phe) is designed to be stable in circulation but can be cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into a target cell, releasing the cytotoxic drug.

Q2: What are the key stages in the synthesis of the this compound linker?

The synthesis is typically performed using solid-phase peptide synthesis (SPPS) and can be broken down into four main stages:

  • Resin Loading: Attachment of the first amino acid, Fmoc-D-Phe-OH, to a suitable solid support (resin).

  • Peptide Chain Elongation: Stepwise addition of Fmoc-Gly-OH residues.

  • Maleimide Group Introduction: Coupling of 6-maleimidocaproic acid to the N-terminus of the peptide.

  • Cleavage and Purification: Cleavage of the final linker from the resin and subsequent purification.

Q3: Which resin is recommended for the synthesis of this compound-OH?

A 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[1][2][3] This is due to its acid-labile nature, which allows for the cleavage of the peptide from the resin under mild acidic conditions, preserving the acid-sensitive maleimide group.[2] Furthermore, the steric hindrance of the 2-CTC resin can help to suppress common side reactions like diketopiperazine formation, which is a risk with sequences containing glycine and proline, and can also be a concern for other dipeptide sequences on less hindered resins.[4]

Q4: What are the most common side reactions to be aware of during the synthesis of this linker?

The most prevalent side reactions include:

  • Diketopiperazine (DKP) Formation: This is a significant risk, especially after the coupling of the second amino acid (glycine), leading to the cleavage of the H-Gly-D-Phe-resin dipeptide as a cyclic byproduct.

  • Racemization: The stereochemical integrity of D-phenylalanine can be compromised during activation and coupling, leading to the formation of diastereomeric impurities.

  • Aggregation: The growing peptide chain, particularly due to the hydrophobic nature of phenylalanine, can aggregate on the resin, leading to incomplete reactions.

  • Maleimide Instability: The maleimide group is sensitive to basic conditions (like piperidine used for Fmoc deprotection) and nucleophiles.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions.

Problem EncounteredPotential Cause(s)Recommended Solutions & Preventative Measures
Low overall yield of the final linker 1. Incomplete coupling at one or more steps. 2. Significant diketopiperazine (DKP) formation. 3. Aggregation of the peptide on the resin. 4. Loss of product during cleavage and purification.1. Optimize Coupling: Use a reliable coupling reagent combination like HATU/HOAt with DIPEA. Monitor coupling completion with a ninhydrin test. 2. Minimize DKP Formation: Use a 2-chlorotrityl chloride resin. Couple the third amino acid (the second glycine) immediately after the deprotection of the second. Alternatively, consider coupling a pre-synthesized dipeptide (Fmoc-Gly-Gly-OH). 3. Address Aggregation: Synthesize at a lower resin loading. Use solvents known to disrupt aggregation, such as DMSO. 4. Improve Cleavage/Purification: Ensure the cleavage cocktail is freshly prepared. Optimize the precipitation and washing steps to minimize loss of the product.
Presence of a major impurity with a mass corresponding to the cyclic dipeptide of Gly-D-Phe Diketopiperazine (DKP) formation.Primary Solution: Use a sterically hindered resin like 2-chlorotrityl chloride resin. Alternative Strategies: - Couple a pre-formed dipeptide (Fmoc-Gly-Gly-OH) to the D-Phe-resin. - Minimize the time the deprotected H-Gly-D-Phe-resin is exposed before the next coupling step.
Broad or multiple peaks on HPLC analysis of the crude product 1. Racemization of D-phenylalanine. 2. Incomplete deprotection or coupling leading to deletion sequences. 3. Aggregation during synthesis.1. Minimize Racemization: Use coupling reagents known to suppress racemization, such as those with HOAt as an additive. Avoid excessive pre-activation times and strong bases. 2. Ensure Complete Reactions: Use a slight excess of amino acid and coupling reagents. Monitor each step with a ninhydrin test. 3. Prevent Aggregation: See solutions for low overall yield.
Loss of the maleimide group during synthesis or cleavage 1. Exposure to strong bases (e.g., piperidine) during Fmoc deprotection. 2. Use of a cleavage cocktail that is too harsh.1. Protect the N-terminus: The maleimide group is introduced at the final step after all Fmoc deprotections are complete. 2. Mild Cleavage Conditions: Use a cleavage cocktail with a low percentage of TFA (e.g., TFA/DCM/TIS) suitable for 2-chlorotrityl chloride resin.
Difficulty in purifying the final product Co-elution of closely related impurities (e.g., diastereomers from racemization, deletion sequences).Optimize HPLC Conditions: Use a high-resolution column and a shallow gradient. Consider different solvent systems. Improve Crude Purity: Address the root causes of impurity formation during synthesis (see above).

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Gly-Gly-D-Phe-OH on 2-Chlorotrityl Chloride Resin

This protocol describes a representative method for the synthesis of the peptide backbone.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0 mmol/g)

  • Fmoc-D-Phe-OH

  • Fmoc-Gly-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Methanol

  • Coupling reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Dichloromethane (DCM) (e.g., 2:2:96 v/v/v)

Procedure:

  • Resin Swelling and Loading of Fmoc-D-Phe-OH:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

    • Drain the DCM.

    • Dissolve Fmoc-D-Phe-OH (1.5 eq. relative to resin loading) and DIPEA (3.0 eq.) in DCM.

    • Add the amino acid solution to the resin and shake for 2 hours.

    • To cap any unreacted sites, add methanol (0.8 mL per gram of resin) and shake for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Gly-OH:

    • Dissolve Fmoc-Gly-OH (2.0 eq.), HATU (1.95 eq.), and HOAt (2.0 eq.) in DMF.

    • Add DIPEA (4.0 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a ninhydrin test to confirm complete coupling.

  • Repeat Fmoc Deprotection and Coupling:

    • Repeat step 2 for Fmoc deprotection.

    • Repeat step 3 for the coupling of the second Fmoc-Gly-OH.

  • Final Fmoc Deprotection:

    • Perform a final Fmoc deprotection as described in step 2 to yield H-Gly-Gly-D-Phe-resin.

Protocol 2: Coupling of 6-Maleimidocaproic Acid and Cleavage

Procedure:

  • Coupling of 6-Maleimidocaproic Acid:

    • Dissolve 6-maleimidocaproic acid (1.5 eq.), HATU (1.45 eq.), and HOAt (1.5 eq.) in DMF.

    • Add DIPEA (3.0 eq.) and pre-activate for 2 minutes.

    • Add the activated solution to the H-Gly-Gly-D-Phe-resin and shake for 2-4 hours.

    • Wash the resin with DMF (5x), DCM (5x), and finally with methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage from Resin:

    • Swell the dried resin in DCM for 10 minutes.

    • Add the cleavage cocktail (TFA/TIS/DCM) to the resin.

    • Shake the mixture for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail and DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitation and Purification:

    • Precipitate the crude product by adding the concentrated filtrate to cold diethyl ether.

    • Centrifuge to pellet the solid and wash with cold ether.

    • Dry the crude this compound-OH under vacuum.

    • Purify the crude product by reverse-phase HPLC.

Visualizing the Synthesis and Troubleshooting

Synthesis Workflow

G Synthesis Workflow for this compound-OH cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_FinalSteps Final Synthesis Steps Resin 2-Chlorotrityl Chloride Resin Load_Phe 1. Load Fmoc-D-Phe-OH Resin->Load_Phe Deprot1 2. Fmoc Deprotection Load_Phe->Deprot1 Couple_Gly1 3. Couple Fmoc-Gly-OH Deprot1->Couple_Gly1 Deprot2 4. Fmoc Deprotection Couple_Gly1->Deprot2 Couple_Gly2 5. Couple Fmoc-Gly-OH Deprot2->Couple_Gly2 Deprot3 6. Final Fmoc Deprotection Couple_Gly2->Deprot3 Couple_MC 7. Couple 6-Maleimidocaproic Acid Deprot3->Couple_MC Cleavage 8. Cleavage from Resin Couple_MC->Cleavage Purification 9. HPLC Purification Cleavage->Purification Final_Product This compound-OH Purification->Final_Product

Caption: A flowchart illustrating the key steps in the solid-phase synthesis of this compound-OH.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield Start Low Yield Observed Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_DKP DKP Formation? Check_Coupling->Check_DKP No Sol_Coupling Optimize coupling reagents/time. Monitor with ninhydrin test. Check_Coupling->Sol_Coupling Yes Check_Aggregation Aggregation? Check_DKP->Check_Aggregation No Sol_DKP Use 2-CTC resin. Couple dipeptide. Check_DKP->Sol_DKP Yes Sol_Aggregation Use lower loading resin. Add DMSO as solvent. Check_Aggregation->Sol_Aggregation Yes Final_Check Review cleavage and purification procedures. Check_Aggregation->Final_Check No

Caption: A decision tree for troubleshooting low yield in this compound linker synthesis.

References

Technical Support Center: Troubleshooting Aggregation in MC-Gly-Gly-D-Phe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scientists and researchers working with Antibody-Drug Conjugates (ADCs) utilizing the MC-Gly-Gly-D-Phe linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs featuring the this compound linker?

A1: Aggregation of ADCs with peptide linkers like this compound is a multifaceted issue. The primary driver is often the increased surface hydrophobicity of the antibody after conjugation with a hydrophobic payload.[1][2][3] Key contributing factors include:

  • Hydrophobic Payloads and Linkers: The conjugation of a hydrophobic drug payload, facilitated by the linker, creates hydrophobic patches on the antibody's surface. These patches can interact between ADC molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1][2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.

  • Conjugation Process Conditions: The solvents used to dissolve the hydrophobic linker-payload can disrupt the antibody's structure. Unfavorable buffer conditions, such as suboptimal pH or salt concentrations, can also promote aggregation.

  • Environmental Stress: Exposure to thermal stress, agitation during transportation, freeze-thaw cycles, and even light can degrade the ADC and induce aggregation.

  • Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation. The conjugation process itself can induce conformational changes in the antibody, exposing previously buried hydrophobic regions.

Q2: How can I detect and quantify aggregation in my this compound ADC sample?

A2: A variety of analytical techniques can be employed to detect and quantify ADC aggregates. It is highly recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation state.

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregate species based on their hydrodynamic volume.

  • SEC with Multi-Angle Light Scattering (SEC-MALS): Coupling SEC with MALS allows for the determination of the molecular weight of the different species, providing a more detailed characterization of the aggregates.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to monitor changes in the ADC's surface hydrophobicity, which is often related to aggregation propensity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed qualitative and quantitative insights into the composition, structure, and aggregation state of ADCs.

  • Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): This technique can provide detailed information about the size and shape of molecules in solution and is a powerful tool for characterizing aggregates.

Troubleshooting Guides

Issue 1: High levels of aggregation detected by SEC immediately after conjugation.

This is a common issue that can often be traced back to the conjugation process itself. The following steps can help troubleshoot and mitigate this problem.

Troubleshooting Workflow for Post-Conjugation Aggregation

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solution Implementation cluster_3 Verification start High Aggregation Post-Conjugation check_conditions Review Conjugation Conditions start->check_conditions optimize_dar Optimize DAR check_conditions->optimize_dar If conditions seem optimal modify_buffer Modify Buffer (pH, Excipients) check_conditions->modify_buffer If pH/buffer is suboptimal assess_solvents Assess Solubilizing Solvents optimize_dar->assess_solvents If aggregation persists lower_dar Lower Target DAR optimize_dar->lower_dar If DAR is high immobilize_ab Consider Antibody Immobilization assess_solvents->immobilize_ab If solvent is the likely cause screen_solvents Screen Co-solvents assess_solvents->screen_solvents Screen alternative solvents implement_immobilization Implement Solid-Phase Conjugation immobilize_ab->implement_immobilization analyze_sec Re-analyze by SEC/SEC-MALS modify_buffer->analyze_sec lower_dar->analyze_sec screen_solvents->analyze_sec implement_immobilization->analyze_sec

Caption: Troubleshooting workflow for aggregation after ADC conjugation.

Possible Causes and Solutions:

Possible Cause Recommended Action
Suboptimal Buffer Conditions Ensure the pH of the reaction buffer is not near the isoelectric point of the antibody, as this can minimize solubility. Consider screening different buffer systems and pH ranges.
High DAR A high level of conjugation can significantly increase hydrophobicity. Attempt to lower the DAR by adjusting the molar ratio of the linker-payload to the antibody.
Harsh Solubilizing Solvents The organic solvent used to dissolve the hydrophobic this compound-payload may be denaturing the antibody. Screen for alternative, less harsh co-solvents or reduce the percentage of the organic solvent in the final reaction mixture.
Intermolecular Cross-linking During conjugation, antibodies in solution can aggregate. Consider immobilizing the antibody on a solid support during the conjugation process to prevent intermolecular interactions.
Issue 2: Increased aggregation during ADC formulation and storage.

Aggregation can also occur after a successful conjugation during the formulation and storage of your ADC.

Potential Mechanisms of ADC Aggregation

G cluster_0 ADC Monomer cluster_1 Stress Factors cluster_2 Aggregation Pathway adc Native ADC unfolded Partially Unfolded ADC adc->unfolded thermal Thermal Stress thermal->unfolded agitation Mechanical Stress agitation->unfolded freeze_thaw Freeze-Thaw Cycles freeze_thaw->unfolded aggregate Soluble & Insoluble Aggregates unfolded->aggregate

References

Technical Support Center: Optimizing Linker-Drug Ratio with MC-Gly-Gly-D-Phe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using the MC-Gly-Gly-D-Phe linker in antibody-drug conjugate (ADC) development.

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation and purification process, directly impacting the final DAR.

Question: Why is my average Drug-to-Antibody Ratio (DAR) consistently low despite using the correct molar ratio of the drug-linker?

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
1. Suboptimal Reaction Conditions Optimize reaction parameters by systematically varying the pH (typically 6.5-7.5 for maleimide-thiol conjugation), temperature, and incubation time to find the ideal conditions for your specific antibody and drug-linker.[1][2]
2. Incomplete Antibody Reduction For cysteine-based conjugation, ensure complete and controlled reduction of interchain disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP and consider optimizing reduction time and temperature.[2]
3. Inactive or Degraded Drug-Linker The maleimide group on the linker is susceptible to hydrolysis. Use a fresh batch of the drug-linker or verify the activity of the existing stock. Ensure proper storage and handling.[1]
4. Interfering Buffer Components Buffer additives such as Tris or azide can interfere with the conjugation reaction. If the antibody is in an incompatible buffer, perform a buffer exchange into a suitable conjugation buffer (e.g., PBS).[1]
5. Premature Drug-Linker Loss The bond formed by maleimide chemistry can sometimes be unstable, leading to a retro-Michael reaction and premature loss of the drug-linker from the ADC. Consider analytical methods to assess linker stability.
6. Inaccurate Reagent Quantification Verify the concentration and purity (>95%) of the antibody and drug-linker. Inaccurate measurements of starting materials will lead to inconsistent molar ratios and a suboptimal DAR.

Question: What causes high levels of aggregation in my final ADC product?

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
1. High Hydrophobicity of the Payload Many cytotoxic drugs are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.
2. High Molar Excess of Drug-Linker Using a large excess of the drug-linker during conjugation can lead to a higher average DAR, which in turn increases the risk of aggregation.
3. Inappropriate Buffer Conditions The pH or ionic strength of the formulation or purification buffer may be promoting aggregation.
4. Harsh Conjugation Conditions High temperatures or extreme pH during the conjugation reaction can denature the antibody, leading to aggregation.

Solutions:

  • Reduce Molar Excess: Lower the drug-linker to antibody ratio during the conjugation reaction to target a lower average DAR.

  • Optimize Formulation Buffer: Screen different buffer conditions, including varying pH and adding excipients (e.g., polysorbate, sucrose) to find a formulation that minimizes aggregation.

  • Modify Linker: If aggregation persists, consider using a more hydrophilic linker. Incorporating polyethylene glycol (PEG) chains can improve the water solubility of the final ADC.

Question: How can I reduce batch-to-batch variability in my DAR?

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
1. Inconsistent Starting Materials Variability in the purity, concentration, or activity of the antibody and drug-linker batches is a primary source of inconsistent results.
2. Lack of Precise Process Control Minor variations in reaction parameters such as pH, temperature, or reaction time can significantly impact the final DAR.
3. Inconsistent Purification Process Differences in the purification method (e.g., column packing, gradient slope, fraction collection) can result in the enrichment of different DAR species between batches.

Solutions:

  • Characterize Materials: Thoroughly characterize all starting materials for each batch to ensure consistent quality.

  • Implement Strict Controls: Carefully monitor and control all reaction parameters. Use calibrated equipment and standardized procedures.

  • Standardize Purification: Use a consistent and well-defined purification protocol for all batches to ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute? A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a Critical Quality Attribute (CQA) because it directly influences the ADC's therapeutic efficacy, safety, and pharmacokinetics. A low DAR may reduce potency, while a high DAR can negatively impact stability, cause aggregation, and lead to faster clearance and increased toxicity. An optimal DAR, typically between 2 and 4, is crucial for balancing these factors.

Q2: What is the role of the this compound linker? A2: this compound is a cleavable peptide linker used in the synthesis of ADCs.

  • MC (Maleimidocaproyl): This component provides a maleimide group that reacts with thiol groups (e.g., from reduced cysteine residues on the antibody) to form a stable covalent bond.

  • Gly-Gly-D-Phe: This peptide sequence is designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing systemic toxicity.

Q3: What are the common methods to determine DAR? A3: Several analytical techniques are used to determine the average DAR and the distribution of different drug-loaded species. The most common methods are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy. HIC is often considered the industry standard for characterizing cysteine-linked ADCs under non-denaturing conditions.

Comparison of Common DAR Determination Methods

Method Advantages Limitations
UV-Vis Spectroscopy Quick, simple, and convenient for determining average DAR.Provides only an average DAR, no information on drug load distribution; less accurate; potential interference from free drug can lead to overestimation.
Hydrophobic Interaction Chromatography (HIC) The most widely used method; separates species based on hydrophobicity under non-denaturing conditions, providing both average DAR and drug load distribution.Lower resolution for highly hydrophobic species (e.g., DAR > 6); salt gradients are incompatible with MS.
Reversed-Phase HPLC (RP-HPLC) Provides detailed DAR analysis and drug load distribution, often with higher resolution than HIC.Harsh, denaturing conditions can disrupt the ADC's native structure, potentially dissociating light and heavy chains.
Liquid Chromatography-Mass Spectrometry (LC-MS) Offers the highest accuracy and direct mass confirmation of different DAR species.Higher DAR species may have different ionization efficiencies, potentially underestimating the average DAR; requires specialized equipment.

Q4: How does the linker-drug ratio impact ADC efficacy and toxicity? A4: The linker-drug ratio is a key determinant of an ADC's therapeutic index.

  • Efficacy: A higher DAR generally means more payload is delivered to the target cell, which can increase potency. However, an excessively high DAR can lead to structural changes in the antibody that impair its ability to bind to the target antigen.

  • Toxicity: A high DAR often increases the ADC's hydrophobicity, which can lead to faster plasma clearance and higher uptake by non-target tissues, increasing the risk of off-target toxicity. The stability of the linker is also crucial; unstable linkers can release the payload prematurely in circulation, causing systemic toxicity.

Experimental Workflows and Logic Diagrams

G General Experimental Workflow for ADC Conjugation and DAR Analysis cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification cluster_analysis Analysis antibody 1. Antibody Preparation (Buffer Exchange) reduction 3. Antibody Reduction (e.g., with TCEP) antibody->reduction linker_drug 2. Drug-Linker Preparation conjugation 4. Conjugation Reaction (Add Drug-Linker) linker_drug->conjugation reduction->conjugation purification 5. Purification of ADC (e.g., SEC, HIC) conjugation->purification analysis 6. DAR Analysis purification->analysis hic HIC analysis->hic Method 1 rphplc RP-HPLC analysis->rphplc Method 2 lcms LC-MS analysis->lcms Method 3

Caption: Workflow for ADC preparation and DAR analysis.

G Troubleshooting Low Average DAR start Low Average DAR Observed q1 Are reaction conditions (pH, temp, time) optimal? start->q1 a1_no Systematically vary and optimize parameters q1->a1_no No q2 Is antibody reduction complete and controlled? q1->q2 Yes end_node Re-run conjugation and analyze DAR a1_no->end_node a2_no Optimize reducing agent concentration and time q2->a2_no No q3 Is the drug-linker active and fresh? q2->q3 Yes a2_no->end_node a3_no Use a new batch of drug-linker q3->a3_no No q4 Are there interfering substances in the buffer? q3->q4 Yes a3_no->end_node a4_no Perform buffer exchange into conjugation buffer q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: Logic diagram for troubleshooting low DAR results.

G Troubleshooting High DAR and Aggregation start High DAR or Aggregation Observed q1 Is molar excess of drug-linker high? start->q1 a1_yes Reduce drug-linker to antibody molar ratio q1->a1_yes Yes q2 Are buffer conditions (pH, excipients) optimal? q1->q2 No end_node Re-run conjugation and analyze DAR/Aggregation a1_yes->end_node a2_no Screen different formulation buffers to improve stability q2->a2_no No q3 Considered linker modification? q2->q3 Yes a2_no->end_node a3_no Use a more hydrophilic linker (e.g., with PEG) q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Logic diagram for troubleshooting high DAR and aggregation.

Key Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a leading method for characterizing drug-load distribution and calculating the average DAR for cysteine-linked ADCs under non-denaturing conditions. The method separates ADC species based on hydrophobicity; each additional drug-linker conjugate increases the ADC's overall hydrophobicity.

1. Materials and Reagents:

  • ADC Sample

  • Mobile Phase A (High Salt): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B (Low Salt): e.g., 20 mM Sodium Phosphate, pH 7.0

  • HPLC System: Biocompatible UHPLC or HPLC system with a UV detector.

  • HIC Column: e.g., TSKgel Butyl-NPR or equivalent.

2. Sample Preparation:

  • Dilute the ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.

  • If necessary, filter the sample through a 0.22 µm syringe filter.

3. HIC Method:

  • Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

  • Inject 5-10 µL of the prepared ADC sample.

  • Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.

  • Monitor the absorbance at 280 nm.

Typical HIC Gradient Parameters

Time (min) % Mobile Phase B
00
20100
25100
260
300

4. Data Analysis:

  • Integrate the peaks in the resulting chromatogram, which correspond to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 2: DAR Determination by reduced Reversed-Phase HPLC (RP-HPLC)

This method involves the reduction of the ADC to separate its light and heavy chains. It is performed under denaturing conditions and allows for detailed analysis of drug distribution on each chain.

1. Materials and Reagents:

  • ADC Sample

  • Reduction Buffer: e.g., 10 mM Dithiothreitol (DTT) in a suitable buffer.

  • Mobile Phase A: e.g., 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: e.g., 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • RP-HPLC Column: e.g., C4 or C8 column suitable for protein separation.

2. Sample Preparation (Reduction):

  • Mix the ADC sample with the reduction buffer.

  • Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

  • Cool the sample to room temperature before injection.

3. HPLC Method:

  • Set the column temperature (e.g., 75-80°C) to improve peak shape.

  • Equilibrate the column with the starting gradient conditions.

  • Inject the reduced sample.

  • Run a gradient of increasing organic solvent (Mobile Phase B).

  • Monitor absorbance at 280 nm.

4. Data Analysis:

  • Integrate the peaks corresponding to the unconjugated light chain (LC), light chain with one drug (LC1), unconjugated heavy chain (HC), and heavy chain with one or more drugs (HC1, HC2, etc.).

  • Calculate the average DAR based on the relative peak areas and the known number of drugs on each chain species.

References

Technical Support Center: MC-Gly-Gly-D-Phe Maleimide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of the maleimide group within the Maleimidocaproyl-Gly-Gly-D-Phe (MC-Gly-Gly-D-Phe) linker, a component frequently used in the development of antibody-drug conjugates (ADCs) and other bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the maleimide group in my this compound conjugate?

The two main stability issues for the maleimide group post-conjugation to a thiol (e.g., a cysteine residue on an antibody) are:

  • Retro-Michael Reaction (Deconjugation): The thioether bond formed between the maleimide and the thiol is susceptible to reversal, especially in the presence of other thiols like glutathione, which is abundant in plasma.[1][2] This can lead to the premature release of the conjugated payload.

  • Hydrolysis of the Succinimide Ring: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a ring-opened succinamic acid thioether.[3][4] While hydrolysis of the unreacted maleimide group prior to conjugation renders it unreactive, post-conjugation hydrolysis is generally considered beneficial as it creates a more stable, irreversible linkage that is resistant to the retro-Michael reaction.[3]

Q2: How does the this compound peptide linker influence the stability of the maleimide group?

While the fundamental reactivity of the maleimide is dictated by its chemical structure, the local microenvironment created by the peptide linker can have an influence. The this compound linker itself is relatively neutral and lacks charged residues in close proximity to the maleimide group. However, the overall conformation of the peptide and its attachment point on a larger biomolecule can create a local environment that may either promote or hinder hydrolysis or thiol exchange. For instance, nearby positively charged amino acid residues on the protein have been shown to accelerate the desirable ring-opening hydrolysis.

Q3: What is the expected stability of the this compound maleimide conjugate under physiological conditions?

The stability of N-alkyl maleimide conjugates, such as the one in the this compound linker, can be variable. In the presence of thiols like glutathione, the half-life of such conjugates can range from 20 to 80 hours. The rate of deconjugation versus stabilizing hydrolysis is a key factor. For many common N-alkyl maleimides, the rate of hydrolysis is slow, with half-lives that can be over a week, making thiol exchange a competing and often problematic reaction.

Q4: Can I improve the stability of my this compound conjugate?

Yes, several strategies can be employed to enhance stability:

  • Post-conjugation Hydrolysis: Intentionally hydrolyzing the succinimide ring after conjugation can create a more stable product. This is often achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a period of time.

  • Use of Stabilized Maleimides: While your current linker is this compound, for future applications, consider using "next-generation" maleimides that have electron-withdrawing groups. These modifications are designed to accelerate the rate of the stabilizing ring-opening hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Conjugation Yield Maleimide Hydrolysis: The maleimide group on your this compound linker may have hydrolyzed before the conjugation reaction. Maleimides are susceptible to hydrolysis, especially at pH values above 7.5.Ensure that the conjugation reaction is performed at an optimal pH range of 6.5-7.5. Prepare aqueous solutions of the maleimide-containing linker immediately before use and avoid prolonged storage in aqueous buffers.
Thiol Oxidation: The thiol groups on your protein or peptide may have oxidized to form disulfides, which are unreactive with maleimides.Perform the conjugation in a de-gassed buffer and consider adding a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to adding the maleimide linker.
Premature Payload Release in vitro/in vivo Retro-Michael Reaction: The conjugate is undergoing thiol exchange with other thiols present in the medium (e.g., glutathione in cell culture media or plasma).1. Assess Stability: Use HPLC or LC-MS to quantify the rate of deconjugation in the relevant biological matrix. 2. Induce Hydrolysis: After conjugation and purification, consider a controlled hydrolysis step (e.g., incubation at pH 8.5-9.0) to form the more stable ring-opened structure. 3. Alternative Linkers: For future experiments, explore maleimide derivatives designed for enhanced stability.
Inconsistent Batch-to-Batch Conjugate Stability Variability in Conjugation/Hydrolysis Conditions: Minor differences in pH, temperature, or incubation time during or after conjugation can lead to varying degrees of ring-opening hydrolysis.Standardize all conjugation and post-conjugation processing steps. Precisely control pH, temperature, and incubation times. Characterize each batch for the extent of ring-opening by mass spectrometry.
Formation of Unexpected Adducts Thiazine Rearrangement: If the cysteine residue you are targeting is at the N-terminus of a peptide or protein, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure.This is less of a concern for internal cysteine residues. If targeting an N-terminal cysteine, be aware of this possibility and use analytical methods like mass spectrometry to identify the different adducts. Performing the conjugation at a slightly acidic pH can help to minimize this side reaction.

Quantitative Data

The stability of maleimide-thiol adducts is highly dependent on the specific maleimide and the surrounding environment. The following table provides representative data for the hydrolysis of different maleimide-thiol adducts to illustrate the impact of the N-substituent on the rate of the stabilizing ring-opening reaction.

Maleimide Adduct TypeConditionHalf-life (t½) of Ring-Opening HydrolysisReference
N-Alkyl Maleimide AdductpH 7.4, 37°C~27 hours
N-Aryl Maleimide AdductpH 7.4, 37°C~1.5 hours
N-Fluorophenyl Maleimide AdductpH 7.4, 37°C~0.7 hours
Maleimide with Intramolecular CatalysispH 7.4, 22°C~2.0 - 2.6 hours

Experimental Protocols

Protocol 1: Assessment of Conjugate Stability by RP-HPLC

This protocol allows for the quantification of intact conjugate and any deconjugated payload over time.

Objective: To determine the rate of deconjugation of a this compound-payload conjugate in the presence of a competing thiol.

Materials:

  • Purified this compound conjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • L-Glutathione (GSH)

  • Reverse-phase HPLC system with a C18 column

  • UV detector

Procedure:

  • Prepare a stock solution of the conjugate in PBS (e.g., 1 mg/mL).

  • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • In a microcentrifuge tube, mix the conjugate stock solution with the GSH stock solution to achieve a final conjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.

  • Prepare a control sample of the conjugate in PBS without GSH.

  • Incubate both samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.

  • Immediately analyze the aliquots by RP-HPLC.

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the intact conjugate from the free payload (e.g., 5-95% B over 20 minutes).

    • Detection: UV at a wavelength appropriate for the payload and/or the peptide (e.g., 220 nm or 280 nm).

  • Integrate the peak area of the intact conjugate at each time point.

  • Calculate the percentage of intact conjugate remaining relative to the t=0 sample.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

Protocol 2: Analysis of Conjugate Heterogeneity and Hydrolysis by LC-MS

This protocol is used to assess the initial conjugation products and monitor the extent of succinimide ring hydrolysis.

Objective: To characterize the this compound conjugate and determine the extent of ring-opening.

Materials:

  • Purified this compound conjugate

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for protein/large peptide analysis.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Dilute the conjugate to a suitable concentration for LC-MS analysis (e.g., 0.1 mg/mL) in Mobile Phase A.

  • Inject the sample onto the LC-MS system.

  • LC Method: Use a gradient appropriate for eluting the conjugate (e.g., 20-80% Mobile Phase B over 15-20 minutes).

  • MS Method: Acquire data in intact protein or large molecule mode.

  • Data Analysis:

    • Deconvolute the mass spectrum to obtain the zero-charge mass of the conjugate species.

    • Identify the peak corresponding to the intact conjugate (succinimide ring closed).

    • Look for a mass shift of +18 Da, which corresponds to the hydrolyzed (ring-opened) form of the conjugate.

    • Quantify the relative abundance of the closed and opened forms to determine the extent of hydrolysis.

Visualizations

Maleimide_Stability_Pathways cluster_0 Conjugation cluster_1 Post-Conjugation Pathways Thiol Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct (Ring-Closed) Thiol->Thiosuccinimide_Adduct Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide_Adduct Deconjugated_Maleimide Deconjugated Maleimide + Released Thiol Thiosuccinimide_Adduct->Deconjugated_Maleimide Retro-Michael Reaction (Thiol Exchange) Ring_Opened_Adduct Ring-Opened Adduct (Stable) Thiosuccinimide_Adduct->Ring_Opened_Adduct Hydrolysis (Stabilization) Exogenous_Thiol Exogenous Thiol (e.g., Glutathione) Exogenous_Thiol->Deconjugated_Maleimide

Caption: Competing reaction pathways for a maleimide-thiol conjugate.

Experimental_Workflow_Stability_Analysis cluster_conjugation Conjugate Preparation cluster_stability_testing Stability Assessment cluster_data_analysis Data Interpretation Start This compound-Maleimide + Thiol-Protein Conjugation Conjugation Reaction (pH 6.5-7.5) Start->Conjugation Purification Purification of Conjugate Conjugation->Purification Incubation Incubate Conjugate at 37°C (with and without Glutathione) Purification->Incubation Time_Points Withdraw Aliquots at Various Time Points Incubation->Time_Points Analysis Analysis by RP-HPLC or LC-MS Time_Points->Analysis Quantification Quantify Intact Conjugate and Degradation Products Analysis->Quantification Profile Generate Stability Profile (% Intact vs. Time) Quantification->Profile Conclusion Determine Half-life and Assess Stability Profile->Conclusion

Caption: General workflow for assessing the stability of maleimide conjugates.

References

Troubleshooting low yield in MC-Gly-Gly-D-Phe reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in MC-Gly-Gly-D-Phe synthesis.

Troubleshooting Guides

This guide is designed to help you identify and resolve common issues encountered during the synthesis and conjugation of this compound.

Issue 1: Low Yield in Maleimide-Thiol Conjugation Step

Q: My final yield is low, and I suspect the issue is in the maleimide conjugation step. What are the common causes and solutions?

A: Low yield in the maleimide-thiol conjugation is a frequent challenge. The primary causes often revolve around reaction conditions and the stability of the maleimide group.

Potential Causes & Recommended Solutions:

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient and specific conjugation.[1] The optimal range is typically between pH 6.5 and 7.5 .[1][2]

    • Below pH 6.5: The reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[1]

    • Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[3] Side reactions with primary amines (e.g., lysine side chains) also become more prevalent. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.

  • Maleimide Hydrolysis: Maleimide groups can hydrolyze in aqueous solutions, especially at neutral to alkaline pH.

    • Solution: Prepare maleimide solutions fresh before use in an anhydrous solvent like DMSO or DMF. Avoid long-term storage of maleimide reagents in aqueous buffers.

  • Incorrect Stoichiometry: The molar ratio of the maleimide-containing molecule (this compound) to the thiol-containing molecule (e.g., a cysteine residue on a protein) is crucial.

    • Solution: An excess of the maleimide reagent is often used to drive the reaction to completion. For small peptides, a 2:1 maleimide to thiol ratio has been found to be optimal, while for larger proteins, a 5:1 to 20:1 ratio may be necessary to overcome steric hindrance. It is recommended to perform small-scale trials to determine the optimal ratio for your specific system.

  • Oxidized Thiols: The thiol groups on your target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.

    • Solution: Reduce disulfide bonds prior to conjugation using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Excess TCEP does not need to be removed before adding the maleimide reagent. If using a thiol-based reducing agent like DTT, it must be removed before conjugation to prevent it from reacting with your maleimide. Degassing buffers can help prevent re-oxidation.

Issue 2: Low Yield in Gly-Gly-D-Phe Peptide Synthesis

Q: I am experiencing low yields during the solid-phase peptide synthesis (SPPS) of the Gly-Gly-D-Phe fragment. What could be the problem?

A: Low coupling efficiency during SPPS can be due to several factors, including the choice of reagents and steric hindrance.

Potential Causes & Recommended Solutions:

  • Inefficient Coupling Reagent: The choice of coupling reagent is critical for achieving high yields, especially when dealing with potentially challenging sequences.

    • Solution: For standard peptide couplings, reagents like HBTU, HATU, and DIC with an additive like HOBt or OxymaPure are highly effective. HATU is often recommended for reducing epimerization, which can be a concern with non-standard amino acids.

  • Steric Hindrance: Although glycine is not sterically hindered, the growing peptide chain can sometimes aggregate, making the N-terminus less accessible for the next coupling step.

    • Solution: Ensure adequate swelling of the resin before synthesis. Using a more powerful coupling reagent or increasing the coupling time can help overcome minor steric hindrance or aggregation issues.

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed, the N-terminus will not be available for the next coupling reaction.

    • Solution: Ensure a sufficient reaction time with the piperidine solution (e.g., two treatments of 3 and 10 minutes). After deprotection, wash the resin thoroughly with DMF to remove all traces of piperidine.

Issue 3: Presence of Unexpected Side Products in Final Product

Q: My final product is impure, showing multiple peaks on HPLC. What are the likely side products and how can I avoid them?

A: Side reactions can complicate purification and significantly reduce the yield of your desired product. The most common side products in this compound synthesis are related to the maleimide chemistry.

Potential Causes & Recommended Solutions:

  • Thiazine Formation: If you are conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement of the initial thioether bond can occur to form a six-membered thiazine ring. This side reaction is highly dependent on pH, becoming significant at neutral and basic pH.

    • Solution: Perform the conjugation at a more acidic pH (e.g., pH < 6.5) to keep the N-terminal amine protonated and less nucleophilic. If possible, avoid conjugating to an N-terminal cysteine.

  • Maleimide Hydrolysis Product: As mentioned earlier, the maleimide ring can open upon hydrolysis, creating a maleamic acid derivative that is unreactive towards thiols. If this happens before conjugation, it will result in unreacted starting material.

    • Solution: Use freshly prepared maleimide solutions and maintain the optimal pH range of 6.5-7.5 during conjugation.

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol is not completely stable and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in a biological setting.

    • Solution: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by a short incubation at a slightly alkaline pH (e.g., pH 9.0). The resulting ring-opened product is much more stable and not susceptible to the retro-Michael reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction? The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the reaction is highly chemoselective for thiols.

Q2: Can I store my maleimide-functionalized peptide in an aqueous buffer? It is not recommended to store maleimide-containing molecules in aqueous solutions for extended periods due to the risk of hydrolysis, which inactivates the maleimide group. If solution storage is necessary, use a dry, anhydrous solvent like DMSO or DMF and store at -20°C or below.

Q3: How can I confirm that the thiol groups on my protein are available for conjugation? You can quantify the number of free sulfhydryl groups in your protein sample using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured by absorbance at 412 nm.

Q4: What is the best way to purify my final this compound conjugate? The choice of purification method depends on the properties of your conjugate. Common methods include size-exclusion chromatography (SEC) to remove excess, unreacted small molecules, and reverse-phase HPLC (RP-HPLC) for higher resolution purification to separate the desired product from closely related impurities.

Q5: My D-Phe residue is prone to racemization. How can I minimize this during peptide synthesis? While D-amino acids can be prone to racemization, using modern coupling reagents can minimize this risk. Reagents like HATU and COMU, often used with a base like DIPEA, are known to have a lower risk of causing epimerization compared to older reagents. Performing the coupling at a lower temperature can also help reduce the rate of epimerization.

Data Presentation

Table 1: Influence of pH on Maleimide Side Reactions
pH RangeThiol-Maleimide Reaction RateMaleimide Hydrolysis RateThiazine Formation (with N-terminal Cys)Recommendation
< 6.5SlowerLowSuppressedUse if thiazine formation is a concern, but allow for longer reaction times.
6.5 - 7.5 Optimal ModerateCan occur; increases with pHRecommended range for most conjugations.
> 7.5FastHighSignificantAvoid due to rapid maleimide hydrolysis and loss of thiol selectivity.
Table 2: Recommended Molar Ratios for Maleimide Conjugation
Target MoleculeRecommended Maleimide:Thiol Molar RatioRationaleReference
Small Peptide (e.g., cRGDfK)2:1Lower excess needed due to good accessibility of the thiol group.
Nanobody5:1Increased excess helps overcome potential steric hindrance from the larger molecule.
General Protein/Antibody10:1 to 20:1A common starting point to ensure the reaction goes to completion. Optimization is recommended.
Table 3: Qualitative Comparison of Common Peptide Coupling Reagents
Coupling ReagentAdditiveRelative Coupling EfficiencyRacemization RiskNotes
DICHOBt / OxymaPureHighLow with additiveA cost-effective and widely used carbodiimide method. The additive is crucial to suppress racemization.
HBTU-Very HighLow to ModerateA very common and effective uronium salt reagent.
HATU-Very HighLowGenerally considered superior to HBTU for minimizing racemization, especially with sensitive amino acids.
COMU-Very HighVery LowA newer generation uronium salt with high efficiency and low racemization potential.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation
  • Preparation of Thiol-Containing Molecule:

    • Dissolve your protein or peptide containing a free thiol in a degassed, amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Preparation of Maleimide Reagent:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the maleimide stock solution to the thiol-containing solution to achieve the desired molar ratio (see Table 2).

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • To stop the reaction and consume any excess maleimide, add a small molecule thiol such as L-cysteine or β-mercaptoethanol.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (desalting column) or RP-HPLC, to remove unreacted reagents and byproducts.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-D-Phe

This protocol assumes Fmoc/tBu chemistry on a Rink Amide resin for a C-terminal amide.

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then repeat for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (D-Phe):

    • In a separate vessel, dissolve Fmoc-D-Phe-OH (3 eq), a coupling reagent such as HBTU (2.9 eq), and an additive like HOBt (3 eq) in DMF.

    • Add a base such as DIPEA (6 eq) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and confirm complete coupling with a Kaiser test.

  • Repeat Cycle: Repeat steps 2 and 3 for Fmoc-Gly-OH, and then again for Fmoc-Gly-OH.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and dry under vacuum. Purify by RP-HPLC.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield Observed in This compound Reaction Check_Step Identify Problematic Step Start->Check_Step Peptide_Synth Peptide Synthesis (Gly-Gly-D-Phe) Check_Step->Peptide_Synth Analysis of Intermediates Conjugation Maleimide-Thiol Conjugation Check_Step->Conjugation LC-MS of Crude Conjugate Purification Purification Step Check_Step->Purification HPLC of Final Product PS_Cause Low Coupling Efficiency? Peptide_Synth->PS_Cause Conj_Cause Low Conjugation Efficiency? Conjugation->Conj_Cause Purif_Cause Side Products Present? Purification->Purif_Cause PS_Sol_Reagent Optimize Coupling Reagent (e.g., use HATU) PS_Cause->PS_Sol_Reagent Yes PS_Sol_Time Increase Coupling Time / Temperature PS_Cause->PS_Sol_Time Yes PS_Sol_Deprotect Ensure Complete Fmoc Deprotection PS_Cause->PS_Sol_Deprotect Yes Conj_Sol_pH Optimize pH (6.5 - 7.5) Conj_Cause->Conj_Sol_pH Yes Conj_Sol_Stoich Optimize Molar Ratio (e.g., 2:1 to 20:1) Conj_Cause->Conj_Sol_Stoich Yes Conj_Sol_Thiol Reduce Thiols (use TCEP) Conj_Cause->Conj_Sol_Thiol Yes Conj_Sol_Hydrolysis Use Fresh Maleimide Solution Conj_Cause->Conj_Sol_Hydrolysis Yes Purif_Sol_Thiazine Side Product: Thiazine -> Lower Conjugation pH Purif_Cause->Purif_Sol_Thiazine Yes Purif_Sol_Hydrolysis Side Product: Hydrolyzed Maleimide -> Control pH & Time Purif_Cause->Purif_Sol_Hydrolysis Yes Purif_Sol_Retro Product Instability (Retro-Michael) -> Post-conjugation hydrolysis Purif_Cause->Purif_Sol_Retro Yes

Caption: Troubleshooting workflow for low yield in this compound reactions.

Maleimide_Reactions Maleimide Maleimide Group (MC-GGD-Phe) Desired_Reaction Desired Thiol-Maleimide Conjugation (pH 6.5-7.5) Maleimide->Desired_Reaction Side_Reactions Potential Side Reactions Maleimide->Side_Reactions Thiol Thiol Group (-SH on Target) Thiol->Desired_Reaction Thioether Stable Thioether Linkage (Thiosuccinimide) Desired_Reaction->Thioether Yield Thioether->Side_Reactions Hydrolysis Maleimide Hydrolysis (pH > 7.5) Side_Reactions->Hydrolysis Leads to Amine_Reaction Reaction with Amines (e.g., Lysine, pH > 7.5) Side_Reactions->Amine_Reaction Leads to Thiazine Thiazine Rearrangement (with N-terminal Cys, pH ≥ 7.0) Side_Reactions->Thiazine Leads to Inactive_Maleimide Inactive Maleamic Acid (Cannot Conjugate) Hydrolysis->Inactive_Maleimide

Caption: Desired reaction pathway vs. common side reactions in maleimide chemistry.

References

Technical Support Center: Off-Target Toxicity of MC-Gly-Gly-D-Phe Containing ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) that contain a Maleimidocaproyl-Gly-Gly-D-Phe (MC-Gly-Gly-D-Phe) linker with an auristatin payload, such as Monomethyl Auristatin E (MMAE).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of payload release from a this compound linker?

A1: The this compound linker is a peptide-based, enzymatically cleavable linker. Following internalization of the ADC into a target cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[1][] Within the acidic environment of the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the peptide sequence.[3][4] Cleavage typically occurs at the peptide bond following the Phenylalanine (Phe) residue, releasing the cytotoxic payload (e.g., MMAE) into the cytoplasm to exert its cell-killing effect.[5]

Q2: What are the primary mechanisms of off-target toxicity for ADCs with cleavable peptide linkers like this compound?

A2: Off-target toxicity for these ADCs is multifactorial and can be broadly categorized as:

  • Premature Payload Release: The linker may exhibit instability in systemic circulation, leading to the premature release of the potent cytotoxic payload before the ADC reaches the target tumor cells. This free payload can then diffuse into healthy tissues and cause toxicity.

  • Non-specific ADC Uptake: Healthy cells, particularly those of the reticuloendothelial system (e.g., macrophages), can take up the intact ADC non-specifically. This can occur through mechanisms like Fc-gamma receptor (FcγR) or mannose receptor (MR) mediated endocytosis. Subsequent lysosomal processing releases the payload, leading to toxicity in these non-target cells.

  • Bystander Effect in Healthy Tissues: If the payload is membrane-permeable (like MMAE), it can diffuse out of the target cell after being released and kill adjacent, healthy bystander cells. While beneficial in a tumor microenvironment, this can exacerbate off-target toxicity in normal tissues.

Q3: What are the common off-target toxicities observed with auristatin-based ADCs (e.g., MMAE)?

A3: The toxicities are often related to the payload's mechanism of action, which is microtubule disruption. Common dose-limiting toxicities include:

  • Hematologic Toxicity: Neutropenia (a reduction in neutrophils) is frequently observed as hematopoietic precursor cells are sensitive to cytotoxic agents.

  • Peripheral Neuropathy: This is a common side effect of microtubule inhibitors like MMAE, likely resulting from the non-specific uptake of the ADC or free payload by peripheral neurons, which disrupts axonal transport.

  • Ocular Toxicity: Blurred vision, dry eyes, and keratitis have been reported and may result from the accumulation of the hydrophobic payload in the vascularized tissues of the eye.

Q4: How does the Drug-to-Antibody Ratio (DAR) affect off-target toxicity?

A4: The DAR, or the number of payload molecules attached to a single antibody, significantly influences the ADC's properties. A higher DAR increases the hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased non-specific uptake by healthy tissues like the liver. This often results in lower tolerability and a narrower therapeutic window. Optimizing for a lower, more homogenous DAR (e.g., 2 or 4) can improve the ADC's pharmacokinetic profile and reduce off-target toxicity.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: High background cytotoxicity in antigen-negative cell lines.

  • Question: My in vitro cytotoxicity assay shows significant cell death in the antigen-negative control cell line, even at low ADC concentrations. What could be the cause?

  • Answer: This suggests a target-independent mechanism of toxicity.

    • Free Payload Contamination: Your ADC preparation may contain unconjugated (free) payload, which is highly potent and can diffuse into cells. Troubleshooting Step: Purify the ADC using methods like size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove any free payload. Confirm purity with techniques like hydrophobic interaction chromatography (HIC) or reverse-phase HPLC (RP-HPLC).

    • Linker Instability in Culture Media: The linker may be unstable in the cell culture medium, leading to premature payload release. Troubleshooting Step: Perform a stability assay of your ADC in the culture medium over the time course of your experiment. Quantify the released payload using LC-MS/MS.

    • Non-specific Endocytosis: The antigen-negative cell line might be taking up the ADC through non-specific mechanisms. Troubleshooting Step: Use a non-targeting control ADC (an ADC with the same payload and linker but an antibody that does not bind to any antigen on the cells). If the non-targeting ADC also shows toxicity, non-specific uptake is likely occurring.

Issue 2: Inconsistent results in bystander killing assays.

  • Question: I am performing a co-culture bystander killing assay, but the results are not reproducible. How can I improve the assay?

  • Answer: Bystander assays can be sensitive to several parameters.

    • Cell Ratios and Seeding Density: The ratio of antigen-positive to antigen-negative cells is critical. Troubleshooting Step: Optimize the cell ratio (e.g., 1:1, 1:3, 3:1) and ensure consistent cell seeding densities across all wells.

    • Incubation Time: The bystander effect takes time to manifest as it requires ADC processing, payload release, and diffusion. Troubleshooting Step: Perform a time-course experiment (e.g., 72, 96, 120 hours) to determine the optimal incubation time for observing the bystander effect.

    • Payload Permeability: The magnitude of the bystander effect is highly dependent on the membrane permeability of the payload. MMAE is permeable, while payloads like MMAF are significantly less so. Troubleshooting Step: As a positive control, include free payload in your assay to confirm the sensitivity of the antigen-negative cells to the payload itself. Consider using a conditioned medium transfer assay as an alternative or complementary method.

Issue 3: Unexpectedly high toxicity in in vivo studies at low doses.

  • Question: My ADC is causing significant weight loss and hematological toxicity in mice at doses well below the predicted efficacious dose. What is the likely cause?

  • Answer: This points towards poor in vivo stability or unfavorable pharmacokinetics (PK).

    • Poor Plasma Stability: The linker is likely being cleaved prematurely in circulation. Troubleshooting Step: Perform an in vitro plasma stability assay by incubating the ADC in mouse and human plasma and measuring the release of free payload over time using LC-MS/MS. If stability is low, linker re-engineering may be necessary.

    • Rapid Clearance: The ADC may be clearing from circulation too quickly due to high hydrophobicity or aggregation. Troubleshooting Step: Characterize the PK profile of the ADC. Measure total antibody, conjugated antibody (ADC), and free payload concentrations in plasma over time. If clearance is rapid, consider optimizing the DAR or modifying the linker with hydrophilic moieties (e.g., PEG).

    • On-Target, Off-Tumor Toxicity: The target antigen might be expressed on healthy tissues, such as hematopoietic stem cells, leading to on-target toxicity. Troubleshooting Step: Evaluate the expression of the target antigen on relevant healthy tissues from the animal model using immunohistochemistry (IHC) or flow cytometry.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the off-target toxicity of auristatin-based ADCs.

Table 1: In Vitro Cytotoxicity of Free MMAE in Various Cell Lines

Cell LineCell TypeIC50 (nM)Reference
SKBR3Human Breast Cancer3.27 ± 0.42
HEK293Human Embryonic Kidney4.24 ± 0.37
BxPC-3Human Pancreatic Cancer0.97 ± 0.10
PSN-1Human Pancreatic Cancer0.99 ± 0.09
Capan-1Human Pancreatic Cancer1.10 ± 0.44
Panc-1Human Pancreatic Cancer1.16 ± 0.49

Table 2: In Vivo Tolerability of vc-MMAE ADCs

ADC PlatformSpeciesMaximum Tolerated Dose (MTD)Dosing ScheduleReference
Vedotin ADCsHuman1.8 - 2.4 mg/kgOnce every 3 weeks
Vedotin ADCsMonkey~3 mg/kgSingle Dose
Vedotin ADCsRat>10 mg/kgSingle Dose

Table 3: Pharmacokinetic Parameters of Unconjugated MMAE in Humans (2.4 mg/kg ADC Dose)

ParameterValueUnitReference
Mean Cmax3.15 – 7.01ng/mL
Median Tmax~2 – 3Days

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS/MS

Objective: To quantify the premature release of payload from an ADC in plasma.

Materials:

  • ADC of interest

  • Control plasma (e.g., human, mouse) with anticoagulant (e.g., K2-EDTA)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 1% formic acid (protein precipitation solution)

  • Internal standard (IS) for the payload

  • LC-MS/MS system

Procedure:

  • Spike the ADC into plasma at a final concentration of ~100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), aliquot 50 µL of the plasma sample.

  • Add 150 µL of ice-cold ACN containing the internal standard to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute and centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate or HPLC vials.

  • Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

  • Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.

Protocol 2: ADC Internalization and Lysosomal Trafficking Assay by Flow Cytometry

Objective: To quantify the rate of ADC internalization and delivery to the lysosome.

Materials:

  • Target antigen-positive cells

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo Red)

  • Complete cell culture medium

  • Cold PBS

  • Gentle cell dissociation reagent (e.g., TrypLE)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • On the day of the experiment, replace the culture medium with fresh medium containing the pHrodo-labeled ADC at a predetermined concentration.

  • Incubate the cells at 37°C and 5% CO2 for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • As a negative control, incubate a set of cells with the labeled ADC at 4°C to inhibit active internalization.

  • At each time point, stop the internalization process by washing the cells with ice-cold PBS.

  • Harvest the cells using the gentle dissociation reagent and transfer the cell suspension to FACS tubes.

  • Analyze the samples on a flow cytometer. The pHrodo dye fluoresces brightly in the acidic environment of the lysosome, so an increase in fluorescence intensity indicates successful ADC internalization and trafficking.

  • Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate of lysosomal delivery.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

Off_Target_Toxicity_Mechanisms cluster_healthy_tissue Healthy Tissue (Off-Target) ADC Intact ADC (this compound-Payload) Free_Payload Free Payload ADC->Free_Payload Healthy_Cell Healthy Cell ADC->Healthy_Cell Non-Specific Uptake (e.g., FcγR, MR) Free_Payload->Healthy_Cell Passive Diffusion Lysosome Lysosome Healthy_Cell->Lysosome Internalization Payload_Released Released Payload Lysosome->Payload_Released Payload Release Toxicity Off-Target Toxicity Payload_Released->Toxicity Cell Damage

Caption: Mechanisms of off-target toxicity for cleavable-linker ADCs.

Troubleshooting_Workflow Start High Off-Target Toxicity Observed In Vitro/In Vivo Check_Purity Step 1: Assess ADC Purity (Free Payload Contamination) Start->Check_Purity Check_Stability Step 2: Evaluate Linker Stability (Plasma / Media) Check_Purity->Check_Stability Purity OK Action_Purify Action: Re-purify ADC (e.g., SEC, TFF) Check_Purity->Action_Purify Impure Check_Nonspecific_Uptake Step 3: Test Non-Specific Uptake (Non-Targeting ADC) Check_Stability->Check_Nonspecific_Uptake Stable Action_Redesign_Linker Action: Re-engineer Linker (Improve Stability) Check_Stability->Action_Redesign_Linker Unstable Check_OnTarget_OffTumor Step 4: Profile Antigen Expression (Healthy Tissues) Check_Nonspecific_Uptake->Check_OnTarget_OffTumor No Non-Specific Uptake Action_Modify_Fc Action: Engineer Fc Region (Reduce FcγR Binding) Check_Nonspecific_Uptake->Action_Modify_Fc High Non-Specific Uptake Action_Reassess_Target Action: Re-evaluate Target Antigen (Select more tumor-specific target) Check_OnTarget_OffTumor->Action_Reassess_Target High Expression on Healthy Tissue

Caption: Troubleshooting workflow for unexpected off-target ADC toxicity.

MMAE_Neuropathy_Pathway cluster_neuron Peripheral Neuron MMAE Free MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds Microtubules Microtubules MMAE->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Axonal_Transport Axonal Transport Microtubules->Axonal_Transport Is required for PN Peripheral Neuropathy Axonal_Transport->PN Disruption leads to

Caption: Signaling pathway for MMAE-induced peripheral neuropathy.

References

Technical Support Center: Overcoming Steric Hindrance in MC-Gly-Gly-D-Phe Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during the conjugation of the MC-Gly-Gly-D-Phe linker to antibodies or other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound conjugation?

A: Steric hindrance refers to the spatial obstruction that prevents the maleimidocaproyl (MC) group of the linker from reacting efficiently with a target functional group, typically a thiol on a cysteine residue of an antibody.[1] This obstruction can be caused by the three-dimensional structure of the protein, where the target residue is buried or shielded by nearby amino acids.[1] The bulky nature of the payload attached to the Gly-Gly-D-Phe peptide can also contribute to steric clash, preventing the reactive groups from coming into close enough proximity for the reaction to occur.

Q2: What are the common indicators that steric hindrance is affecting my conjugation reaction?

A: Several signs may suggest that steric hindrance is impacting your this compound conjugation:

  • Low Conjugation Efficiency: The final yield of the conjugated molecule is significantly lower than expected, resulting in a low drug-to-antibody ratio (DAR).[1]

  • Incomplete Reaction: Even with an excess of the linker-payload, the antibody is not fully conjugated.[1]

  • Lack of Site-Specificity: The conjugation occurs at more accessible, non-target sites on the protein surface.[1]

  • Precipitation or Aggregation: If conjugation does occur at highly accessible sites, it can lead to over-modification, altering the protein's properties and causing it to precipitate or aggregate.

Q3: How does the "MC" (maleimidocaproyl) group in the linker influence the conjugation process?

A: The maleimide group is highly reactive towards thiol groups on cysteine residues, forming a stable covalent bond. This specificity is advantageous for controlled conjugation. However, the reaction is most efficient when the cysteine's thiol group is readily accessible. If the target cysteine is in a sterically hindered environment, the accessibility for the maleimide group is reduced, leading to lower reaction rates and yields.

Q4: Is the Gly-Gly-D-Phe peptide sequence known to contribute to steric hindrance?

A: The peptide sequence itself is relatively flexible. However, the overall bulkiness of the linker-payload conjugate is a critical factor. A large or hydrophobic payload attached to the peptide can create significant steric hindrance, making it difficult for the maleimide group to reach the target cysteine residue. The design of the entire linker-payload molecule, not just the peptide, must be considered.

Troubleshooting Guides

Problem 1: Low Drug-to-Antibody Ratio (DAR)
Possible Cause Troubleshooting Strategy Expected Outcome
Steric hindrance around the target cysteine residue. 1. Introduce a spacer arm: Utilize a linker with a longer, more flexible spacer, such as a polyethylene glycol (PEG) chain, between the maleimide and the peptide. 2. Optimize linker length: Experiment with different lengths of PEG or other spacers to find the optimal distance for efficient conjugation. 3. Site-directed mutagenesis: If possible, engineer the antibody to introduce a cysteine residue at a more accessible surface location.Increased accessibility of the maleimide group to the target thiol, leading to a higher DAR.
Suboptimal reaction conditions. 1. Optimize pH: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5. 2. Increase reaction time and/or temperature: Cautiously increase the incubation time or temperature to favor the reaction kinetics. Monitor for potential protein degradation. 3. Increase molar excess of linker-payload: A higher concentration of the linker can help drive the reaction to completion, but be mindful of potential aggregation.Improved reaction kinetics and higher conjugation efficiency.
Oxidized cysteine residues. Pre-treat the antibody with a mild reducing agent: Use dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds and ensure the availability of free thiols for conjugation. Subsequently, the reducing agent must be removed before adding the maleimide-containing linker.Increased availability of reactive thiol groups for conjugation.
Problem 2: Product Aggregation and Precipitation
Possible Cause Troubleshooting Strategy Expected Outcome
Increased hydrophobicity of the final conjugate. 1. Incorporate hydrophilic linkers: Use linkers containing hydrophilic moieties like PEG to improve the solubility of the final antibody-drug conjugate (ADC). 2. Control the DAR: Aim for a lower, more controlled DAR to avoid over-conjugation, which can lead to aggregation.Enhanced solubility and stability of the ADC, reducing aggregation and precipitation.
Non-specific surface conjugation. Optimize reaction pH and stoichiometry: Fine-tune the reaction conditions to favor conjugation at the target site over more exposed, non-specific sites.Improved homogeneity of the final product with reduced aggregation.

Experimental Protocols

General Protocol for this compound Conjugation to an Antibody

This protocol provides a general framework. Optimization of specific parameters such as buffer composition, pH, temperature, and reaction time is crucial for each specific antibody and linker-payload combination.

  • Antibody Preparation and Reduction (if necessary):

    • Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).

    • To reduce interchain disulfides for cysteine conjugation, add a 10-50 fold molar excess of a reducing agent like DTT or TCEP.

    • Incubate at 37°C for 30-60 minutes.

    • Remove the reducing agent using a desalting column or dialysis against the conjugation buffer.

  • Linker-Payload Preparation:

    • Dissolve the this compound-payload conjugate in an appropriate solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the dissolved linker-payload to the reduced antibody solution at a specific molar ratio (e.g., 5-20 fold molar excess of linker-payload to antibody).

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours or overnight, respectively. Gentle mixing is recommended.

  • Quenching the Reaction:

    • Add a quenching reagent, such as N-acetyl-L-cysteine, to react with any excess maleimide linker.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unreacted linker-payload and other impurities.

  • Characterization of the ADC:

    • Determine the DAR using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

    • Assess the level of aggregation using SEC.

    • Confirm the identity and purity using SDS-PAGE and MS.

Data Presentation

Table 1: Troubleshooting Guide Summary for Low DAR

Strategy Parameter to Modify Typical Range/Value Reference
Linker ModificationSpacer ArmPEG4, PEG8, PEG12
Reaction ConditionspH6.5 - 7.5-
Molar Excess (Linker:Ab)5:1 to 20:1-
Antibody PreparationReducing Agent10-50 fold molar excess of DTT/TCEP-

Table 2: Analytical Techniques for ADC Characterization

Technique Parameter Measured Purpose
UV-Vis SpectroscopyDrug-to-Antibody Ratio (DAR)Quantify the average number of drug molecules per antibody.
Hydrophobic Interaction Chromatography (HIC)Drug-to-Antibody Ratio (DAR) distributionSeparate species with different numbers of conjugated drugs.
Size Exclusion Chromatography (SEC)Aggregation and fragmentationAssess the homogeneity and stability of the ADC.
SDS-PAGEPurity and molecular weightVisualize the conjugated antibody and check for impurities.
Mass Spectrometry (MS)Intact mass, DAR, and conjugation sitesConfirm the identity of the ADC and determine the precise location of conjugation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis Ab Antibody Solution Reduce Reduction (DTT/TCEP) Ab->Reduce Purify_Ab Remove Reducing Agent Reduce->Purify_Ab React Conjugation Reaction Purify_Ab->React Linker This compound-Payload Linker->React Quench Quench Excess Linker React->Quench Purify_ADC Purification (e.g., SEC) Quench->Purify_ADC Characterize Characterization (HIC, MS, etc.) Purify_ADC->Characterize

Caption: A generalized experimental workflow for the conjugation of this compound-payload to an antibody.

steric_hindrance_logic Start Low DAR Observed Steric_Hindrance Is Steric Hindrance Suspected? Start->Steric_Hindrance Optimize_Conditions Optimize Reaction Conditions (pH, Time, Temp, Molar Ratio) Steric_Hindrance->Optimize_Conditions No Modify_Linker Modify Linker (Add Spacer, e.g., PEG) Steric_Hindrance->Modify_Linker Yes Success Improved DAR Optimize_Conditions->Success Site_Directed_Mutagenesis Site-Directed Mutagenesis (Introduce accessible Cys) Modify_Linker->Site_Directed_Mutagenesis If linker modification is insufficient Modify_Linker->Success Site_Directed_Mutagenesis->Success

Caption: A troubleshooting decision tree for addressing low drug-to-antibody ratios (DAR) potentially caused by steric hindrance.

References

Technical Support Center: Purification of MC-Gly-Gly-D-Phe Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of MC-Gly-Gly-D-Phe conjugates, commonly used in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound conjugates?

A1: The most common impurities include:

  • Aggregates: High molecular weight species formed due to the hydrophobic nature of the drug-linker and the antibody.[1][2]

  • Unconjugated Antibody: Residual antibody that has not been successfully conjugated with the this compound-drug linker.

  • Free Drug-Linker: Excess, unreacted this compound-drug linker that was not fully removed during purification.[3]

  • Hydrolyzed Maleimide Species: The maleimide group can undergo hydrolysis, leading to a ring-opened, less reactive species that adds to the heterogeneity of the final product.[4][5]

  • Species with Different Drug-to-Antibody Ratios (DAR): The conjugation process often results in a heterogeneous mixture of ADCs with varying numbers of drug-linkers attached to each antibody.

Q2: What are the primary chromatography techniques used for purifying this compound conjugates?

A2: A multi-step chromatography approach is typically employed:

  • Size Exclusion Chromatography (SEC): Primarily used to remove high molecular weight aggregates.

  • Hydrophobic Interaction Chromatography (HIC): Effective for separating ADC species with different drug-to-antibody ratios (DAR) due to differences in hydrophobicity.

  • Ion Exchange Chromatography (IEX): Can be used to separate charge variants of the ADC.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Mainly used for analytical characterization and to quantify the amount of free drug-linker.

  • Mixed-Mode Chromatography (MMC): Combines multiple interaction types (e.g., ion exchange and hydrophobic interaction) to improve separation efficiency and reduce the number of purification steps.

Q3: Why is aggregation a common problem with this compound conjugates and how can it be minimized?

A3: Aggregation is a common issue due to the increased hydrophobicity of the antibody after conjugation with the often hydrophobic drug-linker. The presence of the D-Phe residue in the linker can also contribute to hydrophobic interactions. To minimize aggregation:

  • Optimize the conjugation conditions, such as pH and temperature.

  • Use formulation buffers with excipients that reduce protein-protein interactions.

  • Employ purification techniques like SEC to remove existing aggregates.

  • Consider using mixed-mode chromatography which can be effective in removing aggregates.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low Conjugation Efficiency / High Levels of Unconjugated Antibody Incomplete reduction of antibody disulfide bonds.Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP) and reaction time.
Hydrolysis of the maleimide group on the linker.Prepare the maleimide-linker solution immediately before use. Avoid prolonged exposure to aqueous buffers, especially at neutral to high pH.
Steric hindrance.Optimize the molar ratio of linker to antibody.
High Levels of Aggregates Increased hydrophobicity of the ADC.Optimize the formulation buffer with excipients like polysorbates. Use Size Exclusion Chromatography (SEC) for aggregate removal.
Low pH elution during a capture step (e.g., Protein A).Consider using milder elution conditions or alternative purification strategies like mixed-mode chromatography.
Presence of Free Drug-Linker in Final Product Inefficient removal during purification.Optimize the diafiltration/ultrafiltration (TFF) steps. Use Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) for removal of hydrophobic free drug-linker.
Broad Peaks or Poor Resolution in HIC Heterogeneous drug-to-antibody ratio (DAR).This is expected. HIC is used to characterize this heterogeneity. Optimize the salt gradient to improve the separation of different DAR species.
Non-specific binding to the column.Adjust the mobile phase composition, including salt type and concentration.
Multiple Peaks in Analytical RP-HPLC Presence of free drug-linker, hydrolyzed species, and different conjugate forms.This is expected. Use analytical RP-HPLC to quantify these different species.
On-column degradation.Optimize HPLC conditions (e.g., temperature, mobile phase pH) to minimize degradation.

Experimental Protocols

Protocol 1: Aggregate Removal using Size Exclusion Chromatography (SEC)

Objective: To separate high molecular weight aggregates from the monomeric ADC.

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC)

  • HPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Purified ADC conjugate solution

Procedure:

  • Equilibrate the SEC column with at least 2 column volumes of the mobile phase at a flow rate of 1 mL/min.

  • Inject the ADC sample onto the column.

  • Run the separation isocratically with the mobile phase.

  • Monitor the elution profile using UV detection at 280 nm.

  • Collect the fractions corresponding to the monomeric ADC peak, avoiding the earlier eluting aggregate peaks.

  • Analyze the collected fractions for purity and aggregate content.

Protocol 2: DAR Species Separation using Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species with different drug-to-antibody ratios.

Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • ADC sample

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Dilute the ADC sample with Mobile Phase A to ensure binding.

  • Inject the diluted sample onto the column.

  • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm. Different peaks will correspond to different DAR species, with higher DAR species eluting later due to increased hydrophobicity.

  • Collect and analyze fractions for each DAR species.

Quantitative Data Summary

Table 1: Representative HIC Data for DAR Distribution of an this compound Conjugate

PeakRetention Time (min)Relative Peak Area (%)Inferred DAR
110.215.30
215.835.12
319.540.54
422.18.16
524.31.08

Note: This is representative data. Actual retention times and peak areas will vary depending on the specific antibody, drug, and chromatographic conditions.

Table 2: Effect of pH on Aggregate Formation During a Low pH Hold Step

pHHold Time (hours)% Aggregate Increase
3.512.5
3.548.2
4.011.1
4.043.5

Note: This table illustrates a common trend. Specific values will depend on the ADC and buffer composition.

Visualizations

experimental_workflow start Crude Conjugate Mixture sec Size Exclusion Chromatography (SEC) (Aggregate Removal) start->sec hic Hydrophobic Interaction Chromatography (HIC) (DAR Separation) sec->hic tff Tangential Flow Filtration (TFF) (Buffer Exchange & Concentration) hic->tff final_product Purified ADC tff->final_product

Caption: ADC Purification Workflow.

troubleshooting_logic issue High Aggregate Content in Final Product check_source Analyze Crude Conjugate for Aggregates issue->check_source check_purification Evaluate Purification Steps for Aggregate Induction issue->check_purification optimize_conjugation Optimize Conjugation Conditions (pH, Temp, Ratio) check_source->optimize_conjugation Aggregates present in crude optimize_sec Optimize SEC Parameters (Column, Flow Rate, Loading) check_purification->optimize_sec Inefficient SEC removal mild_elution Use Milder Elution Buffers in Capture Steps check_purification->mild_elution Aggregation induced by low pH

Caption: Troubleshooting High Aggregates.

References

Preventing premature cleavage of MC-Gly-Gly-D-Phe linkers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MC-Gly-Gly-D-Phe Linkers

Welcome to the technical support center for this compound and related peptide linkers used in antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to premature linker cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its intended cleavage mechanism?

The this compound linker is a protease-cleavable linker system used in the construction of ADCs.[1][2] It connects a cytotoxic payload to a monoclonal antibody. The "MC" portion refers to maleimidocaproyl, which is used for conjugation to the antibody, while the "Gly-Gly-D-Phe" is a peptide sequence designed to be selectively cleaved. The intended mechanism of action involves the ADC binding to its target antigen on a cancer cell, followed by internalization into the cell's lysosomes.[3] Inside the lysosome, proteases such as Cathepsin B and Cathepsin L, which are often overexpressed in tumor cells, recognize and cleave the peptide sequence, releasing the active cytotoxic drug.[3][4]

Q2: What constitutes "premature cleavage" and why is it a problem?

Premature cleavage refers to the cleavage of the linker and subsequent release of the cytotoxic payload in the systemic circulation before the ADC reaches its target tumor cell. This is a significant issue because the non-targeted release of potent cytotoxins can lead to systemic toxicity and severe side effects, such as neutropenia and thrombocytopenia. It also reduces the amount of payload delivered to the tumor, thereby decreasing the ADC's therapeutic efficacy and narrowing its therapeutic window.

Q3: What are the primary causes of premature cleavage of peptide linkers?

The primary cause of premature cleavage is the susceptibility of the peptide sequence to degradation by enzymes present in the bloodstream, such as plasma carboxylesterases and neutrophil elastase. For example, similar dipeptide linkers containing valine (e.g., Val-Cit) are known to be susceptible to cleavage by mouse carboxylesterase Ces1c, which complicates preclinical evaluation, and human neutrophil elastase, which can cause off-target toxicity. While GGFG linkers generally offer good stability, no linker is completely immune to off-target enzymatic activity. Chemical instability, such as hydrolysis under certain pH conditions, can also contribute, though it is less common for peptide linkers compared to other types like hydrazones.

Troubleshooting Guide: Premature Linker Cleavage

This guide addresses the common issue of observing high levels of free payload during in vitro or in vivo stability studies.

Problem: High levels of free payload detected in plasma stability assays, suggesting premature linker cleavage.

Workflow for Troubleshooting Premature Cleavage

G start High Premature Cleavage Detected (e.g., in plasma stability assay) cause1 Cause 1: Enzymatic Degradation in Plasma start->cause1 cause2 Cause 2: Chemical Instability start->cause2 cause3 Cause 3: Assay Artifact / Contamination start->cause3 sol1a Solution 1.1: Use Enzyme Inhibitors (e.g., for esterases) cause1->sol1a Confirm enzymatic cause sol1b Solution 1.2: Modify Linker Sequence (e.g., add hydrophilic amino acids) cause1->sol1b Redesign for stability sol1c Solution 1.3: Change Conjugation Site (Site-specific vs. Stochastic) cause1->sol1c Alter enzyme accessibility sol2a Solution 2.1: Verify Buffer pH and Formulation cause2->sol2a sol2b Solution 2.2: Assess Temperature Stability cause2->sol2b sol3a Solution 3.1: Use High-Purity Reagents cause3->sol3a sol3b Solution 3.2: Include Proper Controls (ADC in buffer, free drug spike) cause3->sol3b

Caption: Troubleshooting workflow for premature linker cleavage.

Possible Causes & Suggested Solutions
Possible Cause Troubleshooting Steps & Suggested Solutions
1. Susceptibility to Plasma Enzymes A. Identify the Culpable Enzyme: • Run the plasma stability assay in the presence of broad-spectrum protease inhibitors or specific inhibitors for enzymes like carboxylesterases to see if cleavage is reduced. • Compare stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human), as enzyme expression levels can vary significantly. For instance, Val-Cit linkers are known to be unstable in mouse plasma due to the enzyme Ces1c.B. Modify the Linker Chemistry:Increase Hydrophilicity: Incorporate hydrophilic amino acids (e.g., glutamic acid) into the peptide sequence. This can shield the cleavage site from circulating enzymes. • Introduce Steric Hindrance: Flank the cleavage site with bulky or sterically hindering amino acids to reduce enzyme access. Tandem-cleavage linkers, which require two sequential enzymatic steps for release, can also dramatically improve stability. • Evaluate Alternative Sequences: Test linkers with different peptide sequences, such as Gly-Gly-Phe-Gly (GGFG), which may offer a different stability profile.
2. Conjugation Site & Method A. Evaluate Conjugation Site: • The site where the linker-drug is attached to the antibody can influence its exposure to plasma enzymes. ADCs produced via stochastic conjugation to lysines or cysteines result in a heterogeneous mixture. Some sites may be more solvent-exposed and susceptible to cleavage.B. Optimize Conjugation Strategy:Site-Specific Conjugation: Employing site-specific conjugation technologies can create a more homogeneous ADC with the linker attached to a less accessible and more stable position. • Analyze Drug-to-Antibody Ratio (DAR): Higher DAR species can be cleared more rapidly and may show different stability profiles. Analyze stability across different DAR species if possible.
3. Chemical Instability A. Assess Formulation Buffer: • Ensure the pH of the plasma and any formulation buffers are within the optimal range for linker stability (typically neutral pH for plasma). While peptide bonds are generally stable, extreme pH values can promote hydrolysis.B. Control for Assay Conditions: • Ensure incubation temperatures are controlled (typically 37°C) and that freezing/thawing of plasma samples is minimized, as this can affect protein and enzyme integrity.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and quantify the release of free payload in plasma from one or more species over time.

Methodology:

  • Preparation: Thaw plasma (e.g., human, mouse, rat) from frozen stocks at 37°C and centrifuge to remove any cryoprecipitates.

  • Incubation: Spike the ADC into the plasma at a defined final concentration (e.g., 100 µg/mL). Aliquots are prepared for each time point. Incubate the samples at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours). The 0-hour sample serves as the baseline.

  • Sample Processing: At each time point, terminate the reaction by adding an excess of ice-cold acetonitrile to precipitate plasma proteins. For analysis of the intact ADC, an alternative is to use immunoaffinity capture (e.g., with Protein A/G beads) to isolate the ADC from plasma components.

  • Analysis:

    • Free Payload Quantification (LC-MS/MS): Centrifuge the terminated samples and analyze the supernatant to quantify the concentration of the released payload using a validated LC-MS/MS method.

    • Intact ADC/DAR Analysis (Immunoaffinity LC-MS): For captured ADCs, elute them from the beads and analyze by LC-MS to determine the change in the average drug-to-antibody ratio (DAR) over time. A decreasing DAR indicates payload loss.

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of free payload over time. Calculate the half-life (t½) of the ADC in plasma.

Protocol 2: Lysosomal Stability Assay

Objective: To confirm that the linker is efficiently cleaved in the intended environment (lysosomes) while remaining stable in circulation (as determined by the plasma stability assay).

Methodology:

  • Preparation: Obtain purified lysosomes, typically isolated from rat or human liver tissue via density gradient ultracentrifugation. Alternatively, commercially available lysosomal fractions or extracts from cancer cell lines can be used.

  • Reaction Buffer: Prepare a buffer that mimics the acidic environment of the lysosome (e.g., pH 4.5-5.0) and contains necessary co-factors.

  • Incubation: Incubate the ADC with the lysosomal fraction at 37°C. Include a control sample where the ADC is incubated in the reaction buffer without lysosomes to account for any non-enzymatic degradation.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Sample Processing & Analysis: Terminate the reaction (e.g., by heat inactivation or solvent crash) and analyze the samples for the released payload using LC-MS/MS, as described in the plasma stability protocol.

  • Data Analysis: Plot the amount of payload released over time to determine the rate of lysosomal cleavage. An effective linker will show rapid payload release in this assay but high stability in the plasma assay.

Visualization of ADC Processing Pathway

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_circ Intact ADC in Circulation Premature_Cleavage Premature Cleavage (e.g., by Esterases) ADC_circ->Premature_Cleavage Undesired Pathway Internalization Binding & Internalization ADC_circ->Internalization Desired Pathway Free_Drug_Tox Released Payload (Off-Target Toxicity) Premature_Cleavage->Free_Drug_Tox Lysosome Lysosome (pH 4.5-5.0) Cathepsin B/L Internalization->Lysosome Payload_Release Intended Payload Release Lysosome->Payload_Release Cell_Death Cytotoxicity & Tumor Cell Death Payload_Release->Cell_Death

Caption: Intended vs. unintended pathways of ADC payload release.

References

Validation & Comparative

Validating the Integrity of MC-Gly-Gly-D-Phe ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on their molecular integrity. For ADCs utilizing the cleavable MC-Gly-Gly-D-Phe linker, a peptide sequence susceptible to enzymatic cleavage, rigorous validation is paramount to ensure stability in circulation and efficient payload release at the target site. This guide provides a comparative analysis of the analytical methodologies used to assess the integrity of this compound ADCs against alternatives, such as those with non-cleavable linkers.

Core Integrity Attributes and Analytical Approaches

The validation of ADC integrity focuses on several key attributes: the drug-to-antibody ratio (DAR), the extent of aggregation and fragmentation, and the stability of the linker-payload. A suite of analytical techniques is employed to monitor these critical quality attributes (CQAs).

Critical Quality AttributePrimary Analytical TechniquesPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS)To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.
Aggregation & Fragmentation Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)To quantify the presence of high molecular weight aggregates and low molecular weight fragments that can impact efficacy and immunogenicity.[1][2]
Linker-Payload Stability LC-MS, Immunoassays (ELISA)To assess the stability of the ADC in biological matrices (e.g., plasma) and determine the rate of premature payload release.[3][4][5]

Comparative Performance of this compound ADCs

The choice of linker technology significantly influences the stability and therapeutic window of an ADC. Cleavable linkers like this compound are designed to release the payload in the tumor microenvironment, which can lead to a "bystander effect" where neighboring cancer cells are also killed. Non-cleavable linkers, in contrast, release the payload after internalization and degradation of the antibody in the lysosome, generally exhibiting higher plasma stability.

Data Presentation: Comparative Stability and Aggregation

The following tables present a summary of representative data comparing the stability and aggregation profiles of ADCs with a cleavable peptide linker (akin to this compound) and a non-cleavable linker.

Table 1: In Vitro Plasma Stability Comparison

Linker TypeADC ConstructIncubation Time (hours)Average DAR% Payload Release
Cleavable Peptide Anti-HER2-MC-GGFG-MMAE03.80%
243.65%
723.215%
1442.826%
Non-Cleavable Anti-HER2-SMCC-DM103.50%
243.5<1%
723.42%
1443.35%

Data is representative and compiled from multiple sources for illustrative purposes.

Table 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Linker TypeADC ConstructMain Peak (Monomer)High Molecular Weight Species (Aggregates)Low Molecular Weight Species (Fragments)
Cleavable Peptide Anti-HER2-MC-GGFG-MMAE96.5%3.0%0.5%
Non-Cleavable Anti-HER2-SMCC-DM198.0%1.8%0.2%
Unconjugated mAb Anti-HER2 mAb99.2%0.7%0.1%

Data is representative and compiled from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of ADC integrity. The following are protocols for the key analytical techniques.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To separate ADC species based on hydrophobicity to determine the drug-to-antibody ratio.

Methodology:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase.

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.

  • Detection: UV absorbance is monitored at 280 nm.

  • Data Analysis: The peak area for each species (DAR0, DAR2, DAR4, etc.) is integrated to calculate the weighted average DAR.

Size Exclusion Chromatography (SEC) for Aggregation and Fragmentation Analysis

Objective: To separate ADC molecules based on their hydrodynamic radius to quantify aggregates and fragments.

Methodology:

  • Column: An SEC column (e.g., TSKgel G3000SWxl) is equilibrated with the mobile phase.

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.

  • Flow Rate: An isocratic flow rate of 0.5 mL/min is maintained.

  • Detection: UV absorbance is monitored at 280 nm.

  • Data Analysis: The percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) is determined by integrating the respective peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis and DAR Confirmation

Objective: To determine the precise molecular weight of the intact ADC and its subunits to confirm the DAR and identify any modifications.

Methodology:

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction of disulfide bonds to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectra.

  • Chromatography: Reversed-phase chromatography is typically used to desalt the sample before introduction into the mass spectrometer.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectra.

  • Data Analysis: The raw mass spectra are deconvoluted to obtain the molecular weights of the different ADC species. The DAR is calculated based on the mass difference between the conjugated and unconjugated antibody or its subunits.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

Caption: Workflow for the comprehensive integrity validation of an ADC.

bystander_effect Mechanism of Bystander Effect with Cleavable Linkers adc ADC binds to Antigen-Positive Cell internalization Internalization via Endocytosis adc->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Enzymatic Cleavage of This compound Linker lysosome->cleavage release Payload Release (e.g., MMAE) cleavage->release diffusion Payload Diffuses out of Antigen-Positive Cell release->diffusion apoptosis1 Apoptosis of Antigen-Positive Cell release->apoptosis1 bystander Payload Enters Antigen-Negative Cell diffusion->bystander apoptosis2 Apoptosis of Antigen-Negative Cell bystander->apoptosis2

Caption: Signaling pathway illustrating the bystander effect of ADCs with cleavable linkers.

References

A Comparative Guide to the Mass Spectrometry Analysis of MC-Gly-Gly-D-Phe Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The MC-Gly-Gly-D-Phe linker is a critical component in the design of antibody-drug conjugates (ADCs), facilitating the connection of a cytotoxic payload to a monoclonal antibody. Its specific chemical structure, featuring a maleimidocaproyl (MC) group for cysteine conjugation, a dipeptide (Gly-Gly), and a D-phenylalanine residue, allows for controlled drug release within the target cell. Accurate and robust mass spectrometry (MS) techniques are paramount for the characterization and quantification of ADCs containing this linker, ensuring their efficacy and safety. This guide provides a comparative overview of various MS-based methodologies for the analysis of this compound conjugates, complete with experimental data and detailed protocols.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of ADC payloads and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[1] The method typically involves protein precipitation to extract the analyte, followed by chromatographic separation and detection by tandem mass spectrometry.

Table 1: Comparison of LC-MS/MS Parameters for Quantification of Related Auristatin Payloads

ParameterMethod A: MMAF AnalysisMethod B: Auristatin F Derivative Analysis
Instrumentation LC-TOF-MS/MS[2]LC-MS/MS[3]
Internal Standard -Auristatin F-d8 (Stable Isotope-Labeled)[3]
Sample Preparation Protein Precipitation with Acetonitrile[2]Protein Precipitation with Acetonitrile
Lower Limit of Quantification (LLOQ) 3.02 ng/mL (in rat plasma)0.04 nM (in mouse serum)
Linearity Range 3.02 - 2200 ng/mL0.04 - 100 nM
Sample Volume Not Specified5 µL

Experimental Protocol: LC-MS/MS for Quantification

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the payload).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Kinetex XB-C18) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase is employed to elute the analyte.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI) is generally used.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity. For example, for Monomethyl Auristatin F (MMAF), the protonated molecule [M+H]⁺ at m/z 732.5 is selected as the precursor ion, and a characteristic fragment ion at m/z 700.5 (loss of methanol) is monitored as the product ion.

LC-MS/MS Workflow for Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (Reversed-Phase) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Quantitative Data ms->data Data Acquisition & Quantification

LC-MS/MS Workflow for Quantification

Characterization of Conjugates by Mass Spectrometry

The characterization of this compound conjugates involves confirming the covalent attachment of the linker-payload to the protein and determining the drug-to-antibody ratio (DAR). Several MS techniques can be employed for this purpose.

Table 2: Comparison of Mass Spectrometry Techniques for Conjugate Characterization

TechniqueAdvantagesDisadvantagesKey Information Provided
Denaturing MS (e.g., Reversed-Phase LC-MS) High resolution and sensitivity.Can disrupt non-covalent interactions.Average DAR, drug load profile.
Native MS Preserves the native protein structure and non-covalent interactions. Allows for the analysis of heterogeneous mixtures.Requires specialized buffer systems and instrumentation.Accurate average DAR, drug load distribution, detection of fragments and aggregates.
Peptide Mapping (LC-MS/MS) Provides site-specific conjugation information.Requires enzymatic digestion, which can be complex and may introduce artifacts.Identification of conjugation sites, verification of linker-peptide structure.

Experimental Protocol: Native Mass Spectrometry for DAR Determination

  • Sample Preparation (Buffer Exchange):

    • The ADC sample is buffer-exchanged into a volatile, MS-friendly buffer such as ammonium acetate (e.g., 50 mM). This can be achieved using size-exclusion chromatography (SEC) online with the MS analysis.

  • Native Mass Spectrometry:

    • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is used.

    • Ionization: Nondenaturing electrospray ionization is employed to keep the ADC in its folded state.

    • Mass Analysis: The instrument is operated in a high mass-to-charge (m/z) range to detect the low charge states characteristic of native proteins. The resulting spectrum shows a distribution of peaks corresponding to the antibody with different numbers of attached linker-drugs (D0, D1, D2, etc.).

    • Data Analysis: The raw data is deconvoluted to obtain the mass of each species, and the average DAR is calculated from the relative abundance of each drug-loaded form.

Native MS Workflow for DAR Determination cluster_prep Sample Preparation cluster_analysis Native MS Analysis adc ADC Sample sec Size-Exclusion Chromatography (Buffer Exchange) adc->sec ms Native Mass Spectrometry (ESI, High m/z) sec->ms decon Deconvolution ms->decon dar Average DAR & Drug Load Profile decon->dar DAR Calculation

Native MS Workflow for DAR Determination

Alternative Analytical Techniques

While mass spectrometry is the primary tool for the analysis of this compound conjugates, other techniques can provide complementary information.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate different drug-loaded species based on their hydrophobicity, providing an orthogonal method for DAR determination.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge and can be used to analyze charge variants of the ADC.

  • Image Capillary Isoelectric Focusing (icIEF): icIEF also separates based on charge and is a high-throughput method for assessing charge heterogeneity.

References

A Comparative Guide to HPLC Methods for the Characterization of MC-Gly-Gly-D-Phe ADCs

Author: BenchChem Technical Support Team. Date: November 2025

The characterization of Antibody-Drug Conjugates (ADCs) is critical for ensuring their safety and efficacy. For ADCs utilizing a Maleimidocaproyl-Gly-Gly-D-Phe (MC-Gly-Gly-D-Phe) linker, a cleavable linker system, a suite of analytical techniques is required to assess key quality attributes.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands out as an indispensable tool, offering various modalities to probe the complex and heterogeneous nature of these biotherapeutics.[4][5]

This guide provides a comparative overview of three principal HPLC methods for the characterization of ADCs: Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the experimental protocols, present comparative data, and illustrate the workflows for each technique.

Orthogonal HPLC Approaches for Comprehensive ADC Characterization

A multi-faceted analytical strategy is essential for ADCs due to their complexity. No single HPLC method can elucidate all critical quality attributes. Therefore, HIC, SEC, and RP-HPLC are often used as orthogonal methods to build a complete analytical profile, assessing everything from high molecular weight species and aggregation to drug-to-antibody ratio (DAR) and free drug impurities.

ADC_Characterization_Workflow Overall ADC Analytical Workflow cluster_0 Purity & Aggregation cluster_1 Drug Load & Distribution cluster_2 Charge Variants & Other SEC Size Exclusion Chromatography (SEC) HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Orthogonal Methods RP_HPLC Reversed-Phase HPLC (RP-HPLC) HIC->RP_HPLC Orthogonal Methods IEX Ion-Exchange Chromatography (IEX) ADC_Sample ADC Sample ADC_Sample->SEC Assess Aggregates & Fragments ADC_Sample->HIC Determine DAR (Native Conditions) ADC_Sample->RP_HPLC Determine DAR (Denaturing) ADC_Sample->IEX Assess Charge Heterogeneity

Caption: Orthogonal HPLC methods for comprehensive ADC characterization.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for characterizing ADCs under non-denaturing conditions, preserving the native structure of the antibody. It separates molecules based on their hydrophobicity. Since the conjugated drug-linker is typically hydrophobic, HIC can effectively resolve ADC species with different numbers of attached drugs (e.g., DAR 0, 2, 4, 6, 8). This makes it the gold standard for determining the average DAR and drug load distribution for cysteine-linked conjugates.

Experimental Protocol for HIC

This protocol is a generic starting point for the analysis of a cysteine-linked ADC.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1-2 mg/mL using Mobile Phase A.

  • HPLC System & Column:

    • System: A biocompatible HPLC system, preferably with an iron-free flow path to prevent corrosion from high-salt mobile phases.

    • Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar HIC column.

    • Column Temperature: 25°C.

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol. The organic modifier helps elute highly hydrophobic species.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10-15 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      12.0 100
      14.0 100
      14.1 10

      | 17.0 | 10 |

  • Data Analysis:

    • Integrate the peaks corresponding to each drug-loaded species (DAR0, DAR2, etc.).

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ (Peak Area of each species * DAR of species) / Σ (Total Peak Area of all species)

HIC_Workflow HIC Analysis Workflow SamplePrep ADC Sample Prep (1-2 mg/mL in MPA) Injection Inject on HIC Column SamplePrep->Injection Separation Gradient Elution (High to Low Salt) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Peak Integration & DAR Calculation Detection->Analysis

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis by HIC.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it the primary method for quantifying high molecular weight species (HMWS) like aggregates and low molecular weight species (LMWS) such as fragments. Maintaining the integrity of the main product peak is crucial for safety and efficacy. When coupled with mass spectrometry (SEC-MS), it becomes a powerful tool for determining the average DAR on the intact ADC, especially under native conditions.

Experimental Protocol for SEC

This protocol is designed for assessing purity and aggregation.

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • HPLC System & Column:

    • System: Standard HPLC or UHPLC system.

    • Column: TSKgel G3000SWxl (7.8 x 300 mm, 5 µm) or an equivalent SEC column.

    • Column Temperature: 25°C.

  • Mobile Phase:

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

    • Run Time: 30 minutes (isocratic elution).

  • Data Analysis:

    • Identify and integrate peaks corresponding to aggregates (eluting earlier than the monomer) and fragments (eluting later).

    • Calculate the percentage of monomer, aggregates, and fragments based on their respective peak areas relative to the total peak area.

SEC_Workflow SEC Analysis Workflow SamplePrep ADC Sample Prep (Dilute in MP) Injection Inject on SEC Column SamplePrep->Injection Separation Isocratic Elution (Separation by Size) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Quantify Aggregates, Monomer, & Fragments Detection->Analysis

Caption: Workflow for purity and aggregate analysis by SEC.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution, denaturing technique that separates molecules based on hydrophobicity. For ADCs, it is often used to analyze the light chains (LC) and heavy chains (HC) after reduction of the interchain disulfide bonds. This allows for a detailed understanding of the drug distribution on each chain. More recently, methods have been developed for the analysis of intact ADCs, providing an alternative to HIC, though under denaturing conditions.

Experimental Protocol for RP-HPLC (Reduced)

This protocol is for analyzing the drug load on the heavy and light chains.

  • Sample Preparation (Reduction):

    • To 50 µL of ADC (1 mg/mL), add 5 µL of 1 M DTT (dithiothreitol).

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • HPLC System & Column:

    • System: UHPLC system with a high-temperature column compartment.

    • Column: Agilent AdvanceBio RP-mAb C4 (2.1 x 150 mm, 3.5 µm) or similar wide-pore C4 column.

    • Column Temperature: 80°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 50
      16.0 90
      18.0 90
      18.1 30

      | 22.0 | 30 |

  • Data Analysis:

    • Identify peaks for unconjugated light chain (L0), conjugated light chain (L1), and heavy chain species (H0, H1, H2, etc.).

    • Calculate the average DAR based on the relative abundance of these species.

RPHPLC_Workflow RP-HPLC Analysis Workflow SamplePrep ADC Sample Prep Reduction Reduction with DTT (Optional) SamplePrep->Reduction Injection Inject on RP Column SamplePrep->Injection Intact Reduction->Injection Reduced Separation Gradient Elution (ACN/TFA) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Analyze Intact ADC or LC/HC Distribution Detection->Analysis

Caption: Workflow for ADC analysis by denaturing RP-HPLC.

Comparative Data Summary

The selection of an HPLC method depends on the specific quality attribute being investigated. The table below compares the primary applications and performance characteristics of each technique.

Table 1: Comparison of HPLC Methods for ADC Characterization

ParameterHydrophobic Interaction (HIC)Size Exclusion (SEC)Reversed-Phase (RP-HPLC)
Primary Application DAR, Drug Load DistributionAggregates, Fragments, PurityDAR, LC/HC Drug Distribution, Impurities
Conditions Native (non-denaturing)Native (non-denaturing)Denaturing
Separation Principle HydrophobicityHydrodynamic Radius (Size)Hydrophobicity
Mobile Phase High salt to low salt gradientIsocratic salt bufferOrganic solvent gradient (ACN)
Key Insights Distribution of DAR speciesPurity, % Aggregates/FragmentsDrug load on subunits, high resolution
Limitations Mobile phase incompatible with MSLow resolution for DAR speciesDenatures protein, may alter structure

Table 2: Typical Quantitative Performance Characteristics

Performance MetricHICSECRP-HPLC (Reduced)
Resolution (Rs) of DAR species > 1.2 for adjacent species (e.g., DAR2, DAR4)Not applicable for DAR species> 1.5 for L0/L1 and H0/H1
Peak Symmetry (As) 0.9 - 1.41.0 - 1.50.9 - 1.3
Precision (%RSD) < 5% for average DAR< 2% for % Monomer< 5% for average DAR
Throughput Medium (15-20 min)High (20-30 min)Medium (20-25 min)

Note: Values are typical and can vary significantly based on the specific ADC, column, and method conditions.

Conclusion

The comprehensive characterization of ADCs with this compound linkers requires an orthogonal analytical approach. HIC is the preferred method for determining drug load distribution under native conditions. SEC is essential for ensuring product purity by quantifying aggregates and fragments. RP-HPLC provides high-resolution separation of subunits, offering a detailed view of drug distribution on the light and heavy chains. Together, these three HPLC methods provide researchers and drug developers with the necessary tools to thoroughly characterize ADC products, ensuring consistency, stability, and safety.

References

A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: Focusing on MC-Gly-Gly-D-Phe and Other Key Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a cleavable linker is a critical determinant of the therapeutic success of an antibody-drug conjugate (ADC). The linker's properties profoundly influence the ADC's stability in circulation, the efficiency of payload release at the target site, and its overall efficacy and safety profile. This guide provides an objective comparison of the MC-Gly-Gly-D-Phe linker with other prevalent cleavable linkers, supported by available experimental data and detailed methodologies to aid in the rational design of next-generation ADCs.

Introduction to Cleavable Linkers in ADCs

Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1][2] This conditional release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window. The primary categories of cleavable linkers include those sensitive to enzymes, pH, and the reductive environment of the cell.[1][]

Enzyme-sensitive linkers , the most common type, are typically peptide-based and are designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[4] Widely used examples include valine-citrulline (Val-Cit) and glycine-glycine-phenylalanine-glycine (GGFG). The this compound linker falls into this category, with its peptide sequence theoretically susceptible to cleavage by lysosomal proteases.

pH-sensitive linkers , such as those containing a hydrazone bond, are engineered to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) compared to the physiological pH of the blood (~7.4).

Disulfide linkers are designed to be cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher than in the plasma.

This guide will focus on a comparative analysis of these linker technologies, with a particular emphasis on the available data for peptide-based linkers.

Comparative Performance of Cleavable Linkers

The ideal cleavable linker exhibits high stability in plasma, ensuring that the ADC remains intact until it reaches the target tumor cell, and then allows for efficient and rapid release of the payload within the cell. The choice of linker can also influence the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a particularly important consideration in heterogeneous tumors.

While direct, head-to-head comparative quantitative data for the this compound linker is limited in the public domain, we can infer its potential properties based on the extensive research conducted on similar peptide linkers. The following tables summarize the performance of commonly used cleavable linkers based on available literature.

Table 1: In Vitro Plasma Stability of Common Cleavable Linkers

Linker TypeLinker SequenceStability in Human PlasmaStability in Mouse PlasmaKey Considerations
Enzyme-Sensitive Val-CitHighLow to ModerateSusceptible to cleavage by mouse carboxylesterase, which can complicate preclinical studies.
Val-AlaHighModerate to HighGenerally more stable in mouse plasma compared to Val-Cit.
GGFGHighHighDemonstrates good stability across species.
Gly-Gly-D-Phe Data not availableData not availableThe use of a D-amino acid (D-Phe) is intended to increase resistance to serum proteases, potentially enhancing plasma stability.
pH-Sensitive HydrazoneModerateModerateStability can be variable and is pH-dependent.
Disulfide SPDBModerateModerateStability can be influenced by steric hindrance around the disulfide bond.

Table 2: Enzymatic Cleavage and In Vivo Efficacy

Linker TypeLinker SequencePrimary Cleavage EnzymeBystander EffectIn Vivo Efficacy
Enzyme-Sensitive Val-CitCathepsin BYesWell-established efficacy, though mouse model selection is critical due to plasma instability.
Val-AlaCathepsin BYesEffective, with potentially improved tolerability over Val-Cit in some models.
GGFGCathepsin B, Cathepsin LYesClinically validated efficacy in drugs like Enhertu.
Gly-Gly-D-Phe Presumably Cathepsin BData not availableAn early study on a GGGF linker for radioimmunoconjugates showed susceptibility to Cathepsin B cleavage.
pH-Sensitive HydrazoneN/A (Hydrolysis)YesEfficacy demonstrated, but can be limited by linker stability.
Disulfide N/A (Reduction)N/A (Glutathione)YesEfficacy is dependent on efficient intracellular reduction.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and evaluation processes for cleavable linkers, the following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.

Cleavage_Mechanisms cluster_peptide Enzyme-Sensitive (e.g., this compound, Val-Cit) cluster_ph pH-Sensitive (Hydrazone) cluster_disulfide Disulfide Linkers ADC_peptide ADC Internalization Lysosome Lysosomal Trafficking ADC_peptide->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB Payload_Release_peptide Payload Release CathepsinB->Payload_Release_peptide ADC_ph ADC Internalization Endosome Endosomal Acidification (pH 5.0-6.5) ADC_ph->Endosome Hydrolysis Linker Hydrolysis Endosome->Hydrolysis Payload_Release_ph Payload Release Hydrolysis->Payload_Release_ph ADC_disulfide ADC Internalization Cytosol High Glutathione in Cytosol ADC_disulfide->Cytosol Reduction Disulfide Bond Reduction Cytosol->Reduction Payload_Release_disulfide Payload Release Reduction->Payload_Release_disulfide

Caption: Mechanisms of payload release for different cleavable linkers.

Experimental_Workflow cluster_stability Plasma Stability Assay cluster_cleavage Enzymatic Cleavage Assay Incubate Incubate ADC in Plasma at 37°C Aliquots Collect Aliquots at Time Points Incubate->Aliquots Analysis_stability Analyze by LC-MS or ELISA Aliquots->Analysis_stability DAR Determine Drug-to-Antibody Ratio (DAR) over time Analysis_stability->DAR Incubate_enzyme Incubate ADC with Lysosomal Protease (e.g., Cathepsin B) Aliquots_enzyme Collect Aliquots at Time Points Incubate_enzyme->Aliquots_enzyme Analysis_cleavage Analyze by HPLC or LC-MS Aliquots_enzyme->Analysis_cleavage Release_kinetics Determine Payload Release Kinetics Analysis_cleavage->Release_kinetics

Caption: General experimental workflows for evaluating linker performance.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of linker evaluation and selection. The following are detailed methodologies for key experiments cited in the comparison of cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma from various species by measuring the change in the drug-to-antibody ratio (DAR) over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS system for analysis

Procedure:

  • Dilute the test ADC to a final concentration of 100 µg/mL in plasma.

  • Prepare a control sample by diluting the ADC in PBS to the same concentration.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any degradation.

  • Thaw the samples and analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.

Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from a peptide linker-based ADC upon cleavage by Cathepsin B.

Materials:

  • Test ADC with a peptide linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

  • 37°C incubator

  • HPLC or LC-MS system for analysis

Procedure:

  • Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

  • In a separate tube, dilute the test ADC to a final concentration (e.g., 10 µM) in the pre-warmed assay buffer.

  • Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution (final enzyme concentration typically 20-100 nM).

  • Incubate the reaction mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Conclusion

The selection of a cleavable linker is a multifaceted decision that requires careful consideration of stability, cleavage kinetics, and the desired biological effect. While well-established linkers like Val-Cit and GGFG have a wealth of supporting data, emerging linkers such as this compound offer intriguing possibilities, particularly with the incorporation of D-amino acids to potentially enhance plasma stability.

The lack of direct comparative data for this compound underscores the importance of rigorous preclinical evaluation using standardized protocols as outlined in this guide. By systematically assessing plasma stability, enzymatic cleavage, and in vivo efficacy, researchers can make informed decisions to select the optimal linker for their ADC candidates, ultimately contributing to the development of safer and more effective cancer therapeutics.

References

A Head-to-Head Battle in Targeted Cancer Therapy: MC-Gly-Gly-D-Phe vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. This guide provides an objective comparison of protease-cleavable linkers, specifically focusing on the MC-Gly-Gly-D-Phe peptide linker, against non-cleavable linkers. This analysis is supported by a review of experimental data and detailed methodologies for key evaluative assays.

Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The lynchpin of this tripartite system is the linker, a chemical bridge that must remain stable in systemic circulation but efficiently release its payload at the tumor site. The fundamental distinction in linker strategy lies in the mechanism of payload release, broadly categorized as cleavable and non-cleavable.

The Tale of Two Linkers: Mechanisms of Action

Protease-cleavable linkers, such as those based on the this compound peptide sequence, are designed to be liabilities in the intracellular environment of tumor cells. These linkers are recognized and cleaved by lysosomal proteases, like Cathepsin B, which are often overexpressed in cancer cells. This enzymatic cleavage liberates the cytotoxic payload inside the target cell.

In contrast, non-cleavable linkers, typically employing stable chemical bonds like thioethers (e.g., SMCC - succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), lack a specific trigger for payload release. Instead, the release of the cytotoxic agent relies on the complete proteolytic degradation of the antibody component of the ADC within the lysosome.[1] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[1]

Key Performance Metrics: A Comparative Analysis

The choice between a cleavable and a non-cleavable linker profoundly impacts several key performance parameters of an ADC, including its potency, stability, and the potential for bystander killing.

In Vitro Cytotoxicity

The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency. While direct head-to-head comparisons of this compound with non-cleavable linkers in the same ADC construct are not widely published, data from studies using similar protease-cleavable linkers (e.g., valine-citrulline) and non-cleavable linkers provide valuable insights.

Linker TypeADC Construct (Example)Cell LineIC50 (ng/mL)Reference
Cleavable (Peptide) Anti-HER2-MC-vc-PAB-MMAESK-BR-3 (HER2+++)10-50[2]
Cleavable (Peptide) Anti-CD30-MC-vc-PAB-MMAEKarpas 299 (CD30+)~10[2]
Non-cleavable Trastuzumab-SMCC-DM1 (T-DM1)SK-BR-3 (HER2+++)20-60[3]
Non-cleavable Anti-CD70-MCC-DM1786-O (CD70+)~1 nM (DM1 equiv.)

Note: Direct comparison of IC50 values should be approached with caution due to variations in antibodies, payloads, drug-to-antibody ratios (DAR), and experimental conditions across different studies.

The Bystander Effect: A Double-Edged Sword

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." When a membrane-permeable payload is released within a target antigen-positive cell, it can diffuse into adjacent antigen-negative tumor cells, leading to their demise. This is particularly advantageous in treating heterogeneous tumors where antigen expression is varied.

Non-cleavable linkers, which release a charged amino acid-linker-payload complex, generally exhibit a significantly reduced or absent bystander effect due to the poor membrane permeability of the released catabolite.

FeatureCleavable Linker (this compound)Non-cleavable Linker (e.g., SMCC)
Payload Release Unmodified, often membrane-permeable payloadPayload attached to an amino acid residue, typically charged and less permeable
Bystander Killing Present and often potentMinimal to absent
In Vivo Efficacy in Xenograft Models

The antitumor activity of ADCs is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice.

Linker TypeADC Construct (Example)Tumor ModelEfficacy OutcomeReference
Cleavable (Peptide) Anti-Ly6E-vc-MMAESW900 Lung CancerDurable tumor regression
Cleavable (Peptide) ICAM1-MMAE (vc linker)Cholangiocarcinoma PDX62% tumor growth inhibition
Non-cleavable Trastuzumab-SMCC-DM1 (T-DM1)KPL-4 Breast CancerSignificant tumor growth inhibition
Non-cleavable Site-specifically conjugated auristatinBxPC3 Pancreatic CancerPotent tumor growth inhibition
Plasma Stability

A critical attribute of an effective ADC is the stability of its linker in systemic circulation. Premature release of the payload can lead to off-target toxicity and a diminished therapeutic window. Non-cleavable linkers are generally considered to have superior plasma stability compared to some cleavable linkers.

Linker TypeAnalytical MethodStability MetricTypical ObservationReference
Cleavable (Peptide) LC-MS% Intact ADC over timeCan be susceptible to premature cleavage by certain plasma enzymes
Non-cleavable LC-MS% Intact ADC over timeHigh stability with minimal payload loss

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows.

cleavable_mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Tumor Cell cluster_bystander Neighboring Cell ADC_circ Intact ADC (Stable Linker) Antigen Tumor Antigen ADC_circ->Antigen Internalization Internalization (Endocytosis) Antigen->Internalization Binding Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome Payload_release Payload Release (Free Drug) Lysosome->Payload_release Protease Cleavage (e.g., Cathepsin B) Apoptosis Apoptosis Payload_release->Apoptosis Target Engagement Bystander_cell Antigen-Negative Tumor Cell Payload_release->Bystander_cell Diffusion (Bystander Effect) Bystander_apoptosis Apoptosis Bystander_cell->Bystander_apoptosis

Mechanism of a cleavable linker ADC.

non_cleavable_mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Tumor Cell ADC_circ Intact ADC (Highly Stable Linker) Antigen Tumor Antigen ADC_circ->Antigen Internalization Internalization (Endocytosis) Antigen->Internalization Binding Lysosome Lysosome Internalization->Lysosome Payload_release Payload-Linker-AA Release Lysosome->Payload_release Antibody Degradation Apoptosis Apoptosis Payload_release->Apoptosis Target Engagement

Mechanism of a non-cleavable linker ADC.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Development (Cleavable vs. Non-cleavable) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity bystander Bystander Effect Assay (Co-culture) start->bystander stability Plasma Stability Assay (LC-MS) start->stability efficacy Xenograft Efficacy Study cytotoxicity->efficacy bystander->efficacy pk Pharmacokinetics (PK) & Toxicology stability->pk end Candidate Selection efficacy->end pk->end

General experimental workflow for ADC comparison.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate comparison of ADCs with different linker technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability to determine the IC50 of an ADC.

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a pre-determined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only antigen-negative cells.

  • ADC Treatment: After 24 hours, treat the co-cultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of the antigen-negative cells in the control wells to determine the extent of bystander killing.

In Vivo Xenograft Tumor Model

This study assesses the anti-tumor efficacy of the ADC in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, control antibody, cleavable ADC, non-cleavable ADC). Administer the ADCs, typically via a single intravenous injection.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition (TGI) is calculated.

Plasma Stability Assay by LC-MS/MS

This method quantifies the amount of intact ADC and released payload in plasma over time.

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Use immunocapture techniques (e.g., using anti-human Fc antibodies) to isolate the ADC from the plasma matrix.

  • LC-MS/MS Analysis: Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation. The plasma supernatant can also be analyzed to quantify the concentration of prematurely released free payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.

Conclusion: A Strategic Choice in ADC Design

The selection between a protease-cleavable linker like this compound and a non-cleavable linker is a pivotal decision in the design of an ADC. Cleavable linkers offer the potential for a powerful bystander effect, which can be a significant advantage in treating heterogeneous tumors. However, this can come with a higher risk of off-target toxicity if the linker lacks sufficient plasma stability.

Non-cleavable linkers generally provide superior plasma stability and a more favorable safety profile by confining the payload release to the target cells. Their efficacy, however, is highly dependent on efficient ADC internalization and lysosomal degradation and they lack a significant bystander effect.

Ultimately, the optimal linker strategy is not a one-size-fits-all solution. It depends on the specific characteristics of the target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough understanding of the comparative performance and mechanisms of action of both linker types, supported by robust experimental data, is essential for the rational design and development of the next generation of safe and effective antibody-drug conjugates.

References

L-Phenylalanine vs. D-Phenylalanine in ADC Linkers: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the most effective designs are enzyme-cleavable linkers, particularly those containing dipeptide sequences recognized by lysosomal proteases like cathepsin B. This guide provides a detailed comparison of the efficacy of ADCs featuring L-phenylalanine (L-Phe) versus D-phenylalanine (D-Phe) within these cleavable linkers, offering experimental context for researchers, scientists, and drug development professionals.

The stereochemistry of the amino acids in the dipeptide linker profoundly impacts an ADC's stability, payload release efficiency, and overall therapeutic index.[1] Generally, linkers that incorporate natural L-amino acids are more efficiently recognized and cleaved by lysosomal enzymes, leading to more effective payload delivery within the target cancer cell.[2]

The Mechanism of Action: Cathepsin B-Mediated Cleavage

ADCs function by binding to a specific antigen on the surface of a cancer cell, followed by internalization into the cell.[1] Once inside, the ADC is trafficked to the lysosome, an organelle containing a cocktail of potent enzymes, including cathepsin B.[3] Dipeptide linkers, such as the widely-used valine-citrulline (Val-Cit), are designed to be stable in the bloodstream but susceptible to cleavage by these lysosomal proteases.[4] The incorporation of a hydrophobic amino acid like phenylalanine at the P2 position of the dipeptide has been shown to enhance the cleavage rate by cathepsin B.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Active Payload Release Lysosome->Payload 4. L-Phe Linker Cleavage by Cathepsin B Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 1: ADC Mechanism of Action.

Comparative Efficacy: L-Phe vs. D-Phe

While direct, side-by-side quantitative data for L-Phe versus D-Phe in a single ADC construct is not extensively published, the principles of enzyme kinetics and existing studies on other amino acid stereoisomers provide a strong basis for comparison. Research on dipeptide linkers composed of L-alanine and D-alanine has shown that the natural L,L configuration provides a higher therapeutic index compared to other diastereomers. This preference is attributed to the stereospecificity of enzymes like cathepsin B, which have evolved to recognize and process L-amino acids.

Based on these principles, an ADC with an L-Phe-containing linker is expected to exhibit superior performance compared to its D-Phe counterpart.

Table 1: Predicted Performance Comparison of L-Phe vs. D-Phe in ADC Linkers
ParameterADC with L-Phe LinkerADC with D-Phe LinkerRationale
Plasma Stability HighHighBoth stereoisomers are expected to be relatively stable in plasma, where protease activity that would cleave the linker is low.
Rate of Payload Release Efficient and RapidSlow and InefficientCathepsin B preferentially cleaves peptide bonds involving L-amino acids. The D-amino acid would hinder proper binding to the enzyme's active site.
In Vitro Cytotoxicity High Potency (Low IC50)Low Potency (High IC50)Efficient payload release in L-Phe ADCs leads to higher intracellular drug concentration and more effective cancer cell killing.
In Vivo Efficacy Significant Tumor Growth InhibitionMinimal Tumor Growth InhibitionThe superior payload release of L-Phe ADCs translates to better therapeutic outcomes in preclinical models.
Therapeutic Index HighLowThe combination of high efficacy and targeted release for L-Phe ADCs results in a wider therapeutic window.

Key Experimental Protocols

To empirically determine the efficacy of ADCs with different linker configurations, a series of standardized in vitro and in vivo assays are essential.

Experimental Workflow for ADC Evaluation

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Constructs (L-Phe vs. D-Phe) in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity Assay (IC50 Determination) in_vitro->cytotoxicity stability Plasma Stability Assay (DAR Measurement) in_vitro->stability in_vivo In Vivo Assays efficacy Xenograft Tumor Model (Tumor Growth Inhibition) in_vivo->efficacy pk Pharmacokinetics (ADC Clearance) in_vivo->pk data Data Analysis & Comparison cytotoxicity->in_vivo Select Lead Candidate(s) stability->in_vivo Select Lead Candidate(s) efficacy->data pk->data

Figure 2: ADC Evaluation Workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • ADC constructs (L-Phe and D-Phe variants).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • 96-well plates and a microplate reader.

  • Procedure:

    • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

    • ADC Treatment: Prepare serial dilutions of the L-Phe and D-Phe ADC constructs in complete medium. Add the dilutions to the appropriate wells. Include untreated cells as a control.

    • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma by monitoring the drug-to-antibody ratio (DAR) over time.

  • Materials:

    • ADC constructs.

    • Plasma from relevant species (e.g., human, mouse).

    • Phosphate-buffered saline (PBS).

    • 37°C incubator.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

    • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours). Immediately freeze samples at -80°C to halt degradation.

    • Sample Preparation: Process the plasma samples to isolate the ADC, often using immunoaffinity capture (e.g., Protein A beads).

    • LC-MS Analysis: Analyze the samples to determine the average DAR at each time point. A decrease in DAR indicates linker cleavage and payload loss.

    • Data Analysis: Plot the percentage of intact ADC or average DAR remaining over time to determine the stability profile.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID).

    • Human tumor cell line that expresses the target antigen.

    • ADC constructs and vehicle control.

  • Procedure:

    • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Dosing: Randomize mice into treatment groups (Vehicle control, L-Phe ADC, D-Phe ADC). Administer the ADCs, typically via intravenous injection, at a predetermined dose and schedule.

    • Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice weekly).

    • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to compare the efficacy of the different ADC constructs.

Conclusion

The stereochemistry of the dipeptide linker is a critical design feature in the development of effective ADCs. Based on the enzymatic specificity of lysosomal proteases like cathepsin B, ADCs constructed with L-phenylalanine are predicted to be significantly more efficacious than those with D-phenylalanine. The L-Phe configuration facilitates efficient linker cleavage and intracellular release of the cytotoxic payload, leading to enhanced potency and a superior therapeutic index. The experimental protocols outlined provide a robust framework for validating these principles and selecting optimal ADC candidates for further development.

References

A Head-to-Head Comparison of Peptide Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pivotal class of therapeutics. The efficacy and safety of an ADC are critically dependent on its components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker is a key determinant of the ADC's therapeutic index, governing its stability in circulation and the efficiency of payload release within tumor cells.[1][2][3] Among the various linker technologies, protease-cleavable peptide linkers are the most prevalent in both approved and clinical-stage ADCs.[4][5]

This guide provides a head-to-head comparison of the two most prominent dipeptide linkers: valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Both are designed for cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells. This targeted release mechanism is intended to minimize systemic toxicity by ensuring the cytotoxic drug is liberated preferentially inside the cancer cell. While both have a proven track record, they possess distinct physicochemical properties that significantly impact ADC performance, stability, and manufacturability.

Quantitative Performance Comparison: Val-Cit vs. Val-Ala

The choice between a Val-Cit and Val-Ala linker involves trade-offs between cleavage efficiency, plasma stability, and the overall hydrophobicity of the ADC. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vitro Performance and Physicochemical Properties

ParameterVal-Cit LinkerVal-Ala LinkerKey Takeaway
Cathepsin B Cleavage Rate Faster cleavage kinetics.Slower, but efficient cleavage.Val-Cit may offer more rapid payload release inside the lysosome.
Hydrophobicity More hydrophobic.Less hydrophobic.Val-Ala is advantageous for reducing aggregation, especially with hydrophobic payloads or high drug-to-antibody ratios (DAR).
Aggregation Tendency Higher tendency to aggregate, especially at high DARs.Lower aggregation, allowing for higher DARs (e.g., up to 7.4) with minimal aggregation (<10%).Val-Ala provides greater flexibility for developing potent ADCs with higher, more homogeneous drug loading.
In Vitro Cytotoxicity (IC50) Potent low nM activity.Comparably potent low nM activity.Both linkers facilitate effective cell-killing when conjugated to potent payloads like MMAE.

Table 2: Stability and In Vivo Performance

ParameterVal-Cit LinkerVal-Ala LinkerKey Takeaway
Human Plasma Stability High stability (e.g., half-life > 230 days reported).High stability.Both linkers are highly stable in human plasma, a critical requirement for clinical success.
Mouse Plasma Stability Prone to premature cleavage by mouse carboxylesterases.More stable in mouse plasma.Val-Ala is often preferred for preclinical mouse studies to avoid misleading efficacy and toxicity data.
In Vivo Efficacy Highly effective, but preclinical results can be affected by instability in mouse models.Has demonstrated superior performance in some preclinical models, potentially due to better stability and higher achievable DARs.The choice of linker can directly influence the translatability of preclinical data to clinical outcomes.

Note: The data presented are compiled from multiple studies. Direct comparisons should ideally be made under identical experimental conditions.

Key Experimental Protocols

Accurate evaluation of linker performance is essential for ADC development. Below are detailed methodologies for two critical experiments: a Cathepsin B cleavage assay and a plasma stability assay.

Protocol 1: Cathepsin B-Mediated Linker Cleavage Assay

This protocol describes a fluorometric method for assessing the susceptibility of a peptide linker to cleavage by Cathepsin B, a key lysosomal protease. The principle involves a fluorogenic substrate where a fluorophore is quenched; upon enzymatic cleavage, the fluorophore is released, causing a measurable increase in fluorescence.

Materials:

  • Recombinant Human Cathepsin B

  • Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare Assay and Activation Buffers.

    • Activate Cathepsin B by incubating it in Activation Buffer for 15 minutes at 37°C. A starting concentration of 10-50 nM is recommended.

    • Prepare a stock solution of the peptide-fluorophore substrate in DMSO. Dilute serially in Assay Buffer to create a range of concentrations for kinetic analysis. For screening, a final concentration of 10-50 µM is typical.

  • Assay Setup (96-well plate):

    • Add 50 µL of the activated Cathepsin B solution to the appropriate wells.

    • Add 50 µL of each substrate dilution to the wells containing the enzyme.

    • Include control wells:

      • Negative Control: Enzyme + Substrate + Cathepsin B Inhibitor.

      • Blank: Substrate in Assay Buffer (no enzyme).

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence kinetically over a period of 30-60 minutes. Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for AMC.

  • Data Analysis:

    • Calculate the initial rate of reaction (slope of fluorescence vs. time).

    • For determining kinetic parameters (Km, kcat), plot the initial rates against substrate concentration and fit to the Michaelis-Menten equation.

Protocol 2: ADC Plasma Stability Assay

This assay evaluates the stability of an ADC in plasma to predict its behavior in circulation, assessing for premature drug deconjugation. This LC-MS-based method measures the change in the drug-to-antibody ratio (DAR) over time.

Materials:

  • Test ADC

  • Plasma from relevant species (e.g., human, cynomolgus monkey, mouse)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

  • Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a specified concentration (e.g., 0.1-1 mg/mL) at 37°C.

    • As a control, incubate the ADC in a buffer (e.g., PBS) under the same conditions.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours) and immediately freeze at -80°C to stop any reaction.

  • Immunoaffinity Capture:

    • Thaw the samples.

    • Add immunoaffinity beads to each sample to capture the ADC.

    • Incubate to allow binding, then wash the beads with PBS to remove plasma proteins.

  • Elution and Analysis:

    • Elute the intact ADC from the beads using the elution buffer.

    • Analyze the eluate using a high-resolution LC-MS system to determine the average DAR of the ADC population at each time point.

  • Data Analysis:

    • Plot the average DAR against time for both the plasma and buffer samples.

    • Calculate the rate of DAR loss to determine the stability of the ADC in plasma.

Visualizing Mechanisms and Workflows

To further clarify the concepts, the following diagrams illustrate the ADC mechanism of action and a typical experimental workflow for performance evaluation.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH, High Protease) ADC Intact ADC (Stable Linker) Internalization Internalization ADC->Internalization 1. Binding & Internalization Cleavage Linker Cleavage (Cathepsin B) Payload_Release Payload Release Cleavage->Payload_Release 3. Enzymatic Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Internalization->Cleavage 2. Trafficking to Lysosome

Caption: Mechanism of action for a protease-cleavable ADC.

Experimental_Workflow cluster_synthesis ADC Preparation cluster_evaluation Performance Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification & Characterization (DAR) Conjugation->Purification Stability Plasma Stability Assay (LC-MS) Purification->Stability Cleavage Enzyme Cleavage Assay (Fluorometric) Purification->Cleavage Cytotoxicity In Vitro Cytotoxicity Assay (IC50) Purification->Cytotoxicity InVivo In Vivo Efficacy Study (Xenograft Model) Cytotoxicity->InVivo

References

Benchmarking MC-Gly-Gly-D-Phe ADC Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker-payload system is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The maleimidocaproyl-glycyl-glycyl-D-phenylalanyl (MC-Gly-Gly-D-Phe) linker represents a key technology in the ADC landscape, offering a protease-cleavable mechanism for controlled payload release. This guide provides an objective comparison of the anticipated performance of an this compound-based ADC against other common linker technologies, supported by illustrative experimental data from analogous systems.

The this compound linker is designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism aims to enhance the therapeutic window by maximizing cytotoxic payload delivery to cancer cells while minimizing systemic exposure.[1]

Comparative Data on ADC Linker Performance

The choice of linker technology directly influences the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types, using a hypothetical this compound-MMAE ADC as a representative for this class and comparing it with commonly used alternatives like a valine-citrulline (vc) cleavable linker and a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC ConfigurationTarget Cell LineIC50 (ng/mL)
This compound-MMAE HER2+ (SK-BR-3)Data not available in direct comparison
HER2+ (BT-474)Data not available in direct comparison
HER2- (MCF7)Data not available in direct comparison
vc-MMAE HER2+ (SK-BR-3)~20-50
HER2+ (BT-474)~30-60
HER2- (MCF7)>1000
SMCC-DM1 HER2+ (SK-BR-3)~15-40
HER2+ (BT-474)~25-50
HER2- (MCF7)>1000

Table 2: Bystander Killing Effect of ADCs with Different Linkers

ADC ConfigurationCo-culture System% Bystander Cell Killing
This compound-MMAE HER2+ / HER2-Expected to be significant
vc-MMAE HER2+ / HER2-~30-50%
SMCC-DM1 HER2+ / HER2-<5%

Note: Bystander effect is highly dependent on the permeability of the released payload. MMAE, released from cleavable linkers, is membrane-permeable, while the charged metabolite of DM1 from a non-cleavable linker is not.[3]

Table 3: In Vivo Efficacy of ADCs in Xenograft Models

ADC ConfigurationXenograft ModelTumor Growth Inhibition (%)
This compound-MMAE HER2+ (e.g., NCI-N87)Data not available in direct comparison
vc-MMAE HER2+ (e.g., NCI-N87)>80%
SMCC-DM1 HER2+ (e.g., NCI-N87)~70-90%

Note: In vivo efficacy is influenced by multiple factors including linker stability, payload potency, and the bystander effect. The data presented are representative values from preclinical studies.

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the mechanism of action of an this compound-based ADC, the experimental workflow for evaluating its performance, and the downstream signaling pathways leading to apoptosis.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC MC-GGF-D-Phe ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization Antigen->Internalization 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Cathepsin B Internalization->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Efficacy Bystander Bystander Effect Assay Bystander->Efficacy Stability Plasma Stability Assay Stability->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Apoptosis_Signaling_Pathway Payload Cytotoxic Payload (e.g., MMAE) Microtubule Microtubule Disruption Payload->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Caspase_Activation Caspase Activation (Caspase-3, -7) CellCycleArrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

In Vitro and In Vivo Correlation for MC-Gly-Gly-D-Phe ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo performance for Antibody-Drug Conjugates (ADCs) featuring the maleimidocaproyl-glycyl-glycyl-D-phenylalanyl (MC-Gly-Gly-D-Phe) linker. Understanding the correlation between preclinical in vitro data and in vivo efficacy is paramount for the successful development of potent and safe ADC therapeutics. This document outlines key experimental methodologies, presents comparative data, and discusses the critical factors influencing the translation from laboratory assays to whole-animal models.

The Critical Role of the this compound Linker

The this compound linker is a crucial component of the ADC, connecting the monoclonal antibody to the cytotoxic payload. It is designed to be stable in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][2] Upon internalization into target cancer cells, the peptide sequence is cleaved by lysosomal proteases, releasing the active payload.[3] The correlation between in vitro and in vivo performance is heavily dependent on the efficiency and specificity of this cleavage process.

In Vitro vs. In Vivo Performance: A Comparative Overview

A direct and quantitative correlation between in vitro potency and in vivo efficacy is the goal of preclinical ADC development. However, a simple one-to-one relationship is rarely observed. Generally, higher concentrations of the ADC are required in vivo to achieve a therapeutic effect compared to in vitro studies.[4][5] This discrepancy arises from the complex physiological environment in vivo, which is not fully replicated in in vitro models.

Table 1: Key Parameters for In Vitro and In Vivo ADC Evaluation

ParameterIn Vitro AssayIn Vivo AssayKey Metric
Potency Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT)Tumor Growth Inhibition (TGI) in Xenograft ModelsIC50 (In Vitro) / TGI (%) (In Vivo)
Stability Plasma Stability AssayPharmacokinetic (PK) Analysis% Intact ADC (In Vitro) / Half-life (t½) (In Vivo)
Specificity Co-culture Cytotoxicity Assay (Bystander Effect)Biodistribution StudiesDifferential IC50 (Target vs. Non-target cells) / Tumor vs. Organ Uptake

Experimental Methodologies

In Vitro Assays

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Protocol: MTT Assay

    • Cell Seeding: Plate target and non-target cancer cells in 96-well plates at a predetermined density and incubate overnight.

    • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC. Include an untreated control and a control with the unconjugated antibody.

    • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.

This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.

  • Protocol: In Vitro Plasma Incubation

    • Incubation: Incubate the this compound ADC in human and murine plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Sample Analysis: At each time point, analyze the samples using techniques like ELISA or LC-MS/MS to quantify the percentage of intact ADC and the amount of released payload.

In Vivo Assays

This study evaluates the efficacy of the ADC in a living organism using a tumor xenograft model.

  • Protocol: Xenograft Mouse Model

    • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.

    • Tumor Growth: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

    • Treatment: Randomize mice into treatment groups and administer the this compound ADC, a vehicle control, and potentially a non-binding ADC control, typically via intravenous injection.

    • Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

This analysis determines the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC in vivo.

  • Protocol: Murine PK Study

    • ADC Administration: Administer a single intravenous dose of the this compound ADC to mice.

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).

    • Sample Processing: Process the blood to obtain plasma.

    • Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using methods like ELISA and LC-MS/MS.

    • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualization of Key Processes

ADC_Mechanism_of_Action ADC Mechanism of Action ADC This compound ADC Circulation Systemic Circulation (Linker Stability is Crucial) ADC->Circulation TumorCell Target Tumor Cell Circulation->TumorCell Tumor Targeting Binding Binding to Tumor Antigen TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Proteolytic Cleavage of Gly-Gly-D-Phe Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Mechanism of action for a this compound ADC.

IVIVC_Workflow In Vitro to In Vivo Correlation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) IVIVC IVIVC Analysis (Data Correlation) Cytotoxicity->IVIVC PlasmaStability Plasma Stability Assay PlasmaStability->IVIVC TGI Tumor Growth Inhibition (Xenograft Model) TGI->IVIVC PK Pharmacokinetics (PK Analysis) PK->IVIVC

Caption: Workflow for establishing in vitro-in vivo correlation.

Data Interpretation and Correlation Challenges

Establishing a robust in vitro-in vivo correlation (IVIVC) is a multifaceted challenge. Key considerations include:

  • Species-Specific Linker Stability: Peptide linkers can exhibit different stability profiles in human versus murine plasma due to species differences in plasma proteases. A linker that is stable in human plasma may be rapidly cleaved in mouse plasma, leading to poor in vivo efficacy in preclinical models that does not accurately predict clinical performance.

  • Tumor Microenvironment: The in vivo tumor microenvironment is complex, with variations in vascularization, interstitial pressure, and antigen expression that can affect ADC penetration and efficacy in ways not captured by in vitro models.

  • Pharmacokinetics: The half-life and clearance of the ADC in vivo directly impact the exposure of the tumor to the therapeutic agent. A short half-life may necessitate higher or more frequent dosing to achieve the desired therapeutic effect.

A study by Shah et al. (2018) established a method to correlate in vitro and in vivo efficacy using a "tumor static concentration" (TSC) metric. Their findings indicated that, on average, the in vivo TSC was approximately 27 times higher than the in vitro TSC, highlighting the significant difference in required drug exposure between the two systems.

Conclusion

The this compound linker offers a promising platform for the development of effective ADCs. A thorough understanding of the in vitro and in vivo performance of these complex biologics is essential for their successful clinical translation. By employing the detailed experimental protocols and considering the key correlation challenges outlined in this guide, researchers can make more informed decisions in the selection and optimization of ADC candidates. While a perfect correlation between in vitro and in vivo data is elusive, a comprehensive and well-designed preclinical evaluation will significantly enhance the probability of clinical success.

References

Assessing the Bystander Effect of MC-Gly-Gly-D-Phe ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the "bystander effect," where the cytotoxic payload kills not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the protease-cleavable MC-Gly-Gly-D-Phe linker, supported by experimental data and detailed methodologies.

The Critical Role of the Linker in the Bystander Effect

The bystander effect is predominantly a feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[1] The this compound linker is a tetrapeptide that is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3]

Upon internalization into an Ag+ cell, the linker is cleaved, releasing the cytotoxic payload. If the payload, such as the potent tubulin inhibitor Monomethyl Auristatin E (MMAE), is sufficiently membrane-permeable, it can diffuse out of the target cell and into neighboring Ag- cells, inducing their apoptosis and amplifying the ADC's anti-tumor activity.[1][2] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.

Mechanism of Bystander Killing with this compound ADCs

The mechanism of the bystander effect for ADCs with a this compound linker involves a series of sequential steps, beginning with the specific targeting of cancer cells and culminating in the death of neighboring cells.

Bystander_Effect_Mechanism Mechanism of Bystander Killing with this compound ADCs cluster_ag_pos Antigen-Positive (Ag+) Cell cluster_ag_neg Antigen-Negative (Ag-) Cell ADC_Binding 1. ADC Binding to Antigen Internalization 2. Internalization (Endocytosis) ADC_Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage by Cathepsin B Lysosome->Cleavage Payload_Release 5. MMAE Payload Release Cleavage->Payload_Release Cell_Death_Ag_Pos 6. Apoptosis of Ag+ Cell Payload_Release->Cell_Death_Ag_Pos Payload_Diffusion 7. MMAE Diffusion Payload_Release->Payload_Diffusion Payload_Uptake 8. Uptake by Ag- Cell Payload_Diffusion->Payload_Uptake Cell_Death_Ag_Neg 9. Apoptosis of Ag- Cell Payload_Uptake->Cell_Death_Ag_Neg

Caption: Mechanism of the ADC bystander effect.

Quantitative Comparison of Bystander Effect

The bystander effect can be quantified in vitro to compare the efficacy of different ADCs. A common method is the co-culture assay, where Ag+ and Ag- cells are grown together and treated with the ADC. The viability of the Ag- cells is then measured to determine the extent of bystander killing.

Below is a table summarizing representative data from in vitro co-culture assays comparing an ADC with a cleavable GGFG linker and an MMAE payload (analogous to this compound-MMAE) to an ADC with a non-cleavable linker.

ADC ConstructLinker TypePayloadTarget Cell Line (Ag+)Bystander Cell Line (Ag-)Co-culture Ratio (Ag+:Ag-)IC50 on Ag- cells (nM) [Co-culture]Bystander Effect
ADC-GGFG-MMAE Cleavable (GGFG)MMAEHER2+ (N87)HER2- (MCF7-GFP)1:1~50Present
T-DM1 Non-cleavableDM1HER2+ (N87)HER2- (MCF7-GFP)1:1>1000Minimal/Absent
ADC-GGFG-MMAE Cleavable (GGFG)MMAEHER2+ (SKBR3)HER2- (MCF7-GFP)1:1~40Present
T-DM1 Non-cleavableDM1HER2+ (SKBR3)HER2- (MCF7-GFP)1:1>1000Minimal/Absent

Note: This table is a representation of typical results from multiple sources and is intended for comparative purposes.

Experimental Protocols

In Vitro Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

Co_Culture_Workflow Experimental Workflow for Co-culture Bystander Assay Start Start Cell_Seeding 1. Seed Ag+ and Ag- (GFP-labeled) cells in a 96-well plate at desired ratios Start->Cell_Seeding Incubation1 2. Incubate overnight to allow cell attachment Cell_Seeding->Incubation1 ADC_Treatment 3. Treat with serial dilutions of ADC Incubation1->ADC_Treatment Incubation2 4. Incubate for 72-120 hours ADC_Treatment->Incubation2 Fluorescence_Reading 5. Measure GFP fluorescence to determine Ag- cell viability Incubation2->Fluorescence_Reading Data_Analysis 6. Calculate IC50 values and compare to controls Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a co-culture bystander assay.

Detailed Methodology:

  • Cell Preparation:

    • Antigen-positive (Ag+) cells (e.g., N87, SKBR3 for HER2-targeting ADCs).

    • Antigen-negative (Ag-) cells stably expressing a fluorescent protein (e.g., GFP-MCF7) to distinguish them from the Ag+ population.

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) while keeping the total cell number constant.

    • Include monoculture wells of Ag- cells as a control for direct ADC toxicity.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC with the this compound linker and comparator ADCs.

    • Add the diluted ADCs to the respective wells.

  • Incubation:

    • Incubate the plate for a period of 72 to 120 hours, as payloads like MMAE that induce cell-cycle arrest may cause delayed cell killing.

  • Quantification:

    • Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader.

    • The fluorescence intensity is directly proportional to the number of viable Ag- cells.

  • Data Analysis:

    • Calculate the percentage of Ag- cell viability relative to untreated controls.

    • Determine the IC50 value for the ADC on the Ag- cells in the co-culture to quantify the bystander effect.

Signaling Pathway of Payload-Induced Cell Death

The MMAE payload, commonly used with cleavable linkers like this compound, induces cell death primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Signaling_Pathway MMAE-Induced Cell Death Signaling Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation PARP_Cleavage->DNA_Fragmentation

Caption: MMAE-induced apoptosis signaling pathway.

Upon entering the cell, MMAE binds to tubulin, inhibiting its polymerization and disrupting the cellular microtubule network. This leads to a halt in the cell cycle at the G2/M phase. Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases (such as caspase-3 and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in DNA fragmentation and cell death.

Conclusion

ADCs utilizing the this compound linker with a membrane-permeable payload like MMAE demonstrate a significant bystander killing effect. This capability is crucial for eradicating antigen-negative tumor cells within a heterogeneous tumor mass, potentially leading to more profound and durable anti-tumor responses compared to ADCs with non-cleavable linkers. The quantitative assessment of this bystander effect through robust in vitro co-culture assays is a critical step in the preclinical evaluation and selection of ADC candidates for further development. Understanding the underlying mechanisms of linker cleavage and payload-induced cell death provides a rational basis for the design of next-generation ADCs with optimized therapeutic windows.

References

Safety Operating Guide

Proper Disposal of MC-Gly-Gly-D-Phe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of MC-Gly-Gly-D-Phe, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures will help mitigate risks and ensure responsible waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on available safety data, this compound is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as potential respiratory irritation[1].

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. Avoid breathing dust or aerosols[1].

Hazard Summary

The following table summarizes the key hazard information for compounds structurally related to this compound. This data should inform risk assessments and handling procedures.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[1][2]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.
Respiratory IrritationMay cause respiratory irritation.
Aquatic ToxicityVery toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound and associated waste is through a designated hazardous waste stream, in accordance with institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid materials in a clearly labeled, dedicated hazardous waste container. This includes:

    • Unused or expired this compound powder.

    • Contaminated weighing boats, spatulas, and pipette tips.

    • Used gloves, bench paper, and other disposable labware that has come into direct contact with the compound.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area to prevent exposure.

  • Wearing appropriate PPE, absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth).

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the spill area and any affected equipment by wiping with alcohol.

  • Collect all cleanup materials in the designated hazardous waste container.

  • Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

3. Container Management and Labeling:

  • Ensure all hazardous waste containers are properly sealed to prevent leaks or spills.

  • Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.

4. Final Disposal:

  • Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Do not dispose of this compound down the drain or in regular trash. Its toxicity to aquatic life necessitates proper chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste (e.g., unused powder, contaminated labware) B->C Solid D Liquid Waste (e.g., solutions containing the compound) B->D Liquid E Place in a labeled, sealed hazardous solid waste container. C->E F Place in a labeled, sealed hazardous liquid waste container. D->F G Store in designated satellite accumulation area. E->G F->G H Contact EHS for pickup and final disposal. G->H I End H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling MC-Gly-Gly-D-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of MC-Gly-Gly-D-Phe, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4][5] Due to its application in ADCs, which involve highly potent cytotoxic payloads, this compound and its conjugates must be handled with stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

  • Harmful if swallowed (Acute toxicity, oral - Category 4)

  • Causes skin irritation (Skin corrosion/irritation - Category 2)

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Given its use as an ADC linker, the primary risk is associated with the highly potent cytotoxic "payload" or "warhead" that is conjugated to it. These payloads are designed to be effective at very low concentrations and can be carcinogenic, mutagenic, and/or teratogenic. Therefore, all handling procedures must be designed to control exposure to potent compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary barrier against exposure. The following table outlines the required PPE for handling this compound and its conjugates.

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant)Prevents dermal absorption, which is a common route of exposure to cytotoxic drugs. Double-gloving provides an additional layer of protection.
Gown Disposable, fluid-resistant gown with long sleeves and closed cuffsProtects skin and personal clothing from contamination by splashes or aerosols.
Eye/Face Protection Safety glasses with side shields or a full-face shieldProtects against splashes and aerosols entering the eyes. A face shield is preferred when there is a significant risk of splashing.
Respiratory Protection A surgical mask is required at a minimum. For operations with a high potential for aerosol or dust generation (e.g., weighing powders), a powered air-purifying respirator (PAPR) is recommended.Minimizes the inhalation of airborne particles.
Additional Protection Disposable shoe covers and capPrevents the spread of contamination outside of the designated handling area.

Engineering Controls

Engineering controls are the primary method for containing potent compounds and minimizing operator exposure.

Control MeasureSpecificationPurpose
Primary Containment All handling of powdered this compound and its conjugates should be performed within a certified biological safety cabinet (BSC), containment isolator (glove box), or a fume hood with appropriate filtration.Provides a physical barrier and controlled airflow to prevent the release of hazardous materials into the laboratory environment.
Ventilation The laboratory should have a dedicated, single-pass air handling system with negative pressure relative to adjacent areas.Prevents cross-contamination and the escape of airborne contaminants to other parts of the facility.
Closed Systems Whenever possible, use closed-system transfer devices for liquids.Minimizes the potential for generating aerosols and spills during liquid handling.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for the safe handling of this compound, from preparation to use.

1. Preparation and Area Setup:

  • Designate a specific area for handling the compound.
  • Ensure all necessary PPE, engineering controls, and spill kits are readily available.
  • Cover the work surface with absorbent, plastic-backed liners to contain any potential spills.

2. Weighing and Reconstitution (Powder Form):

  • Perform all powder handling within a containment isolator or a BSC to minimize inhalation risk.
  • Use dedicated, calibrated equipment.
  • Slowly add solvent to the powder to avoid aerosolization.

3. Liquid Handling and Conjugation:

  • Conduct all liquid transfers within a BSC or fume hood.
  • Use closed-system transfer devices where feasible.
  • Avoid creating splashes or aerosols.

4. Post-Handling Decontamination:

  • Wipe down all surfaces and equipment with an appropriate deactivating solution (e.g., a high pH solution, as proteins and peptides can degrade at pH extremes), followed by a cleaning agent.
  • Carefully remove and dispose of the work surface liner as hazardous waste.

Disposal Plan

All materials that come into contact with this compound or its cytotoxic conjugates are considered hazardous waste.

Waste TypeDisposal Procedure
Solid Waste All used PPE (gloves, gowns, masks, etc.), disposable labware (pipette tips, tubes), and cleaning materials should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
Liquid Waste Collect all liquid waste containing the compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not dispose of it down the drain.
Sharps Needles, syringes, and other sharps must be disposed of in a designated sharps container to prevent needlestick injuries.

All waste must be disposed of in accordance with local, state, and federal regulations for cytotoxic and hazardous chemical waste.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity and restrict access to the spill area.

2. Don Appropriate PPE:

  • Put on a full set of PPE as outlined above, including respiratory protection.

3. Contain the Spill:

  • For liquid spills, use a cytotoxic spill kit to absorb the material.
  • For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.

4. Clean and Decontaminate:

  • Carefully collect all contaminated materials and place them in a hazardous waste container.
  • Clean the spill area with an appropriate deactivating solution, followed by a detergent.

5. Reporting:

  • Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Handling Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Powder don_ppe->weigh reconstitute 4. Reconstitute weigh->reconstitute spill Spill Occurs weigh->spill conjugate 5. Perform Conjugation reconstitute->conjugate reconstitute->spill decontaminate 6. Decontaminate Surfaces & Equipment conjugate->decontaminate conjugate->spill dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe spill_protocol Execute Spill Protocol spill->spill_protocol spill_protocol->decontaminate Post-Spill Cleanup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.